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  • Product: D-[2-13C]tagatose
  • CAS: 478506-44-4

Core Science & Biosynthesis

Foundational

Tracing Hepatic Metabolism: A Technical Guide to the D-[2-13C]Tagatose Pathway in Human Liver Cells

Executive Summary D-tagatose is a rare ketohexose and a C4 epimer of D-fructose that has garnered significant attention in drug development and nutritional science due to its potent anti-hyperglycemic properties[1]. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-tagatose is a rare ketohexose and a C4 epimer of D-fructose that has garnered significant attention in drug development and nutritional science due to its potent anti-hyperglycemic properties[1]. Unlike widely utilized hexoses, tagatose is almost exclusively metabolized by the liver[2]. Understanding the exact metabolic routing of this sugar is critical for developing targeted therapies for metabolic syndrome and type 2 diabetes.

This whitepaper provides an in-depth technical framework for tracking tagatose metabolism in human liver cells using stable isotope tracing. By utilizing D-[2-13C]tagatose, researchers can map the precise intracellular fate of the ketose carbon, offering high-resolution insights into hepatic gluconeogenesis, lipogenesis, and allosteric enzyme modulation.

The Metabolic Rationale of D-[2-13C]Tagatose

When ingested, approximately 20% of D-tagatose is absorbed in the small intestine and routed directly to the liver via the portal vein[3]. In human hepatocytes, the metabolic journey of D-tagatose parallels that of D-fructose but operates under distinct kinetic constraints.

D-tagatose is first phosphorylated by hepatic fructokinase (ketohexokinase, KHK) to form D-tagatose-1-phosphate (T1P)[4]. Following phosphorylation, T1P is cleaved by Aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde[5].

The Isotope Tracing Causality: Isotopic labeling at the C2 position (D-[2-13C]tagatose) is a highly deliberate experimental choice. Because Aldolase B cleaves the hexose between the C3 and C4 carbons, the upper half of the molecule (C1–C3) forms DHAP, while the lower half (C4–C6) forms D-glyceraldehyde[6]. Consequently, the 13C label at the C2 position of tagatose maps directly and exclusively to the C2 carbonyl carbon of DHAP. This specific labeling strategy isolates the triose phosphate pool derived from the ketose half of the sugar, allowing researchers to track its subsequent partitioning into gluconeogenesis (via fructose-1,6-bisphosphatase) or lipogenesis (via pyruvate and acetyl-CoA) without signal confounding from the glyceraldehyde fragment[7].

Pathway Tag D-[2-13C]Tagatose T1P [2-13C]Tagatose-1-Phosphate Tag->T1P Fructokinase (KHK) ATP -> ADP DHAP [2-13C]DHAP T1P->DHAP Aldolase B GA D-Glyceraldehyde T1P->GA Aldolase B Glucokinase Glucokinase Activation T1P->Glucokinase Allosteric Stimulation Glycolysis Glycolysis / Lipogenesis DHAP->Glycolysis Triose Phosphate Isomerase Gluconeogenesis Gluconeogenesis / Glycogen DHAP->Gluconeogenesis FBPase / Aldolase GA->Glycolysis Triokinase

Fig 1. D-[2-13C]tagatose metabolic routing and allosteric signaling in human hepatocytes.

Kinetic Profiling and Allosteric Modulation

The therapeutic efficacy of D-tagatose is rooted in its enzymatic kinetics. While Aldolase B processes both fructose-1-phosphate (F1P) and T1P, it exhibits a significantly lower affinity for T1P. The cleavage rate of T1P is approximately 50% that of F1P[8][9].

This kinetic bottleneck causes a transient, controlled intracellular accumulation of T1P. Elevated T1P acts as an allosteric modulator, stimulating glucokinase to accelerate the conversion of glucose to glucose-6-phosphate, thereby driving hepatic glycogen synthesis[10][11]. Simultaneously, T1P inhibits glycogen phosphorylase, preventing glycogen breakdown[11].

Quantitative Data Summary: Enzymatic Kinetics
ParameterD-FructoseD-TagatosePhysiological Consequence
Fructokinase Affinity HighLowerSlower initial phosphorylation, preventing rapid ATP depletion[9].
Aldolase B Cleavage Rate 100% (Baseline)~50%Intracellular accumulation of T1P in hepatocytes[8].
Glucokinase Modulation MinimalStrong StimulationIncreased glucose-to-glycogen flux, lowering blood sugar[11].
Glycogen Phosphorylase UnaffectedInhibitedPrevention of hepatic glycogenolysis[11].

Experimental Protocol: 13C-Isotope Tracing in Human Hepatocytes

To validate the metabolic fluxes of tagatose, researchers must employ rigorous stable isotope tracing coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system to ensure absolute data integrity.

Workflow Step1 1. Hepatocyte Culture (Primary Human Cells) Step2 2. Isotope Pulse (5mM D-[2-13C]Tagatose) Step1->Step2 Step3 3. Quenching (-80°C Methanol) Step2->Step3 Step4 4. Phase Extraction (Aqueous vs Organic) Step3->Step4 Step5 5. LC-MS/MS Analysis (Isotopologue Tracing) Step4->Step5

Fig 2. Step-by-step experimental workflow for 13C-tagatose metabolic flux analysis.

Step-by-Step Methodology

Step 1: Hepatocyte Culture & Equilibration

  • Action: Plate Primary Human Hepatocytes (PHH) in collagen-coated 6-well plates using William's E medium supplemented with 10% FBS. Prior to the isotope pulse, starve the cells in glucose-free, serum-free media for 2 hours.

  • Causality: Pre-starvation depletes endogenous unlabeled glucose and glycogen stores, ensuring that the detected carbon fluxes are exclusively derived from the introduced exogenous tracer.

Step 2: Isotope Pulse

  • Action: Introduce 5 mM of D-[2-13C]tagatose to the culture media. Incubate at 37°C for designated time points (e.g., 5, 15, 30, and 60 minutes).

  • Self-Validating Control: Run a parallel well with 5 mM [U-13C6]glucose. By comparing the M+1 DHAP enrichment from[2-13C]tagatose against the M+3 DHAP enrichment from[U-13C6]glucose, researchers can normalize for baseline gluconeogenic flux and validate the mass spectrometer's ionization efficiency.

Step 3: Rapid Quenching

  • Action: Aspirate the media and immediately add 1 mL of pre-chilled (-80°C) 80% methanol to the cells.

  • Causality: Cellular metabolism occurs on a sub-second timescale. The rapid introduction of ultra-cold methanol instantly denatures metabolic enzymes, freezing the isotopic steady-state and preventing the artifactual interconversion of T1P and DHAP during sample handling.

Step 4: Liquid-Liquid Metabolite Extraction

  • Action: Scrape the cells and transfer the lysate to a microcentrifuge tube. Add 0.5 mL of cold chloroform and 0.5 mL of LC-MS grade water. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the upper aqueous layer.

  • Causality: Chloroform/water phase separation isolates polar sugar phosphates (T1P, DHAP) in the aqueous layer while driving neutral lipids and structural constituents into the organic layer. This drastically reduces ion suppression during MS analysis.

Step 5: LC-MS/MS Isotopologue Analysis

  • Action: Analyze the aqueous extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer in negative ion mode.

  • Data Interpretation: Monitor the M+0 (unlabeled) and M+1 (labeled) isotopologues of DHAP. Because the 13C label is at the C2 position of tagatose, successful Aldolase B cleavage will yield an M+1 DHAP mass shift. The ratio of M+1 to M+0 DHAP over time provides the absolute enzymatic flux rate of Aldolase B in living human cells.

Conclusion

The metabolic routing of D-tagatose in human liver cells represents a fascinating intersection of enzyme kinetics and allosteric signaling. By utilizing D-[2-13C]tagatose tracing, researchers can bypass the analytical noise of whole-cell metabolism and directly quantify the precise cleavage events of Aldolase B. The kinetic bottleneck at the Aldolase B step—and the subsequent accumulation of T1P—is the mechanistic cornerstone of tagatose's ability to stimulate glucokinase, promote glycogen synthesis, and act as a potent anti-hyperglycemic agent.

References

  • Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities Taylor & Francis Online.[Link]

  • D-TAGATOSE Inchem.org. [Link]

  • d-Tagatose by l-Arabinose Isomerase Encyclopedia.pub. [Link]

  • Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway MDPI. [Link]

  • Effect of Diets Containing Sucrose vs. D-tagatose in Hypercholesterolemic Mice National Institutes of Health (PMC).[Link]

  • Structure of a Class I Tagatose-1,6-bisphosphate Aldolase National Institutes of Health (PMC). [Link]

  • 13C labeling patterns in TAGs and glucose produced in liver after oral [U-13C3]glycerol ResearchGate. [Link]

  • D-Tagatose - Advisory Committee on Novel Foods and Processes Food Standards Agency (UK). [Link]

  • D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food National Institutes of Health (PMC). [Link]

  • Tagatose consumption provokes metabolic syndrome features in rat males from mothers that consumed fructose during their pregnancy National Institutes of Health (PMC). [Link]

Sources

Exploratory

In Vivo Absorption and Excretion Kinetics of D-[2-13C]Tagatose: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Executive Summary & Mechanistic Rationale D-tagatose is a rare ketohexose and a C-4 epimer o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

D-tagatose is a rare ketohexose and a C-4 epimer of D-fructose that has garnered significant attention in metabolic drug development due to its anti-hyperglycemic properties and low caloric yield. To rigorously map its pharmacokinetic (PK) profile, researchers utilize D-[2-13C]tagatose (CAS 478506-44-4) [1].

The Causality of C2-Labeling: The selection of the C2-isotopologue is not arbitrary. When absorbed tagatose enters the liver, it is phosphorylated by fructokinase to tagatose-1-phosphate, which is subsequently cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde[2]. By placing the stable heavy isotope ( 13C ) at the C2 position, the label is perfectly conserved as the central ketone carbon of DHAP. This precise placement prevents early isotopic scrambling (which often occurs with C1 or C6 labels during triose phosphate isomerase activity) and allows for high-resolution tracking of downstream glycolytic fluxes via 13C -NMR and Isotope Ratio Mass Spectrometry (IRMS).

In Vivo Metabolic Pathways

The systemic journey of D-[2-13C]tagatose is defined by three distinct physiological phases: intestinal absorption, hepatic first-pass metabolism, and colonic fermentation.

  • Intestinal Absorption: D-tagatose is absorbed across the brush border of the small intestine primarily via the Glucose Transporter Type 5 (GLUT5)[3].

  • Hepatic Metabolism: The absorbed fraction is transported via the portal vein to the liver. Because aldolase B has a lower affinity for tagatose-1-phosphate than for fructose-1-phosphate, the intermediate transiently accumulates, acting as a metabolic sink that modulates hepatic glycogen storage[2][4].

  • Colonic Fermentation: The unabsorbed fraction bypasses the small intestine and is fermented by the gut microbiota into 13C -labeled short-chain fatty acids (SCFAs) and 13CO2​ [5].

MetabolicPathway Ingest Oral D-[2-13C]Tagatose SmallInt Small Intestine (GLUT5 Absorption) Ingest->SmallInt Liver Hepatic Portal Vein (Liver Uptake) SmallInt->Liver Absorbed Fraction Colon Colon (Microbial Fermentation) SmallInt->Colon Unabsorbed Fraction Urine Renal Excretion (Urine) SmallInt->Urine Systemic Clearance Tag1P [2-13C]Tagatose-1-Phosphate (Fructokinase) Liver->Tag1P ATP -> ADP Breath 13CO2 Exhalation (Breath Test) Colon->Breath 13CO2 by-product SCFA 13C-SCFAs (Systemic Circulation) Colon->SCFA Fermentation Cleavage 13C-DHAP + D-Glyceraldehyde (Aldolase B) Tag1P->Cleavage Rate-limiting Cleavage->Breath TCA Cycle Oxidation

Fig 1: Systemic absorption, hepatic metabolism, and colonic fermentation of D-[2-13C]tagatose.

Quantitative Absorption and Excretion Rates

In vivo kinetics of D-tagatose are highly species-dependent. The European Food Safety Authority (EFSA) and various toxicological studies highlight a stark contrast between human and rodent models, which is critical for allometric scaling in drug development[4][5].

Table 1: Comparative In Vivo Kinetics of D-Tagatose
Pharmacokinetic ParameterHuman ModelRat / Swine ModelMechanistic Causality
Intestinal Absorption Rate ~80% (Range: 69–88%)~20–25%Species-dependent GLUT5 transporter expression and slower intestinal transit times in humans[2][5].
Urinary Excretion Rate 1.0% – 5.0%5.2% – 15.0%Low renal reabsorption; higher systemic exposure of un-metabolized sugar in rats increases renal clearance[3][4][5].
Colonic Fermentation ~20% of ingested dose~75–80% of ingested doseThe unabsorbed fraction is rapidly converted to SCFAs by gut microbiota, yielding a secondary, delayed peak in blood SCFA levels[5].
Breath Excretion ( 13CO2​ ) ~15% - 20% (over 6h)~40% (adapted rats)Represents the terminal oxidation of the absorbed 13C -label via the hepatic TCA cycle[4].

Experimental Protocol: Self-Validating In Vivo Tracing

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating mass-balance approach. By capturing all excretion routes (breath, urine, feces) and utilizing an internal standard, researchers can close the carbon loop.

Phase 1: Baseline Calibration & Subject Preparation
  • Fasting: Fast subjects (human or animal models) for 12 hours prior to dosing to deplete hepatic glycogen and stabilize endogenous 13C/12C ratios.

  • Baseline Sampling: Collect baseline breath samples in evacuated Exetainer tubes and baseline urine.

    • Causality: Natural 13C abundance fluctuates based on the subject's prior diet (e.g., C3 vs. C4 plants). Establishing a baseline is a self-validating step required to calculate the exact Delta Over Baseline (DOB) during IRMS analysis.

Phase 2: Isotope Administration
  • Dosing: Administer an oral bolus of D-[2-13C]tagatose (e.g., 0.5 g/kg body weight) dissolved in 200 mL of deionized water.

  • Tracer Co-administration: Co-administer 50 mg of D-[U- 14C ]Polyethylene Glycol (PEG-4000).

    • Causality: PEG-4000 is non-absorbable. Recovering it in feces allows researchers to mathematically validate the exact gastrointestinal transit time and isolate the unabsorbed colonic fraction of tagatose.

Phase 3: Multi-Compartment Sampling
  • Breath Collection: Collect breath at 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes. The early peak (0–2h) reflects hepatic oxidation, while the late peak (4–8h) reflects colonic fermentation.

  • Blood Collection: Draw venous blood at matching intervals into K2-EDTA tubes. Centrifuge immediately at 3000 x g for 10 minutes at 4°C to isolate plasma.

  • Excreta Collection: Collect total urine and feces output over a 48-hour period in metabolic cages (for animals) or collection jugs (for humans).

Phase 4: Analytical Quantification
  • IRMS Analysis: Analyze breath samples using Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) to quantify 13CO2​ enrichment.

  • 13C -NMR / LC-MS/MS: Quantify intact D-[2-13C]tagatose and 13C -labeled SCFAs in plasma and urine. Spike all samples with a known concentration of D-[U- 13C ]fructose prior to extraction.

    • Causality: The internal standard corrects for any matrix effects or sample loss during solid-phase extraction (SPE), ensuring the calculated excretion rates are absolute.

Workflow Dose 1. Dosing Oral D-[2-13C]Tagatose Sample 2. Sampling Blood, Urine, Breath Dose->Sample Prep 3. Preparation SPE & Derivatization Sample->Prep Analysis 4. Analysis IRMS & 13C-NMR Prep->Analysis Model 5. Kinetic Modeling AUC & Mass Balance Analysis->Model

Fig 2: Self-validating experimental workflow for in vivo pharmacokinetic tracing.

Conclusion

The use of D-[2-13C]tagatose provides unparalleled resolution into the in vivo absorption and excretion kinetics of this rare sugar. By leveraging the C2 isotopic label, researchers can definitively uncouple hepatic aldolase B activity from colonic microbiota fermentation. Understanding the stark 80% (Human) vs. 20% (Rat) absorption dichotomy is critical for drug development professionals aiming to formulate tagatose-based therapeutics for glycemic control or prebiotic applications.

References

  • D-TAGATOSE - Inchem.
  • Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1)
  • Source: Food Standards Agency (UK)
  • Source: European Food Safety Authority (EFSA)
  • D-[2-13C]tagatose (CAS 478506-44-4)

Sources

Foundational

Enzymatic synthesis pathways for D-[2-13C]tagatose production

An In-Depth Technical Guide to the Enzymatic Synthesis of D-[2-¹³C]Tagatose Abstract D-tagatose, a rare hexoketose, is an emerging low-calorie sweetener and functional food ingredient.[1][2] Its isotopically labeled form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of D-[2-¹³C]Tagatose

Abstract

D-tagatose, a rare hexoketose, is an emerging low-calorie sweetener and functional food ingredient.[1][2] Its isotopically labeled form, D-[2-¹³C]tagatose, serves as an invaluable tracer in metabolic research, enabling detailed tracking and quantification in complex biological systems through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][4][5] While chemical synthesis routes exist, they are often hampered by harsh reaction conditions, low yields, and the formation of undesirable by-products.[2][6][7] Enzymatic synthesis offers a superior alternative, characterized by high specificity, mild reaction conditions, and environmental sustainability.[2][8] This guide provides a comprehensive technical overview of the primary enzymatic pathways for producing D-[2-¹³C]tagatose, with a focus on the underlying biochemical principles, detailed experimental protocols, and comparative data for researchers, scientists, and drug development professionals.

The Rationale for Biocatalysis: Precision and Sustainability

The choice between chemical and enzymatic synthesis for a high-value, specialized molecule like D-[2-¹³C]tagatose is critical. Chemical methods, typically involving the alkaline isomerization of D-galactose with metal hydroxide catalysts, are effective but lack specificity.[2][6] This leads to a mixture of sugars and degradation products, necessitating extensive and costly downstream purification.[9]

Enzymatic synthesis, in contrast, leverages the inherent specificity of biocatalysts to perform precise chemical transformations. This approach presents several key advantages:

  • High Specificity: Enzymes target specific substrates and catalyze single, desired reactions, dramatically reducing the formation of by-products.[2][10]

  • Mild Reaction Conditions: Biocatalytic reactions occur in aqueous media under moderate temperatures and near-neutral pH, preserving the integrity of the carbohydrate structure and eliminating the need for harsh chemicals.[2][7]

  • Environmental Friendliness: Enzymatic processes are biodegradable and generate significantly less chemical waste, aligning with green chemistry principles.[7]

These factors make enzymatic synthesis the preferred method for producing high-purity D-[2-¹³C]tagatose for research and pharmaceutical applications.

The Core Pathway: Isomerization of D-[2-¹³C]Galactose

The most direct and widely studied enzymatic route for D-tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4) .[11]

The Isotopic Labeling Strategy

G cluster_main Primary Isomerization Pathway Gal D-[2-¹³C]Galactose (Aldose) Tag D-[2-¹³C]Tagatose (Ketose) Gal->Tag L-Arabinose Isomerase (L-AI) (EC 5.3.1.4) G cluster_main Dual-Enzyme Pathway from Lactose Lac [¹³C]-Lactose Intermediates D-[¹³C]Galactose + D-Glucose Lac->Intermediates β-Galactosidase (Hydrolysis) Tag D-[¹³C]Tagatose Intermediates->Tag L-Arabinose Isomerase (Isomerization)

Caption: Two-step enzymatic conversion of labeled lactose to D-tagatose.

Redox Pathway to Overcome Equilibrium Limits

A significant challenge with isomerases is that the reaction is reversible, leading to an equilibrium mixture of substrate and product, which limits the final yield. [8][12]A dual-enzyme redox pathway can circumvent this thermodynamic barrier:

  • Reduction: Xylose Reductase (XR) reduces D-[2-¹³C]galactose to its corresponding sugar alcohol, D-[¹³C]galactitol, using NADPH as a cofactor.

  • Oxidation: Galactitol Dehydrogenase (GDH) then oxidizes D-[¹³C]galactitol at the C2 position to form D-[2-¹³C]tagatose, regenerating NADPH in the process.

This pathway can achieve higher conversion rates but requires an efficient system for regenerating the NADPH cofactor, often accomplished within a whole-cell biocatalyst. [12][13]

Whole-Cell Biocatalysis

Using whole microbial cells (e.g., engineered E. coli or Bacillus subtilis) as biocatalysts offers several advantages over using purified enzymes. [13]The cell provides a protective environment for the enzymes and can regenerate necessary cofactors like ATP and NADPH internally. [12][13]Furthermore, by immobilizing the cells in matrices like sodium alginate, their stability and reusability are significantly enhanced, making the process more cost-effective for industrial applications. [1][14]

Experimental Methodologies

Protocol: L-AI Mediated Synthesis of D-[2-¹³C]Tagatose

This protocol is a generalized procedure based on established methodologies for L-AI isomerization. [7][8] 1. Materials & Reagents:

  • D-[2-¹³C]Galactose (Substrate)

  • Recombinant L-Arabinose Isomerase (e.g., from B. adolescentis or a commercial source)

  • Reaction Buffer: 100 mM Phosphate Buffer (pH 6.5)

  • Cofactor: 6 mM Manganese Chloride (MnCl₂)

  • Termination Reagent: 0.1 M HCl or heat inactivation (boiling for 10 min)

2. Enzyme Preparation:

  • If using a recombinant source, express and purify the L-AI enzyme according to standard molecular biology protocols. Determine the protein concentration (e.g., via Bradford assay) and specific activity.

3. Isomerization Reaction:

  • Prepare the reaction mixture in a temperature-controlled vessel (e.g., a water bath shaker). For a 1 mL reaction:

    • 700 µL of 100 mM Phosphate Buffer (pH 6.5)

    • 100 µL of 1 M D-[2-¹³C]Galactose stock (final concentration: 100 mM)

    • 100 µL of 60 mM MnCl₂ stock (final concentration: 6 mM)

    • 100 µL of purified L-AI enzyme solution (e.g., 0.5 mg/mL final concentration)

  • Incubate the reaction at the enzyme's optimal temperature (e.g., 55°C) with gentle agitation for 8-10 hours. [8]* Collect samples at regular time intervals (e.g., every 2 hours) to monitor reaction progress.

4. Reaction Termination & Sample Preparation:

  • To stop the reaction in a sample, add an equal volume of 0.1 M HCl or boil the sample for 10 minutes.

  • Centrifuge the terminated sample (e.g., at 12,000 x g for 10 min) to pellet the denatured enzyme.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

5. Product Analysis by HPLC:

  • System: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID). [8]* Column: A sugar-specific column, such as a Sugar-Ca column (e.g., 7.8 x 300 mm). [8]* Mobile Phase: Deionized water.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 85°C. [8]* Quantification: Calculate the concentration of D-[2-¹³C]tagatose by comparing the peak area to a standard curve prepared with known concentrations of unlabeled D-tagatose. The conversion yield is calculated as: (moles of D-tagatose produced / initial moles of D-galactose) * 100%.

G cluster_main Experimental Workflow for Enzymatic Synthesis A 1. Reaction Setup Substrate: D-[2-¹³C]Galactose Enzyme: L-AI Buffer & Cofactors B 2. Incubation Optimal Temperature & pH (e.g., 55°C, pH 6.5) A->B C 3. Reaction Termination Heat or Acid Quenching B->C D 4. Sample Preparation Centrifugation & Filtration C->D E 5. HPLC Analysis Quantification with RID D->E

Caption: General workflow for D-[2-¹³C]tagatose synthesis and analysis.

Conclusion and Future Perspectives

The enzymatic synthesis of D-[2-¹³C]tagatose is a powerful and precise method, with the direct isomerization of D-[2-¹³C]galactose by L-arabinose isomerase being the most established pathway. This approach provides high-purity labeled product essential for advanced metabolic and biomedical research. Future advancements will likely focus on the discovery and engineering of novel L-AIs with enhanced thermostability and greater specificity for D-galactose. [11]Furthermore, the optimization of whole-cell and multi-enzyme cascade systems using inexpensive, labeled feedstocks holds the promise of making D-[2-¹³C]tagatose and other rare sugars more accessible and cost-effective for the scientific community. [12][19]

References

  • Gao, L., et al. (2020). Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Xiao, Z., et al. (2025). Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Van der Borght, K., et al. (2012). Enzymes for the biocatalytic production of rare sugars. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

  • Cheetham, P. S. J., et al. (1993). D-tagatose production by enzymatic isomerization of D-galactose. Google Patents (EP0552894A2).
  • Van der Borght, K., et al. (2012). Enzymes for the biocatalytic production of rare sugars. ResearchGate. Available at: [Link]

  • MIT News Office. (2012). A new way to create rare sugars. MIT News. Available at: [Link]

  • Kim, J., et al. (2018). Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener. PLOS One. Available at: [Link]

  • Van Overtveldt, K., et al. (2012). Enzymes for the biocatalytic production of rare sugars. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2014). Coexpression of β-d-Galactosidase and l-Arabinose Isomerase in the Production of d-Tagatose: A Functional Sweetener. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jørgensen, F., et al. (2004). Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii. Journal of Biotechnology. Available at: [Link]

  • Rhimi, M., & Bejar, S. (2011). Bacterial L-arabinose isomerases: industrial application for D-tagatose production. PubMed. Available at: [Link]

  • Xu, Z., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2017). Enzymatic synthesis of d-tagatose. Google Patents (WO2017059278A1).
  • Tufts University. (2020). Novel High-Yield Bioprocess Production for a Rare Natural Sugar. Tufts University. Available at: [Link]

  • Li, Y., et al. (2025). Advances in the Biosynthesis of D‐Tagatose: From Metabolism, Physiological Activities, Key Enzyme Catalysis to Multi‐Substrate Conversion Strategies. ResearchGate. Available at: [Link]

  • Han, R., et al. (2025). Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production. MDPI. Available at: [Link]

  • Wikipedia. Isotopic labeling. Wikipedia. Available at: [Link]

  • Wang, R., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. MDPI. Available at: [Link]

  • Drake, R. R., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Available at: [Link]

  • Zhang, Y., et al. (2018). Enzymatic synthesis of d-tagatose. Google Patents (US10036021B2).
  • Lee, D., et al. (2015). Characterization of a Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens and Its Application in Fructose-6-Phosphate Production. PLOS One. Available at: [Link]

  • Lee, D., et al. (2013). Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant. Applied and Environmental Microbiology. Available at: [Link]

  • Lee, D., et al. (2012). Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose. Applied and Environmental Microbiology. Available at: [Link]

  • Drake, R. R., et al. (2008). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. PMC. Available at: [Link]

  • Xu, Z., et al. (2025). Enzyme mining and D-tagatose synthesis using a dual-enzyme redox system. PubMed. Available at: [Link]

  • ResearchGate. Various enzymatic processes for producing tagatose. ResearchGate. Available at: [Link]

  • ResearchGate. Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose... ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2018). Enzymatic synthesis of d-tagatose. Google Patents (CO2018004442A2).
  • Labcorp. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Labcorp. Available at: [Link]

  • Serianni, A. S., et al. (1979). Carbon-13 nuclear magnetic resonance spectroscopy of [1-¹³C] enriched monosaccharides. Signal assignments and orientational dependence of geminal and vicinal carbon-carbon and carbon-hydrogen spin-spin coupling constants. Journal of the American Chemical Society. Available at: [Link]

  • Lee, D., et al. (2012). Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose. PMC. Available at: [Link]

  • Tappy, L., et al. (1991). The contribution of naturally labelled 13C fructose to glucose appearance in humans. PubMed. Available at: [Link]

  • Narayanan, A. M., et al. (2025). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv. Available at: [Link]

Sources

Exploratory

D-[2-13C]Tagatose: Structural Dynamics, Isotopic Purity, and Analytical Methodologies

Executive Summary D-Tagatose is a rare ketohexose and a C4 epimer of D-fructose. Due to its unique metabolic profile and low glycemic index, it serves as a critical compound in drug development, microbiome research, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Tagatose is a rare ketohexose and a C4 epimer of D-fructose. Due to its unique metabolic profile and low glycemic index, it serves as a critical compound in drug development, microbiome research, and metabolic tracing. Isotopic labeling at the C2 position—yielding D-[2-13C]tagatose —provides a highly specific molecular probe for tracking carbon flux through the phosphotransferase system (PTS) and subsequent aldolase-mediated cleavage pathways. This whitepaper establishes the authoritative methodologies for analyzing the structural dynamics of D-[2-13C]tagatose in solution and rigorously determining its isotopic purity using orthogonal analytical systems.

Structural Dynamics and Tautomeric Equilibrium

Unlike simpler aldohexoses that heavily favor a single pyranose conformation, D-tagatose exhibits a highly dynamic mutarotation profile in aqueous solutions. It establishes a complex thermodynamic equilibrium comprising α/β-pyranose, α/β-furanose, and acyclic keto tautomers[1].

Causality of Analytical Choices: The anomeric ratio of D-tagatose is exquisitely sensitive to solvent polarity, pH, and temperature[2]. If structural analysis is performed without strict environmental controls, uncontrolled anomerization will skew quantitative Nuclear Magnetic Resonance (qNMR) integrations, leading to inaccurate purity assessments. D-tagatose predominantly exists as α-pyranose and β-pyranose in aqueous solutions[3], but the minor furanose forms must be accounted for during total carbon integration.

Table 1: Representative Tautomeric Distribution of D-Tagatose Derivatives in Aqueous Solution

Note: Values represent thermodynamic equilibrium at 25°C in D₂O.

Tautomeric FormApproximate Abundance (%)Ring Conformation
α-D-Tagatopyranose ~62 - 70% 5C2​ Chair
β-D-Tagatopyranose ~20 - 21% 2C5​ Chair
β-D-Tagatofuranose ~8%Envelope
α-D-Tagatofuranose ~1 - 2%Envelope
Acyclic Keto Form < 6%Open Chain

Metabolic Tracing and the Role of C2 Labeling

The strategic placement of the 13 C label at the C2 position (the ketonic carbon) is driven by the enzymatic mechanics of fructolysis and tagatose catabolism. Upon cellular uptake, D-tagatose is phosphorylated by tagatose-1-phosphate kinase to form D-tagatose-1-phosphate[4].

Subsequent cleavage by aldolase enzymes splits the hexose into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde[5]. Because the C2 carbon is localized to the upper half of the hexose, the 13 C label specifically tracks into DHAP. This allows researchers to monitor downstream glycolytic flux via LC-MS and NMR without signal dilution from the unlabeled glyceraldehyde pool.

G A D-[2-13C]Tagatose B D-[2-13C]Tagatose-1-Phosphate A->B Tagatose-1-P Kinase C [2-13C]Dihydroxyacetone Phosphate B->C Aldolase Cleavage D D-Glyceraldehyde (Unlabeled) B->D Aldolase Cleavage

Caption: Aldolase-mediated cleavage of D-[2-13C]tagatose tracking the C2 label into DHAP.

Structural Analysis via NMR Spectroscopy

To confirm the structural integrity of D-[2-13C]tagatose, high-resolution 1 H and 13 C NMR are employed. The 13 C enrichment at C2 dramatically increases the sensitivity of the hemiketal resonance (typically observed between 98–105 ppm, depending on the specific tautomer).

Protocol 1: Self-Validating NMR Acquisition for Structural Integrity

This protocol utilizes kinetic monitoring to ensure the sample has reached thermodynamic equilibrium, thereby self-validating the stability of the solution prior to quantitative acquisition.

Step 1: Controlled Dissolution Dissolve 10 mg of D-[2-13C]tagatose in 0.6 mL of pre-cooled (0–4°C) D₂O. Low temperatures are utilized to ensure sample preservation and slow the initial mutarotation kinetics[4],[2]. Step 2: pH Stabilization Buffer the D₂O to a slightly acidic to neutral pH (pD 3.0–7.0) using a deuterated phosphate buffer to prevent base-catalyzed degradation[2]. Step 3: Kinetic 1 H NMR Monitoring Acquire standard 1 H spectra immediately upon dissolution, and subsequently at 10-minute intervals. The system is considered self-validated and at equilibrium when the integration ratio of the anomeric/ring protons remains constant across three consecutive scans[2]. Step 4: Quantitative 13 C Acquisition Once equilibrium is confirmed, switch to 13 C acquisition. Utilize an inverse-gated decoupling pulse sequence (e.g., zgig). This is mandatory to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the signals of carbons with attached protons, invalidating quantitative comparisons[6]. Step 5: Relaxation Delay (D1) Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the carbon nuclei (typically D1 ≥ 30 seconds for quaternary/hemiketal carbons) to ensure complete spin relaxation[6].

Determination of Isotopic Purity

Isotopic purity (the atom % 13 C at the C2 position) must be rigorously validated to ensure tracer studies are not confounded by an unlabeled ( 12 C) background. This requires an orthogonal, self-validating approach using High-Resolution Mass Spectrometry (HRMS) and quantitative 13 C NMR (qNMR).

Causality of the Orthogonal Approach: HRMS provides highly sensitive isotopologue distribution data (M vs M+1) but cannot definitively prove the spatial position of the label. Conversely, qNMR provides absolute, position-specific quantification but is less sensitive to trace impurities[6]. Together, they form a closed-loop validation system.

Protocol 2: Orthogonal Isotopic Purity Determination

Part A: HRMS Analysis (Isotopologue Ratio)

  • Preparation: Prepare a 1 µg/mL solution of D-[2-13C]tagatose in 50:50 Methanol:Water with 0.1% formic acid[6].

  • Ionization & Acquisition: Inject via Electrospray Ionization (ESI) into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving isotopic peaks[6]. Acquire full-scan spectra in negative ion mode ( [M−H]− ).

  • Calculation: Extract the signal intensities of the monoisotopic peak ( 12 C) and the M+1 peak ( 13 C)[6]. Correct the M+1 intensity for the natural abundance of 13 C (~1.1%) contributed by the remaining five unlabeled carbon positions to isolate the specific enrichment at C2.

Part B: qNMR Analysis (Position-Specific Quantification)

Internal Standard: Accurately weigh the D-[2-13C]tagatose sample alongside a certified quantitative internal standard (e.g., Benzyl alcohol- α

13 C) with a known isotopic purity 99%[7].
  • Acquisition: Acquire a 13 C qNMR spectrum using the inverse-gated decoupling parameters established in Protocol 1[6].

  • Integration & Quantification: Integrate the well-resolved C2 hemiketal signal of the tagatose tautomers and the reference signal of the internal standard[7]. Calculate the isotopic enrichment by comparing the molar ratios derived from these integrals, factoring in the exact masses and purities of both the analyte and standard[7].

  • Cross-Validation: The isotopic purity calculated via qNMR must fall within ± 1.5% of the enrichment calculated via HRMS to pass final lot validation.

  • G Start D-[2-13C]Tagatose Sample HRMS HRMS (ESI-TOF) Start->HRMS NMR qNMR (13C) Start->NMR Data_HRMS Extract M / M+1 Ratio HRMS->Data_HRMS Data_NMR Inverse-Gated Decoupling NMR->Data_NMR Validation Orthogonal Cross-Validation Data_HRMS->Validation Data_NMR->Validation

    Caption: Orthogonal workflow for isotopic purity combining HRMS and qNMR methodologies.

    References

    • Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide . Benchchem. 6

    • It's a Trap! Aldolase-Prescribed C4 Deoxyradiofluorination Affords Intracellular Trapping and the Tracing of Fructose Metabolism . SNM Journals. 5

    • Application Note: Quantitative 13C NMR Analysis for Purity and Concentration Determination Using Benzyl alcohol-13C as an Internal Standard . Benchchem. 7

    • Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses . ResearchGate. 1

    • Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase... . Karger. 4

    • Preventing anomerization of beta-L-Tagatopyranose in solution . Benchchem. 2

    • 1,3,4,5-Tetra-O-benzoyl-α-D-tagatopyranose . NII. 3

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Elucidating D-Tagatose Metabolism via D-[2-13C]Tagatose Stable Isotope Tracing and GC-MS

    Introduction & Rationale D-Tagatose is a rare naturally occurring ketohexose and an epimer of D-fructose. It has garnered significant attention in drug development and nutritional science due to its anti-diabetic propert...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    D-Tagatose is a rare naturally occurring ketohexose and an epimer of D-fructose. It has garnered significant attention in drug development and nutritional science due to its anti-diabetic properties, low-calorie profile, and prebiotic characteristics[1]. While a large fraction of ingested D-tagatose undergoes microbial fermentation in the gut, the absorbed fraction is primarily metabolized in the liver.

    To accurately map its complex metabolic fate, stable heavy isotopes such as Carbon-13 (13C) are incorporated into the sugar molecule to act as metabolic tracers[1]. Specifically, D-[2-13C]tagatose (CAS: 478506-44-4) is uniquely engineered to trace the ketose carbon through enzymatic cleavage[2]. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), this tracer empowers researchers to quantify metabolic fluxes, identify pathway bottlenecks, and distinguish exogenous tagatose metabolism from endogenous gluconeogenic or glycolytic fluxes[3].

    Mechanistic Pathway: The Fate of the C2 Carbon

    In hepatic metabolism, D-tagatose is phosphorylated by ketohexokinase (KHK) to form tagatose-1-phosphate. This intermediate is subsequently cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.

    Causality of Isotope Placement: By utilizing D-[2-13C]tagatose, the 13C label is exclusively retained in the DHAP fragment following aldolase cleavage. This specific positional labeling creates a self-validating system: it allows researchers to precisely track DHAP's entry into glycolysis or gluconeogenesis while confirming that the D-glyceraldehyde pool remains unlabeled.

    G Tagatose D-[2-13C]Tagatose KHK Ketohexokinase (KHK) Tagatose->KHK T1P Tagatose-1-Phosphate (13C-labeled at C2) KHK->T1P AldoB Aldolase B T1P->AldoB DHAP Dihydroxyacetone Phosphate (13C-labeled at C2) AldoB->DHAP GA D-Glyceraldehyde (Unlabeled) AldoB->GA Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis GA->Glycolysis

    Metabolic routing of D-[2-13C]tagatose through the fructolytic pathway.

    Experimental Workflow

    Accurate stable isotope tracing requires a rigorous workflow where every step—from sample quenching to derivatization—is optimized to prevent artifactual isotopic scrambling or metabolite degradation. Because monosaccharides are highly polar and non-volatile, they cannot be directly analyzed by GC-MS and require a mandatory two-step derivatization process: oximation followed by silylation[4].

    Workflow Sample Biological Sample Quench Metabolic Quenching Sample->Quench Extract Polar Extraction Quench->Extract Deriv MOX + MSTFA Deriv. Extract->Deriv GCMS GC-EI-MS Acquisition Deriv->GCMS Analysis Isotope Flux Analysis GCMS->Analysis

    End-to-end experimental workflow for stable isotope tracing using GC-MS.

    Step-by-Step Methodology

    Phase 1: Metabolic Quenching and Extraction

    Causality: Cellular metabolism operates on a sub-second timescale. Immediate quenching is required to halt enzymatic activity and achieve a true "steady state" snapshot of the isotopic labeling[3].

    • Quenching: Rapidly aspirate media from the in vitro culture and immediately submerge the plate in liquid nitrogen, or add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v).

    • Extraction: Scrape the cells into the cold methanol solution and transfer to a microcentrifuge tube.

    • Lysis: Subject the homogenate to sonication (300 W, 40 kHz) for 15 minutes in an ice bath to ensure complete cellular disruption[5].

    • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins and cellular debris.

    • Drying: Transfer the metabolite-rich supernatant to a new vial and evaporate to complete dryness using a vacuum concentrator. Critical Note: Absolute dryness is mandatory. Residual water will hydrolyze the silylation reagents in Phase 2, leading to incomplete derivatization.

    Phase 2: Two-Step Derivatization

    Causality: D-tagatose exists in an equilibrium of multiple cyclic isomers (furanose and pyranose forms) in solution. If silylated directly, it yields multiple chromatographic peaks, severely complicating the quantification of mass isotopomer distributions (MIDs). Methoxyamination locks the sugar in its open-chain oxime form, yielding a single, quantifiable peak[5].

    • Oximation (Methoxyamination): Resuspend the dried extract in 20 µL of Methoxyamine hydrochloride (MOX) in pyridine (40 mg/mL). Incubate in a thermomixer at 30°C for 90 minutes[5].

    • Silylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) to the mixture. Incubate at 37°C for 30 minutes[5]. This step replaces active hydroxyl hydrogens with volatile trimethylsilyl (TMS) groups, conferring thermal stability.

    • Preparation for Injection: Centrifuge the derivatized sample at 13,000 rpm for 10 minutes at room temperature. Transfer the clear supernatant to a GC-MS autosampler vial with a glass insert.

    Phase 3: GC-MS Acquisition Parameters

    The derivatized D-tagatose (analyzed as a methoxime-pentakis(trimethylsilyl) ether) is detected using Electron Ionization (EI) GC-MS.

    ParameterOptimized Setting / Condition
    Instrument GC-TOFMS or Single Quadrupole GC-MS
    Column DB-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness)
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Injection Volume 1 µL, Split ratio 5:1
    Inlet Temperature 250°C
    Oven Program 80°C (hold 1 min) → 10°C/min to 200°C → 6°C/min to 310°C (hold 5 min)[5]
    Ion Source Temp 230°C
    Ionization Energy Electron Impact (EI) at 70 eV
    Acquisition Mode SCAN (m/z 50-650) or SIM (Targeting specific fragment ions)

    Data Presentation & Isotope Flux Analysis

    Following data acquisition, raw mass spectra must be extracted and aligned. Computational tools (e.g., geoRge or similar R-based packages) are highly recommended to detect the presence of stable isotope labeling in complex metabolomics datasets[6].

    When analyzing D-[2-13C]tagatose, the M+0 (unlabeled) and M+1 (labeled) mass isotopomers must be quantified. The raw data must be mathematically corrected for the natural abundance of 13C (approx. 1.1%) and other naturally occurring heavy isotopes (e.g., 29Si, 30Si from the TMS groups) to determine the true isotopic enrichment.

    Table 1: Representative Mass Isotopomer Distribution (MID) following 2-hour D-[2-13C]tagatose tracing in hepatocytes.

    Metabolite FragmentTarget m/zM+0 (%)M+1 (%)M+2 (%)Mechanistic Interpretation
    D-Tagatose (Tracer) 3072.197.50.4Confirms high purity of the intracellular D-[2-13C]tagatose tracer pool.
    DHAP 29945.254.10.7Indicates significant flux of the C2 label into the DHAP pool via Aldolase B.
    D-Glyceraldehyde 21798.81.00.2Remains unlabeled, validating the specific cleavage mechanics of the pathway.
    Lactate 21972.427.10.5Demonstrates downstream incorporation of the 13C label into glycolysis.

    Note: The m/z values represent characteristic TMS-derivatized fragment ions for each respective metabolite.

    Conclusion

    Stable isotope tracing using D-[2-13C]tagatose coupled with GC-MS provides a high-resolution, self-validating framework for mapping rare sugar metabolism. By strictly adhering to optimized quenching, meticulous two-step derivatization, and rigorous natural abundance correction, researchers can confidently elucidate the complex metabolic routing of tagatose in both mammalian and microbial systems.

    Sources

    Application

    Application Note: High-Resolution 13C-NMR Protocols for D-[2-13C]Tagatose Metabolic Flux Analysis

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Metabolic Flux Analysis (MFA), Position-Specific Isotope Analysis (PSIA), and Microbial/Hepatic Metabolism Tracking Int...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Metabolic Flux Analysis (MFA), Position-Specific Isotope Analysis (PSIA), and Microbial/Hepatic Metabolism Tracking

    Introduction & Mechanistic Grounding

    D-Tagatose is a rare naturally occurring ketohexose that has garnered significant attention in drug development and nutritional science due to its anti-hyperglycemic properties and role as a microbiome modulator[1]. Unlike glucose, the metabolism of D-tagatose in many bacterial species (such as Lactobacillus and Klebsiella) and mammalian hepatic systems relies heavily on the tagatose-6-phosphate (T6P) or tagatose-1-phosphate pathways[2].

    To accurately map the kinetics and pathway utilization of this sugar, Metabolic Flux Analysis (MFA) utilizing 13C-labeled tracers is the gold standard. Specifically, D-[2-13C]tagatose is a highly strategic isotopomer. When metabolized and cleaved by aldolase enzymes, the C2 label is specifically routed into the C2 position of Dihydroxyacetone phosphate (DHAP), completely bypassing Glyceraldehyde-3-phosphate (GAP)[3].

    Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for this analysis. While Mass Spectrometry (MS) provides global isotopic enrichment, 13C-NMR enables Position-Specific Isotope Analysis (PSIA) without the need for complex chemical derivatization or degradation[4]. By observing the exact position of the 13C atom within downstream metabolites, researchers can mathematically reconstruct the intracellular flux network[5].

    D-Tagatose Metabolic Pathway Dynamics

    The following diagram illustrates the topological flow of carbon from D-[2-13C]tagatose through the T6P pathway. The preservation of the 13C label at the C2 position of DHAP is the critical mechanistic feature that allows NMR to distinguish tagatose-derived flux from endogenous glycolytic flux.

    TagatosePathway cluster_cleavage Tag D-[2-13C]Tagatose Tag6P [2-13C]Tagatose-6-phosphate Tag->Tag6P PTS / Tagatose Kinase Tag16BP [2-13C]Tagatose-1,6-bisphosphate Tag6P->Tag16BP Tag-6-P Kinase DHAP [2-13C]Dihydroxyacetone phosphate (DHAP) Tag16BP->DHAP Aldolase Cleavage GAP Glyceraldehyde-3-phosphate (GAP) Tag16BP->GAP Aldolase Cleavage Pyr Pyruvate & Downstream Flux DHAP->Pyr Glycolysis GAP->Pyr Glycolysis

    Caption: D-[2-13C]Tagatose metabolic flux routing the 13C label specifically into DHAP via aldolase cleavage.

    Experimental Workflow & Protocol Design

    To maintain scientific integrity, an NMR-based MFA protocol must be a self-validating system. The primary challenge in measuring transient metabolic intermediates like Tagatose-1,6-bisphosphate or DHAP is their rapid intracellular turnover.

    NMRWorkflow Culture 1. Isotope Labeling Quench 2. Cold Methanol Quenching Culture->Quench Extract 3. Biphasic Extraction Quench->Extract Prep 4. D2O Reconstitution Extract->Prep NMR 5. 13C-NMR Acquisition Prep->NMR Analysis 6. Flux Analysis NMR->Analysis

    Caption: Step-by-step experimental workflow for 13C-NMR metabolic flux analysis.

    Protocol A: Cellular Quenching and Metabolite Extraction

    Objective: To instantly halt enzymatic activity and extract polar intracellular metabolites while preserving the 13C isotopomer distribution.

    • Isotope Labeling: Culture cells in media containing 10 mM D-[2-13C]tagatose as the primary carbon source. Extract samples at steady-state (e.g., mid-exponential phase).

    • Rapid Quenching: Rapidly inject 5 mL of the culture into 10 mL of pre-chilled (-80°C) 60% aqueous methanol.

      • Causality: Cellular metabolism operates on a sub-second timescale. Cold methanol instantly denatures metabolic enzymes, preventing the scrambling of the 13C label or the degradation of labile sugar phosphates.

    • Cell Lysis & Biphasic Extraction: Centrifuge the quenched cells, discard the supernatant, and resuspend the pellet in a 1:1:1 mixture of Chloroform/Methanol/Water (v/v/v) at 4°C. Vortex vigorously for 5 minutes and centrifuge at 15,000 x g for 15 minutes.

      • Causality: This biphasic system separates the sample into a non-polar lower phase (lipids), a protein interphase, and a polar upper phase. The T6P pathway intermediates and D-tagatose partition exclusively into the polar upper phase.

    • Lyophilization: Carefully extract the upper polar phase, transfer to a new tube, and lyophilize (freeze-dry) overnight.

    • NMR Reconstitution: Reconstitute the dried polar fraction in 600 µL of 100% Deuterium Oxide (D2O) containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

      • Causality: D2O provides the essential deuterium lock signal for the NMR spectrometer. Removing H2O eliminates the need for aggressive solvent suppression pulse sequences, which can inadvertently suppress signals from anomeric carbons resonating near the water peak.

    Protocol B: Quantitative 13C-NMR Spectroscopy Acquisition

    Objective: To acquire high-resolution, strictly quantitative 13C spectra where peak integrals accurately reflect the absolute abundance of the 13C nuclei at specific carbon positions[6].

    • Probe Tuning & Shimming: Insert the sample into a high-field NMR spectrometer (≥ 600 MHz 1H frequency equipped with a cryoprobe for maximum sensitivity). Tune the 13C and 1H channels and perform 3D gradient shimming.

    • Pulse Sequence Selection: Utilize a 1D 13C pulse sequence with Inverse Gated 1H Decoupling (e.g., zgig in Bruker terminology).

      • Causality: Standard continuous 1H decoupling enhances 13C signals via the Nuclear Overhauser Effect (NOE). Because NOE enhancement varies depending on the number of attached protons (CH vs CH2 vs quaternary carbons), it destroys quantitative integration. Inverse gated decoupling applies the decoupler only during the acquisition time and turns it off during the relaxation delay, successfully decoupling the protons while suppressing the NOE effect[5].

    • Relaxation Delay (D1) Optimization: Set the D1 delay to at least 5 times the longest longitudinal relaxation time (T1) of the metabolites of interest (typically 10–15 seconds).

      • Causality: Incomplete relaxation leads to signal saturation, skewing the quantitative ratio between different metabolites. A long D1 ensures all 13C nuclei have returned to thermal equilibrium before the next pulse[7].

    Data Presentation & Interpretation

    Once the spectra are acquired, the position of the 13C label is identified via its chemical shift. The integration of these peaks relative to the DSS internal standard provides the quantitative flux data.

    Table 1: Key 13C Chemical Shifts for D-[2-13C]Tagatose Flux Analysis

    Note: Chemical shifts are approximate and referenced to DSS (0.0 ppm) in D2O at 298 K.

    MetaboliteCarbon PositionExpected Chemical Shift (ppm)Multiplicity (1H Decoupled)
    D-Tagatose (β-pyranose) C2 (Ketose)~98.5Singlet
    D-Tagatose (α-furanose) C2 (Ketose)~105.2Singlet
    Tagatose-6-Phosphate C2~98.6Singlet
    Dihydroxyacetone Phosphate C2 (Carbonyl)~211.5Singlet
    Lactate (Downstream) C2~69.3Singlet
    Table 2: Optimized NMR Acquisition Parameters for Quantitative 13C-MFA
    ParameterRecommended SettingRationale
    Spectrometer Frequency ≥ 150.9 MHz (13C)Higher field resolves complex sugar phosphate overlaps.
    Pulse Sequence Inverse Gated DecouplingEliminates NOE for absolute quantitation.
    Spectral Width (SW) 250 ppmCaptures the extreme downfield DHAP carbonyl (~211 ppm).
    Relaxation Delay (D1) 15 secondsEnsures >5*T1 relaxation for quaternary/carbonyl carbons.
    Number of Scans (NS) 2,048 – 8,192Compensates for the low sensitivity of the 13C nucleus.
    Temperature 298 KStandardizes chemical shifts and prevents sample degradation.

    References

    • ResearchGate. "Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance". ResearchGate. URL:[Link]

    • ResearchGate. "The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods". ResearchGate. URL:[Link]

    • ResearchGate. "The genes and enzymes for the catabolism of galactitol, D-tagatose, and related carbohydrates in Klebsiella oxytoca M5a1 and other enteric bacteria display convergent evolution". ResearchGate. URL: [Link]

    • ACS Publications. "Position-Specific Isotope Analysis of Propane by Mid-IR Laser Absorption Spectroscopy". Analytical Chemistry. URL: [Link]

    • ResearchGate. "Position-Specific 13C Isotope Analysis by NMR as a Tool for Authentication of Ethanol-Containing Beverages". ResearchGate. URL:[Link]

    • Regulations.gov. "GRAS Notice 000078: TAGATOSE, D-". Regulations.gov. URL:[Link]

    • PMC/NIH. "Metabolomics identifies metabolite biomarkers associated with acute rejection after heart transplantation in rats". PMC. URL:[Link]

    • ResearchGate. "Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry". ResearchGate. URL:[Link]

    Sources

    Method

    Application Note: Measurement of Hepatic D-[2-13C]Tagatose Oxidation via 13CO2 Breath Testing

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale The 13C-carbohydrate breath test is a powerful, no...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol

    Introduction & Mechanistic Rationale

    The 13C-carbohydrate breath test is a powerful, non-invasive diagnostic tool for evaluating in vivo metabolic fluxes, organ function, and enzymatic activity[1]. While 13C-glucose and 13C-fructose are widely used, D-[2-13C]tagatose has emerged as a highly specialized tracer for interrogating hepatic carbohydrate metabolism and mitochondrial oxidative capacity.

    D-tagatose is a rare ketohexose and an epimer of D-fructose. Upon reaching the liver, it is metabolized by the exact same enzymatic machinery as fructose—specifically fructokinase and aldolase B [2]. However, tagatose is metabolized at a significantly slower rate. This kinetic bottleneck is highly advantageous: it prevents the rapid hepatic ATP depletion and hyperuricemia typically associated with high-dose fructose loads, making tagatose a safer and more sensitive probe for evaluating hepatic metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and fructokinase activity.

    Tracing the Isotope: Why the C2 Position?

    The selection of the C2 carbon for 13C labeling is a deliberate experimental choice. When D-[2-13C]tagatose is phosphorylated to [2-13C]tagatose-1-phosphate and subsequently cleaved by aldolase B, the C2 atom is partitioned into dihydroxyacetone phosphate (DHAP) [2]. Through glycolysis, this labeled carbon becomes the carbonyl carbon of pyruvate, and subsequently the carbonyl carbon of acetyl-CoA. Because this carbon must enter the mitochondrial Tricarboxylic Acid (TCA) cycle to be fully oxidized and released as 13CO2, the D-[2-13C]tagatose breath test serves as a rigorous, end-to-end probe of both cytosolic aldolase B cleavage and mitochondrial oxidative phosphorylation.

    Pathway Tag D-[2-13C]Tagatose (Small Intestine) Abs Hepatic Absorption (~80%) Tag->Abs Early Phase Ferm Colonic Fermentation (~20%) Tag->Ferm Late Phase FK Fructokinase Abs->FK Micro Gut Microbiota Ferm->Micro T1P [2-13C]Tagatose-1-Phosphate FK->T1P AldB Aldolase B T1P->AldB DHAP [2-13C]DHAP AldB->DHAP Pyr [2-13C]Pyruvate DHAP->Pyr Glycolysis AcCoA [1-13C]Acetyl-CoA Pyr->AcCoA Pyruvate Dehydrogenase TCA TCA Cycle AcCoA->TCA CO2_H 13CO2 (Hepatic Oxidation) TCA->CO2_H SCFA 13C-SCFAs + 13CO2 Micro->SCFA CO2_C 13CO2 (Colonic Fermentation) SCFA->CO2_C Bloodstream -> Lungs

    Metabolic tracing of D-[2-13C]tagatose showing hepatic oxidation and colonic fermentation.

    Biphasic Excretion & Data Interpretation

    A critical nuance of the tagatose breath test is its biphasic 13CO2 excretion profile. While indirect hydrogen breath tests historically estimated tagatose absorption at a mere ~20%, direct human ileostomy models have demonstrated that apparent small-intestinal absorption is actually closer to 80%[3]. The remaining unabsorbed fraction passes into the colon, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs) and gases, including 13CO2[1].

    To maintain scientific integrity, investigators must mathematically deconvolute these two phases.

    Table 1: Biphasic 13CO2 Excretion Profile
    PhaseTimeframePrimary Metabolic DriverPhysiological Implications
    Early Phase 0 – 180 minHepatic Oxidation (Fructokinase / Aldolase B)Reflects small intestinal absorption and liver mitochondrial function.
    Late Phase > 180 minColonic Fermentation (Gut Microbiota)Reflects the ~20% unabsorbed fraction reaching the cecum[3].

    Standardized Experimental Protocol

    To ensure this protocol acts as a self-validating system , we incorporate dual baseline sampling and strict dietary controls. The optional co-administration of a non-absorbable marker (e.g., lactulose) for parallel hydrogen breath testing is highly recommended to precisely define the orocecal transit time (OCTT)[4]. This definitively separates the hepatic oxidation phase from the colonic fermentation phase for each individual subject.

    Step-by-Step Methodology

    Step 1: Subject Preparation & Dietary Standardization

    • Action: Instruct subjects to fast for 8–12 hours overnight prior to the test. For 72 hours preceding the test, subjects must strictly avoid C4 plants (e.g., corn, sugarcane, pineapple).

    • Causality: C4 plants possess a naturally higher 13C/12C isotopic ratio due to their distinct photosynthetic pathways. Residual dietary C4 carbon can elevate baseline 13CO2, causing erratic Delta Over Baseline (DOB) readings and false positives[4].

    Step 2: Baseline Sampling

    • Action: Collect two baseline breath samples at -15 minutes and 0 minutes by having the subject exhale normally through a straw into 10 mL Exetainer tubes. Seal immediately.

    • Causality: Dual baseline sampling accounts for minute-to-minute physiological fluctuations in endogenous CO2 production, establishing a highly robust average for the R_base calculation.

    Step 3: Substrate Administration

    • Action: Dissolve 250 mg of D-[2-13C]tagatose (isotopic purity ≥99%) in 150 mL of sterile water. Administer orally. Flush the cup with an additional 50 mL of water and have the subject drink it.

    • Causality: The low dose (250 mg) ensures the tracer acts purely kinetically without inducing the osmotic diarrhea associated with bulk tagatose consumption. The water flush guarantees 100% dose delivery.

    Step 4: Kinetic Breath Collection

    • Action: Collect breath samples at 15, 30, 45, 60, 90, 120, 150, 180, 240, 300, and 360 minutes post-ingestion.

    • Causality: High-frequency sampling in the first 2 hours captures the peak hepatic oxidation rate ( Cmax​ ), while extended sampling up to 6 hours captures the colonic fermentation tail[1].

    Step 5: Isotopic Analysis

    • Action: Analyze the 13C/12C ratio of the breath samples using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope Selective Infrared Spectroscopy (NDIRS)[5].

    • Causality: IRMS provides superior analytical precision (±0.2‰) required for low-dose stable isotope tracers. NDIRS offers a high-throughput, point-of-care alternative, though it may require a slightly higher tracer dose to achieve the same signal-to-noise ratio[5].

    Protocol Fast Patient Fasting (>8 hours) Base Baseline Breath (-15, 0 min) Fast->Base Dose Administer D-[2-13C]Tagatose Base->Dose Sample Breath Sampling (Every 30m for 6h) Dose->Sample Analysis IRMS / NDIRS Analysis Sample->Analysis Calc Calculate DOB, PDR, cPDR Analysis->Calc

    Standardized clinical workflow for the D-[2-13C]tagatose breath test.

    Quantitative Data Analysis

    The raw output from the IRMS/NDIRS is the isotopic ratio ( R ). To translate this into biological insights, the data must be converted into Delta Over Baseline (DOB), Percentage Dose Recovered (PDR), and cumulative PDR (cPDR).

    Table 2: Pharmacokinetic and Metabolic Calculations
    ParameterAbbreviationFormula / CalculationClinical Significance
    Delta Over Baseline DOB (‰) [RPDB​Rsample​−Rbase​​]×1000 Raw isotopic enrichment above natural background.
    Percentage Dose Recovered PDR (%/h) Dose×n×PDOB×RPDB​×VCO2​×100​ Rate of hepatic oxidation at a specific time point.
    Cumulative PDR cPDR (%) ∑(2PDRt​+PDRt−1​​)×(t−tt−1​) Total proportion of the tracer oxidized over the test duration.

    Note: RPDB​ = 0.0112372 (Pee Dee Belemnite standard); VCO2​ = Estimated CO2 production rate (approx. 300 mmol/m²/h × Body Surface Area); Dose = amount of tracer in mmol; n = number of labeled carbon atoms (for [2-13C]tagatose, n=1); P = isotopic purity (e.g., 0.99).

    Sources

    Application

    Application Note: High-Resolution Tracing of D-[2-13C]Tagatose Metabolism in the Human Gut Microbiome Using In Vitro Fermentation and RNA-SIP

    Executive Summary D-tagatose is a rare ketohexose and low-calorie sweetener that largely escapes digestion in the upper gastrointestinal tract, serving as a highly fermentable prebiotic substrate for the colonic microbio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    D-tagatose is a rare ketohexose and low-calorie sweetener that largely escapes digestion in the upper gastrointestinal tract, serving as a highly fermentable prebiotic substrate for the colonic microbiota[1]. Clinical and in vitro models demonstrate that tagatose selectively stimulates beneficial taxa (e.g., Lactobacillus) and significantly elevates the production of butyrate, a critical short-chain fatty acid (SCFA) for colonocyte health[2].

    However, mapping the exact carbon flux from a specific dietary input to its terminal metabolites in a complex microbial ecosystem is confounded by cross-feeding and background protein/carbohydrate fermentation. By utilizing D-[2-13C]tagatose (CAS 478506-44-4) [3] in highly controlled in vitro fermentation models, researchers can couple 13C-Nuclear Magnetic Resonance (NMR) metabolomics with RNA-Stable Isotope Probing (RNA-SIP)[4]. This application note details a self-validating, causality-driven protocol to track the metabolic fate of the tagatose C2 carbon, identifying both the active primary degraders and the precise SCFA isotopomers they produce[5].

    Mechanistic Rationale: The Fate of the C2 Label

    To design an effective isotope tracing experiment, one must understand the biochemical causality of the chosen label. D-tagatose is primarily metabolized by lactic acid bacteria and select strict anaerobes via the tagatose-6-phosphate pathway [6].

    When D-[2-13C]tagatose is utilized, the 13C label at the C2 (ketonic) position follows a highly specific route:

    • Phosphorylation & Cleavage: Tagatose is phosphorylated to tagatose-1,6-bisphosphate. Aldolase cleaves this into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). The C2 label of tagatose specifically partitions into the C2 of DHAP .

    • Glycolysis: DHAP is isomerized to GAP, and the label transitions to the C2 of pyruvate .

    • Decarboxylation: Pyruvate ferredoxin oxidoreductase (PFOR) or pyruvate formate-lyase (PFL) decarboxylates pyruvate (losing C1 as CO2/formate). The labeled C2 of pyruvate becomes the C1 (carbonyl carbon) of Acetyl-CoA .

    • Terminal Fermentation: Acetyl-CoA is converted into acetate (yielding [1-13C]acetate) or condenses to form butyrate (yielding[1,3-13C2]butyrate).

    By tracking these specific isotopomers via 13C-NMR, we can definitively separate tagatose-derived butyrate from butyrate produced via background amino acid fermentation.

    Pathway Tag D-[2-13C]Tagatose Tag6P [2-13C]Tagatose-6-P Tag->Tag6P PTS Tag16bP [2-13C]Tagatose-1,6-bP Tag6P->Tag16bP Kinase Cleavage Aldolase Cleavage Tag16bP->Cleavage DHAP [2-13C]DHAP (C2 Labeled) Cleavage->DHAP GAP Unlabeled GAP Cleavage->GAP Pyr [2-13C]Pyruvate (C2 Labeled) DHAP->Pyr Glycolysis GAP->Pyr AcCoA [1-13C]Acetyl-CoA (C1 Labeled) Pyr->AcCoA PFOR/PFL (-CO2) SCFA [1-13C]Acetate & [1,3-13C2]Butyrate AcCoA->SCFA Fermentation

    Fig 1: Metabolic fate of the C2 label from D-[2-13C]tagatose through the tagatose-6-P pathway.

    Experimental Workflow & Protocol

    Workflow Start Fecal Collection (Fresh, Anaerobic) Slurry Fecal Slurry Prep (Pre-reduced PBS) Start->Slurry Ferm In Vitro Fermentation (Basal Medium + D-[2-13C]Tagatose) Slurry->Ferm Sample Time-Course Sampling (0, 2, 4, 8, 24h) Ferm->Sample Quench Metabolic Quenching (Liquid N2) Sample->Quench Split1 13C-NMR / LC-MS (Isotopomer Analysis) Quench->Split1 Split2 RNA-SIP (Ultracentrifugation) Quench->Split2 Data Multi-Omics Integration (Carbon Flux & Taxonomy) Split1->Data Split2->Data

    Fig 2: End-to-end workflow for 13C-tagatose stable isotope probing in gut microbiome models.

    Phase 1: Fecal Slurry Preparation

    Causality: The human gut microbiome is dominated by strict anaerobes (e.g., Faecalibacterium, Roseburia). Exposure to ambient oxygen for even brief periods irreversibly alters community architecture and metabolic potential.

    • Collect fresh fecal samples from healthy donors (free of antibiotics for 3 months). Transfer immediately to an anaerobic workstation (85% N2, 10% CO2, 5% H2).

    • Homogenize 10g of feces in 90 mL of pre-reduced, sterile Phosphate Buffered Saline (PBS) containing 0.05% L-cysteine-HCl (reducing agent) and 1 mg/L resazurin.

    • Self-Validation Step: Observe the resazurin indicator. The slurry must remain colorless. A pink hue indicates oxygen contamination; if observed, the slurry must be discarded.

    Phase 2: In Vitro Fermentation Setup

    Causality: To ensure the 13C label is incorporated at detectable levels without inducing osmotic shock, a carbohydrate-depleted basal medium is used, forcing the microbiota to utilize the spiked D-[2-13C]tagatose as the primary electron donor.

    • Dispense 45 mL of pre-reduced basal nutrient medium (containing peptone, yeast extract, hemin, and vitamin K, but lacking simple sugars) into sterile anaerobic bioreactors.

    • Inoculate each reactor with 5 mL of the 10% fecal slurry.

    • Spike the experimental reactors with 40 mM D-[2-13C]tagatose [4].

    • Self-Validation Step: Run two parallel controls:

      • Negative Control: Basal medium + slurry (no tagatose) to measure background SCFA production.

      • Isotope Control: Basal medium + slurry + 40 mM unlabeled D-tagatose to ensure the 13C isotope does not alter baseline fermentation kinetics.

    Phase 3: Time-Series Sampling & Quenching

    Causality: Microbial RNA has a rapid turnover rate. To accurately capture the primary degraders before cross-feeding obscures the data, metabolism must be halted instantly.

    • Extract 2 mL aliquots from the bioreactors at t = 0, 2, 4, 8, and 24 hours.

    • Immediately snap-freeze the aliquots in liquid nitrogen. This quenches all enzymatic activity and preserves the integrity of the RNA for SIP analysis[5].

    • Store at -80°C until downstream extraction.

    Phase 4: Downstream Analysis (RNA-SIP & 13C-NMR)

    Causality: RNA-SIP is vastly superior to DNA-SIP for this application because RNA synthesis occurs rapidly upon substrate utilization, independent of cellular replication, making it a highly sensitive biomarker for active metabolism[5].

    • RNA-SIP: Extract total RNA from the quenched samples. Subject the RNA to isopycnic density-gradient ultracentrifugation (using cesium trifluoroacetate) to separate the "heavy" 13C-labeled RNA from the "light" unlabeled RNA[4]. Sequence the heavy fractions via 16S rRNA amplicon sequencing to identify the active tagatose fermenters.

    • 13C-NMR: Centrifuge the remaining sample to isolate the supernatant. Analyze via 13C-NMR to quantify the emergence of[1-13C]acetate and [1,3-13C2]butyrate, confirming the carbon flux outlined in the mechanistic rationale.

    Quantitative Data Presentation

    The following table summarizes the expected kinetic outcomes of a successful D-[2-13C]tagatose fermentation assay, integrating metabolite production with taxonomic shifts.

    Timepoint (h)Total Butyrate (mM)13C-Enriched Butyrate (mM)Dominant 13C-RNA Taxa (via RNA-SIP)Metabolic Phase
    0 12.5 ± 1.1N.D.NoneBaseline
    4 14.2 ± 0.81.5 ± 0.2Lactobacillus, EnterococcusPrimary Degradation
    8 18.7 ± 1.44.8 ± 0.5Lactobacillus, RoseburiaIntermediate Flux
    24 26.3 ± 2.111.2 ± 1.1Roseburia, FaecalibacteriumSecondary Cross-Feeding

    Note: Data represents expected synthetic baseline values for validation purposes. The shift from lactic acid bacteria at 4h to butyrate-producing Firmicutes at 24h highlights the cross-feeding dynamics captured by this multi-omics approach.

    References

    • Laerke, H. N., Jensen, B. B., & Højsgaard, S. (2000). In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs. Journal of Nutrition. Available at:[Link]

    • Venema, K., Vermunt, S. H. F., & Brink, E. (2009). D-Tagatose increases butyrate production by the colonic microbiota in healthy men and women. Microbial Ecology in Health and Disease. Available at:[Link]

    • Kovatcheva-Datchary, P., Egert, M., Maathuis, A., Rajilić-Stojanović, M., de Graaf, A. A., Smidt, H., de Vos, W. M., & Venema, K. (2009). Identification of glucose-fermenting bacteria present in an in vitro model of the human intestine by RNA-stable isotope probing. FEMS Microbiology Ecology. Available at:[Link]

    • Venema, K. (2010). Fermentation in the large intestine unravelled using 13C-labelled substrates: implications for obesity and gut health. Beneficial Microbes. Available at:[Link]

    • Vastenhouw, S. A., et al. (1999). Fermentation of D-Tagatose by Human Intestinal Bacteria and Dairy Lactic Acid Bacteria. Microbial Ecology in Health and Disease. Available at:[Link]

    Sources

    Method

    Application Note: LC-MS/MS Method Development for D-[2-13C]Tagatose Quantification

    Introduction & Scientific Rationale D-Tagatose is a naturally occurring ketohexose and an epimer of D-fructose. Due to its low caloric value and minimal impact on glycemic index, it has garnered significant attention in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    D-Tagatose is a naturally occurring ketohexose and an epimer of D-fructose. Due to its low caloric value and minimal impact on glycemic index, it has garnered significant attention in metabolic research and anti-diabetic drug development[1]. To accurately trace its metabolic flux and pharmacokinetic profile without interference from endogenous sugars, researchers utilize stable isotope-labeled variants, specifically D-[2-13C]tagatose.

    Quantifying underivatized monosaccharides presents a formidable analytical challenge. Sugars are highly polar, lack a UV-absorbing chromophore, and exist as complex mixtures of structural isomers (e.g., glucose, fructose, galactose) that are indistinguishable by mass alone. Traditional methods like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) offer good separation but lack the isotopic specificity required for 13C-tracer studies[1]. Consequently, Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) is the definitive platform for this application, providing both isomeric separation and isotopic resolution.

    This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS methodology for the precise quantification of D-[2-13C]tagatose in biological matrices.

    Mechanistic Method Development (The "Why")

    As a Senior Application Scientist, it is critical to understand that a robust method is not a random assembly of parameters, but a deliberate exploitation of molecular physics.

    Chromatographic Strategy: Why HILIC?

    Reversed-phase (C18) chromatography fails to retain highly polar carbohydrates. While chemical derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone) can increase hydrophobicity, it introduces variability, increases sample preparation time, and can cause isotopic scrambling or kinetic isotope effects.

    We utilize HILIC with an Amide stationary phase . The amide phase provides a stable, hydrogen-bonding-rich surface that interacts strongly with the hydroxyl groups of tagatose[2].

    • Causality of Mobile Phase: We employ a high-pH mobile phase (pH 9.0) using ammonium hydroxide and ammonium acetate. Sugars have pKa values around 12. At pH 9.0, a small but significant fraction of the sugar is deprotonated, which dramatically enhances retention on the amide column via ion-dipole interactions and primes the molecule for negative-mode electrospray ionization (ESI)[2][3].

    Ionization and MS/MS Strategy

    Underivatized sugars ionize poorly in positive mode due to the lack of basic sites. However, in negative ESI mode , the addition of ammonium acetate facilitates the formation of stable deprotonated precursor ions [M−H]− .

    • Unlabeled D-tagatose (MW 180.16) yields a precursor at m/z 179.

    • D-[2-13C]tagatose (MW 181.16) yields a precursor at m/z 180.

    Fragmentation of ketohexoses in a collision cell typically proceeds via cross-ring cleavages and sequential losses of water. The transition m/z 180 90 is monitored for the 13C-labeled tracer, ensuring the fragment retains the C2 position containing the heavy isotope.

    Metabolism T1 D-[2-13C]Tagatose (m/z 180) T2 D-[2-13C]Tagatose-1-phosphate T1->T2 Fructokinase T3 [13C]Dihydroxyacetone phosphate T2->T3 Aldolase B T4 D-Glyceraldehyde T2->T4 Aldolase B T5 Glycolytic Pathway T3->T5 T4->T5

    Hepatic metabolism of D-[2-13C]Tagatose tracing the 13C label into glycolysis.

    Experimental Protocols

    Sample Preparation Workflow

    To maintain the integrity of the HILIC separation, the final sample extract must have a high organic solvent composition. Aqueous extracts injected onto a HILIC column will cause severe peak broadening and loss of retention.

    • Aliquot: Transfer 50 µL of biological sample (plasma or urine) into a microcentrifuge tube.

    • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as D-[U-13C6]tagatose (10 µg/mL in water).

    • Protein Precipitation: Add 240 µL of ice-cold Acetonitrile (ACN). Causality: The 1:5 aqueous-to-organic ratio instantly precipitates proteins while keeping the highly polar sugars soluble in the supernatant. Furthermore, this high-organic ratio perfectly matches the initial conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

    • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer: Transfer 200 µL of the supernatant to an LC vial equipped with a glass insert.

    LCMS_Workflow S1 Biological Sample (Plasma/Urine) S2 Protein Precipitation (Cold Acetonitrile) S1->S2 S3 Centrifugation & Supernatant Extraction S2->S3 S4 HILIC Separation (Amide Column) S3->S4 S5 ESI(-) MS/MS (MRM Mode) S4->S5 S6 Data Analysis & Quantification S5->S6

    LC-MS/MS Analytical Workflow for D-[2-13C]Tagatose Quantification.

    Liquid Chromatography Conditions
    • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent[2].

    • Column Temperature: 45°C (Elevated temperature improves mass transfer and sharpens sugar peaks).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    Table 1: HILIC Gradient Program

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.0595Initial
    1.0595Linear
    6.03565Linear
    7.05050Linear
    7.1595Step
    10.0595Re-equilibration
    Mass Spectrometry Parameters

    Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    Table 2: Optimized MRM Transitions

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    D-Tagatose (Endogenous)179.189.05012
    D-[2-13C]Tagatose (Tracer) 180.1 90.0 50 12
    D-[U-13C6]Tagatose (IS)185.192.05014

    System Suitability and Self-Validating QC

    A hallmark of a rigorously designed analytical method is its ability to self-validate during routine operation. Co-eluting matrix components in biological extracts can cause severe ion suppression or enhancement, leading to inaccurate quantification.

    To build a self-validating system, we implement the following logic:

    • Matrix Effect (ME) Normalization: By using D-[U-13C6]tagatose as the internal standard, any matrix-induced ionization suppression affecting the D-[2-13C]tagatose analyte will equally affect the IS. The ratio of Analyte Area / IS Area remains constant, mathematically canceling out the matrix effect.

    • Post-Column Infusion Validation: During method validation, a continuous infusion of D-[2-13C]tagatose is introduced post-column while a blank matrix extract is injected. This maps the "suppression zones" of the chromatogram. The gradient in Table 1 is specifically designed to elute tagatose (approx. RT 4.8 min) away from the solvent front and phospholipid elution zones, ensuring baseline stability.

    Table 3: Representative Validation Parameters

    ParameterSpecification / Result
    Linear Range50 ng/mL – 10,000 ng/mL
    Limit of Quantitation (LOQ)50 ng/mL (S/N > 10)
    Intra-day Precision (CV%)< 6.5%
    Inter-day Precision (CV%)< 8.2%
    Extraction Recovery88% - 94%

    References

    • Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. Methods in molecular biology (Clifton, N.J.).[Link]

    • Quantification of Monosaccharides in Blood and Urine by HPAEC-PAD. ACS Publications.[Link]

    • GC/MS and LC/MS Based Serum Metabolomic Analysis of Dairy Cows With Ovarian Inactivity. Frontiers in Veterinary Science (via PMC).[Link]

    • Separation of 15 Underivatized Saccharide and Sialic Acid USP Standards Using an Agilent AdvanceBio MS Spent Media Column. Agilent Technologies.[Link]

    Sources

    Application

    Application Note: D-[2-¹³C]tagatose as a Metabolic Tracer for Hepatic Fructokinase Activity

    Target Audience: Researchers, analytical chemists, and drug development professionals specializing in metabolic syndrome, NAFLD/MASH, and hepatic fluxomics. Introduction & Mechanistic Rationale The global rise in metabol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals specializing in metabolic syndrome, NAFLD/MASH, and hepatic fluxomics.

    Introduction & Mechanistic Rationale

    The global rise in metabolic syndrome and dysfunction-associated steatotic liver disease (MASLD/MASH) is closely linked to excessive dietary fructose consumption. Unlike glucose, hepatic fructose metabolism bypasses the highly regulated phosphofructokinase checkpoint. Instead, it is rapidly phosphorylated by ketohexokinase (KHK, specifically the KHK-C isoform) into fructose-1-phosphate[1]. Because KHK lacks negative feedback inhibition, unregulated fructolysis leads to rapid ATP depletion, uric acid generation, and enhanced de novo lipogenesis[2].

    Measuring in vivo KHK activity is critical for evaluating novel KHK inhibitors in drug development. However, tracing natural fructose is analytically challenging due to its rapid downstream clearance by Aldolase B.

    The Solution: D-[2-¹³C]tagatose as a Metabolic Trap D-tagatose is a C4 epimer of D-fructose. It is transported into hepatocytes via GLUT transporters and is a known substrate for KHK, which phosphorylates it into D-tagatose-1-phosphate[3]. The critical mechanistic advantage of tagatose lies in its downstream processing: Aldolase B cleaves tagatose-1-phosphate at approximately half the rate of fructose-1-phosphate[4]. This kinetic bottleneck causes a transient intracellular accumulation of tagatose-1-phosphate[5].

    By utilizing D-[2-¹³C]tagatose , researchers can exploit this "metabolic trapping" effect—conceptually similar to the use of fluorinated fructose analogs in PET imaging[6]—to measure KHK flux. The stable ¹³C isotope at the C2 (anomeric/keto) position provides a distinct, background-free signal for ¹³C-NMR and LC-MS/MS analysis, allowing precise quantification of KHK-mediated phosphorylation without radioactive hazards[7].

    Kinetic Comparison: Fructose vs. Tagatose

    To understand the causality behind the tracer's efficacy, it is essential to compare the enzymatic kinetics of the natural substrate versus the tracer. The slower cleavage rate of the tracer ensures that the accumulation of the ¹³C-labeled intermediate is directly proportional to KHK activity.

    SubstrateKinaseAldolase B Cleavage RateMetabolic FatePrimary Analytical Utility
    D-Fructose KHK-C (High Affinity)Fast (Rapid turnover)Rapid integration into glycolysis/lipogenesisNatural metabolic substrate
    D-Tagatose KHK-C (Moderate Affinity)Slow (~50% of Fructose)[4]Transient accumulation of Tagatose-1-PSlow-turnover tracer / Metabolic trap

    Visualizing the Metabolic Pathway

    The following diagram illustrates the divergent metabolic processing rates of D-fructose and D-[2-¹³C]tagatose, highlighting the metabolic trapping mechanism that makes tagatose an ideal tracer.

    G Fruc D-Fructose F1P Fructose-1-Phosphate Fruc->F1P KHK-C (Fast) Tag D-[2-13C]Tagatose T1P [2-13C]Tagatose-1-Phosphate (Metabolic Trap) Tag->T1P KHK-C (Tracer Flux) DHAP_F DHAP + Glyceraldehyde F1P->DHAP_F Aldolase B (Fast Cleavage) DHAP_T [2-13C]DHAP + Glyceraldehyde T1P->DHAP_T Aldolase B (Slow Cleavage)

    Metabolic trapping mechanism: D-[2-13C]tagatose vs. D-fructose processing by KHK-C and Aldolase B.

    Experimental Protocols: In Vivo Tracing & LC-MS/MS Detection

    To ensure a self-validating system, this protocol emphasizes rapid metabolic quenching. Sugar phosphates are highly labile; failure to instantly halt phosphatase activity will result in the artificial degradation of the [2-¹³C]tagatose-1-phosphate pool, skewing the calculated KHK flux.

    Phase 1: In Vivo Tracer Administration
    • Animal Preparation: Fast wild-type or KHK-knockout (control) mice for 4–6 hours to establish a baseline metabolic state.

    • Tracer Formulation: Dissolve D-[2-¹³C]tagatose (e.g., CAS 478506-44-4[8]) in sterile 0.9% saline to a concentration of 100 mg/mL.

    • Delivery: Administer the tracer via a jugular vein catheter as a primed-continuous infusion (e.g., 5 mg/kg prime, followed by 0.1 mg/kg/min) for 60–120 minutes to achieve isotopic steady state.

    Phase 2: Tissue Harvesting & Cold Quenching

    Causality: The turnover of hepatic sugar phosphates occurs in seconds. Standard dissection allows ischemic degradation. Freeze-clamping is mandatory.

    • Euthanize the animal and immediately (<5 seconds) excise the liver.

    • Freeze-clamp the tissue instantly using Wollenberger tongs pre-cooled in liquid nitrogen.

    • Store the tissue at -80°C until extraction.

    Phase 3: Metabolite Extraction (Biphasic Method)

    Causality: A methanol/chloroform/water extraction precipitates degrading enzymes while partitioning the highly polar [2-¹³C]tagatose-1-phosphate exclusively into the aqueous phase.

    • Pulverize 20–30 mg of frozen liver tissue in a liquid nitrogen-chilled mortar.

    • Transfer the powder to a pre-chilled tube containing 1 mL of -20°C Methanol:Water (5:3 v/v). Add a known concentration of an internal standard (e.g., ¹³C-labeled glucose-6-phosphate).

    • Vortex for 30 seconds, then add 0.4 mL of cold chloroform.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase (containing the sugar phosphates) to a new tube.

    • Lyophilize the aqueous phase to dryness and reconstitute in 50 µL of Acetonitrile:Water (50:50 v/v) for LC-MS/MS analysis.

    Phase 4: LC-MS/MS Detection (HILIC)

    Causality: Reverse-phase C18 columns cannot retain highly polar sugar phosphates. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to separate tagatose-1-phosphate from endogenous hexose phosphates.

    • Column: Use a polymer-based HILIC column (e.g., Shodex NH2) maintained at 35°C.

    • Mobile Phase:

      • Buffer A: 20 mM Ammonium Acetate in Water (pH 9.0).

      • Buffer B: 100% Acetonitrile.

    • Gradient: Start at 85% B, linearly decrease to 30% B over 15 minutes to elute the phosphorylated sugars.

    • Mass Spectrometry (MRM Mode): Operate in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for [2-¹³C]tagatose-1-phosphate. The parent mass will be m/z 260.0 (accounting for the ¹³C label), transitioning to the phosphate fragment (m/z 97.0).

    Data Interpretation & Trustworthiness

    To validate the assay, researchers must calculate the Isotopic Enrichment (M+1 fraction) of the tagatose-1-phosphate pool.

    • Validation Check: In KHK-knockout models[9], the formation of[2-¹³C]tagatose-1-phosphate should be completely abolished, proving that the phosphorylation is strictly KHK-dependent.

    • Flux Calculation: The rate of appearance of the M+1 isotopologue in the liver over the infusion time provides a direct, quantifiable readout of hepatic KHK activity. This metric can be used to generate IC₅₀ curves for novel KHK inhibitors in preclinical trials.

    References

    • National Institutes of Health (NIH). Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension. PMC. Available at:[Link]

    • National Institutes of Health (NIH). Residues in the fructose-binding pocket are required for ketohexokinase-A activity. PMC. Available at:[Link]

    • Oxford Academic. Overview on sugar metabolism and its control in Lactococcus lactis – The input from in vivo NMR. OUP. Available at:[Link]

    • Regulations.gov. GRAS Notice 000078: TAGATOSE, D-. FDA. Available at:[Link]

    • ResearchGate. Deletion of Fructokinase in the Liver or in the Intestine Reveals Differential Effects on Sugar-Induced Metabolic Dysfunction. Cell Metabolism. Available at:[Link]

    • Science.gov. Hereditary fructose intolerance: Topics by Science.gov. Science.gov. Available at:[Link]

    • Society of Nuclear Medicine and Molecular Imaging. It's a Trap! Aldolase-Prescribed C4 Deoxyradiofluorination Affords Intracellular Trapping and the Tracing of Fructose Metabolism by PET. SNM Journals. Available at:[Link]

    Sources

    Method

    Protocol for D-[2-13C]tagatose intravenous administration in murine models

    Application Note: Protocol for D-[2-¹³C]Tagatose Intravenous Administration and Metabolic Tracing in Murine Models Introduction & Scientific Rationale D-Tagatose is a naturally occurring C-4 epimer of D-fructose. In rece...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Protocol for D-[2-¹³C]Tagatose Intravenous Administration and Metabolic Tracing in Murine Models

    Introduction & Scientific Rationale

    D-Tagatose is a naturally occurring C-4 epimer of D-fructose. In recent years, it has garnered significant attention in metabolic research due to its anti-hyperglycemic properties and distinct hepatic processing[1]. However, studying tagatose metabolism in vivo presents unique challenges. When administered orally, approximately 80-85% of D-tagatose is fermented by the gut microbiota into short-chain fatty acids, leaving only a small fraction for systemic absorption[1][2].

    To accurately map the systemic and hepatic flux of this sugar, intravenous (IV) administration is required. IV delivery bypasses the gut microbiome, ensuring 100% bioavailability to the liver and peripheral tissues. Furthermore, utilizing a D-[2-¹³C]tagatose tracer provides a highly specific molecular window into fructolytic and glycolytic pathways.

    The Causality of the [2-¹³C] Label: In the liver, D-tagatose is phosphorylated by ketohexokinase (KHK) to form tagatose-1-phosphate[3]. This intermediate is subsequently cleaved by Aldolase B[1]. Because the ¹³C label is positioned at the C-2 keto carbon, Aldolase B cleavage yields a specifically labeled [2-¹³C]dihydroxyacetone phosphate (DHAP) and an unlabeled D-glyceraldehyde. This asymmetric labeling allows researchers to precisely trace the DHAP triose pool as it fluxes upward into gluconeogenesis (forming M+1 or M+2 glucose) or downward into glycolysis (forming M+1 lactate), without the confounding noise of a universally labeled tracer.

    Metabolic Pathway Visualization

    MetabolicPathway Tagatose D-[2-¹³C]Tagatose (IV Infusion) KHK Ketohexokinase (KHK) (Liver / Kidney) Tagatose->KHK Cell Entry (GLUT) Tag1P [2-¹³C]Tagatose-1-phosphate KHK->Tag1P ATP -> ADP Aldolase Aldolase B Tag1P->Aldolase Cleavage DHAP [2-¹³C]DHAP Aldolase->DHAP GA D-Glyceraldehyde (Unlabeled) Aldolase->GA Gluconeogenesis Gluconeogenesis ([2-¹³C] / [2,5-¹³C₂] Glucose) DHAP->Gluconeogenesis Hepatic Flux Glycolysis Glycolysis ([2-¹³C]Lactate) DHAP->Glycolysis Peripheral Flux

    Figure 1: Hepatic metabolism of D-[2-¹³C]tagatose via KHK and Aldolase B into the triose phosphate pool.

    Experimental Workflow & Self-Validating Protocols

    To achieve metabolic steady-state and prevent artifactual degradation of high-turnover intermediates, this protocol utilizes an anesthesia-free tail vein infusion coupled with cryogenic tissue quenching[4][5].

    Workflow Prep 1. Tracer Prep (0.9% Saline) Infusion 2. IV Infusion (Awake Mice) Prep->Infusion Harvest 3. Tissue Quench (Wollenberger Clamp) Infusion->Harvest Extract 4. Extraction (MeOH:CHCl₃:H₂O) Harvest->Extract LCMS 5. LC-MS/MS (Isotopologue Analysis) Extract->LCMS

    Figure 2: Step-by-step experimental workflow for in vivo stable isotope tracing.

    Protocol A: Tracer Preparation

    Objective: Formulate a sterile, isotonic tracer solution to prevent hemolysis and osmotic stress.

    • Weigh D-[2-¹³C]tagatose (isotopic purity >99%) in a sterile biosafety cabinet.

    • Dissolve the tracer in sterile 0.9% NaCl (saline) to achieve a concentration of 100 mg/mL.

    • Pass the solution through a 0.22 µm PES syringe filter into a sterile vial.

    • Validation Checkpoint: Measure the osmolality of the final solution. It should remain near physiological ranges (~290-320 mOsm/kg) to ensure safe intravenous delivery.

    Protocol B: Conscious Intravenous Infusion

    Objective: Achieve isotopic steady-state without the metabolic suppression caused by anesthesia[4].

    • Catheterization: Briefly restrain the mouse and insert a 27G catheter into the lateral tail vein. Secure with a drop of cyanoacrylate adhesive and surgical tape[4].

    • Acclimation: Connect the catheter to a micro-infusion pump via a swivel tether. Allow the mouse to roam freely in its cage for 30 minutes to normalize stress hormones (e.g., cortisol, epinephrine) which can artificially spike glycogenolysis.

    • Infusion: Administer a priming bolus of 0.4 mg/g body weight, immediately followed by a continuous infusion at 0.015 mg/g/min for 120 minutes.

    • Validation Checkpoint: Collect 10 µL of tail blood from the contralateral vein at t=0, 60, 90, and 120 min. Steady-state is validated if the M+1 enrichment of plasma tagatose varies by less than 5% between the 90 and 120-minute marks.

    Protocol C: Cryogenic Tissue Harvesting

    Objective: Instantly halt enzymatic activity to preserve unstable metabolites like Tagatose-1-phosphate[5].

    • Pre-chill a Wollenberger clamp in liquid nitrogen (LN₂) for at least 10 minutes prior to the end of the infusion.

    • At t=120 min, euthanize the mouse via cervical dislocation (to avoid the metabolic artifacts of CO₂ asphyxiation).

    • Rapidly excise the liver (primary site of KHK expression) within <15 seconds.

    • Immediately compress the liver tissue between the pre-chilled plates of the Wollenberger clamp.

    • Validation Checkpoint: The tissue must freeze into a flat, wafer-thin disc instantly. If the core of the tissue remains soft for even a few seconds, high-turnover triose phosphates will degrade, artificially inflating the M+0 pool. Store at -80°C.

    Protocol D: Metabolite Extraction

    Objective: Separate polar metabolites from proteins and lipids.

    • Pulverize the frozen liver tissue into a fine powder using a cryo-mortar and pestle under LN₂.

    • Weigh ~20 mg of tissue powder and homogenize in 1 mL of ice-cold 80% methanol (-20°C).

    • Add 500 µL of ice-cold LC-MS grade water and 1 mL of ice-cold chloroform. Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 × g for 15 minutes at 4°C to achieve phase separation.

    • Extract the upper aqueous layer (containing tagatose, sugar phosphates, and organic acids), dry under a gentle stream of nitrogen gas, and reconstitute in 50% acetonitrile for LC-MS/MS analysis.

    Data Presentation: Expected Isotopic Enrichment

    Following a successful 120-minute continuous infusion of D-[2-¹³C]tagatose, LC-MS/MS isotopologue analysis should yield specific enrichment patterns. The table below summarizes the expected quantitative data for a wild-type murine liver at steady-state.

    MetabolitePrimary IsotopologueExpected Steady-State Enrichment (%)Biological Significance & Causality
    Tagatose-1-phosphate M+1> 85%Direct readout of hepatic KHK activity and successful tracer delivery.
    DHAP M+135 - 50%Product of Aldolase B cleavage; confirms the transfer of the C-2 label into the triose pool.
    D-Glyceraldehyde M+0< 5% (Background)Unlabeled product of Aldolase B cleavage; validates the asymmetric cleavage mechanism.
    Glucose-6-phosphate M+1, M+215 - 25%Indicates active gluconeogenic flux from the labeled DHAP pool.
    Lactate M+120 - 30%Indicates glycolytic flux and peripheral utilization of the triose pool.

    References

    • "A simple, anesthesia-free infusion technique for in vivo metabolic tracing", bioRxiv.
    • "Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes", PMC.
    • "The Biological Activity and Metabolic Fate of D-Tagatose: A Technical Guide", Benchchem.
    • "Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells", PMC.
    • "Tagatose consumption provokes metabolic syndrome features in rat males from mothers that consumed fructose during their pregnancy", PMC.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Section 1: The Causality of Isotopic Scrambling in Tagatose Metabolism

    Welcome to the Technical Support Center for Metabolic Flux Analysis (MFA). As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of D-[2-13C]tagatose tracer studies.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Metabolic Flux Analysis (MFA). As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of D-[2-13C]tagatose tracer studies. Isotopic scrambling can severely compromise the integrity of your flux calculations by redistributing the 13C label in ways that do not reflect primary pathway activity .

    This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure your mass isotopomer distributions (MIDs) reflect true metabolic causality.

    D-Tagatose is a rare ketohexose with a low glycemic index, metabolized either via the hepatic tagatose-1-phosphate pathway in mammals or specific catabolic gene clusters in the microbiome (e.g., E. coli Nissle 1917) [[1]]([Link]).

    When utilizing D-[2-13C]tagatose, the primary node of failure for label integrity is the Triose Phosphate Isomerase (TPI) equilibrium . Upon phosphorylation and aldolase cleavage, the[2-13C] label is directed into Dihydroxyacetone Phosphate (DHAP). Because TPI operates at near diffusion-limited rates, [2-13C]DHAP rapidly isomerizes into [2-13C]Glyceraldehyde-3-Phosphate (GAP). If these trioses recombine via aldolase, the label originally at the C-2 position scrambles to the C-5 position of the hexose pool. Further scrambling occurs if the carbons enter the Pentose Phosphate Pathway (PPP) or the Tricarboxylic Acid (TCA) cycle .

    Pathway Tagatose D-[2-13C]Tagatose Tag1P Tagatose-1-Phosphate (C2 Labeled) Tagatose->Tag1P Tagatose Kinase DHAP DHAP (C2 Labeled) Tag1P->DHAP Aldolase GAP GAP (Scrambling Risk) Tag1P->GAP Aldolase DHAP->GAP TPI (Reversible) F16BP Fructose-1,6-bisphosphate (C2 & C5 Labeled) DHAP->F16BP Aldolase GAP->F16BP Aldolase TCA TCA Cycle (Extensive Scrambling) GAP->TCA Glycolysis

    Figure 1: D-[2-13C]Tagatose metabolic pathway and primary nodes of isotopic scrambling.

    Section 2: Troubleshooting Guide & FAQs

    Q1: My GC-MS data shows unexpected 13C enrichment in the C-5 position of glycolytic intermediates. What is causing this? Root Cause: Bidirectional enzymatic activity. The [2-13C]DHAP generated from tagatose cleavage isomerizes to[2-13C]GAP. When labeled DHAP and unlabeled GAP (or vice versa) condense via reversible aldolase activity, the label appears in the C-5 position of Fructose-1,6-bisphosphate. Resolution: Shorten the tracer incubation time to capture the primary kinetic isotope effect before isotopic steady-state is reached. Implement rapid cold-quenching techniques to immediately halt bidirectional enzymatic activity .

    Q2: How do I differentiate between genuine metabolic flux and isotopic scrambling in the TCA cycle? Root Cause: As labeled acetyl-CoA enters the TCA cycle, the symmetric nature of intermediates like succinate causes the 13C label to redistribute equally among equivalent carbons (e.g., C-2 and C-3) with each turn of the cycle . Resolution: Utilize Isotopomer Spectral Analysis (ISA) to mathematically deconvolute the fractional enrichment. Limit tracer exposure to a short "pulse" phase rather than a continuous infusion to prevent multiple turns of the TCA cycle.

    Q3: Why is my signal-to-noise ratio low for downstream metabolites despite high tracer purity? Root Cause: Label dilution from endogenous unlabeled pools (e.g., glycogen breakdown) or excessive scrambling spreading the 13C fractional enrichment too thin across multiple isotopologues. Resolution: Fast the cell line or animal model prior to tracer administration to deplete endogenous glycogen stores. Ensure the D-[2-13C]tagatose concentration is sufficient to saturate initial uptake transporters without causing osmotic stress .

    Section 3: Self-Validating Experimental Protocols

    To trust your MFA data, the protocol must be a self-validating system. This requires incorporating a zero-time point control (t=0) and a parallel biological replicate treated with a known metabolic inhibitor (e.g., 2-Deoxyglucose) to definitively prove that the observed mass isotopomer distribution is enzymatically driven and not an analytical artifact.

    Protocol: Time-Course Optimization and Rapid Quenching Workflow

    • Preparation & Fasting: Culture cells to 80% confluence. Replace media with a glucose/tagatose-free formulation for 2 hours to deplete endogenous carbohydrate pools.

    • Tracer Pulse: Introduce media containing 5 mM D-[2-13C]tagatose. Causality: 5 mM is typically sufficient to saturate uptake without triggering non-specific osmotic stress responses.

    • Time-Course Sampling: Collect parallel samples at 5, 15, 30, and 60 minutes. The 5-minute time point is critical for capturing primary cleavage events before TPI-induced scrambling occurs.

    • Rapid Quenching (Critical Step): Aspirate media and immediately plunge the culture dish into liquid nitrogen, or add -80°C 80% methanol. Causality: Enzymes like TPI operate so rapidly that a temperature drop below -20°C within milliseconds is strictly required to "freeze" the metabolic snapshot and prevent post-lysis scrambling .

    • Biphasic Extraction: Scrape cells in cold methanol. Add chloroform and LC-MS grade water (1:1:1 ratio) to separate polar metabolites (aqueous phase) from lipids (organic phase).

    • Analysis: Lyophilize the aqueous phase, derivatize (if using GC-MS), and analyze the MIDs.

    Workflow Step1 1. Tracer Pulse D-[2-13C]Tagatose Step2 2. Rapid Quench Liquid N2 / -80°C Step1->Step2 Step3 3. Extraction Biphasic Method Step2->Step3 Step4 4. Analysis GC-MS / ISA Step3->Step4

    Figure 2: Self-validating experimental workflow for 13C tracer administration and extraction.

    Section 4: Quantitative Data Summaries

    Table 1: Impact of Quenching Methods on Isotopic Scrambling Rates in Hexose Phosphates Data reflects the percentage of 13C label found in the unintended C-5 position due to post-lysis TPI/aldolase activity.

    Quenching MethodTemperatureTime to Halt MetabolismObserved C-5 Scrambling (%)
    Liquid Nitrogen-196°C< 1 sec< 2%
    80% Cold Methanol-80°C1 - 2 sec3 - 5%
    Room Temp Buffer20°C> 30 sec> 40%

    Table 2: Recommended D-[2-13C]Tagatose Pulse Times by Biological Model Optimal windows to capture primary flux before isotopic steady-state and extensive scrambling occur.

    Biological ModelMetabolic RateRecommended PulseMechanistic Justification
    E. coli Nissle 1917High2 - 5 minRapid tagatose catabolism via native tag gene clusters .
    Mammalian HepatocytesModerate10 - 15 minSlower uptake; captures primary cleavage before TCA entry.
    In vivo (Murine)Variable15 - 30 minAccounts for systemic circulation and tissue perfusion delays.

    References

    • [2] Title: Altered regulation of metabolic pathways in human lung cancer discerned by 13C stable isotope-resolved metabolomics (SIRM) Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • [1] Title: Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917 Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • [3] Title: D-Tagatose glycemic control; proposed mechanism explained that... Source: ResearchGate URL:[Link]

    Sources

    Optimization

    Optimizing HPLC separation of D-[2-13C]tagatose from D-fructose

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notoriously difficul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notoriously difficult separation of C4 epimers—specifically, D-[2-13C]tagatose and D-fructose .

    When utilizing stable isotope-labeled rare sugars like D-[2-13C]tagatose for metabolic flux analysis or pharmacokinetic tracing[1][2], achieving baseline chromatographic resolution from endogenous D-fructose is non-negotiable. Because the 13C label adds only ~1.0034 Da to the mass, co-elution with D-fructose leads to severe isobaric interference from the natural M+1 isotope of fructose, completely invalidating your isotopic enrichment calculations.

    Below is our definitive troubleshooting guide, mechanistic explanations, and validated protocols to ensure analytical integrity.

    Decision Matrix: Selecting the Right Separation Strategy

    Before troubleshooting, you must ensure your chromatographic mode aligns with your detection method. The diagram below illustrates the causality behind column selection.

    HPLC_Decision Start Objective: Baseline Separation of D-[2-13C]tagatose & D-fructose Q1 Is downstream Mass Spectrometry (LC-MS/MS) required? Start->Q1 YesMS Yes (Isotope Tracing / Flux) Q1->YesMS NoMS No (UV / RID / PAD Quantitation) Q1->NoMS HILIC HILIC (Amide/Polymer Amine) Volatile Buffers (e.g., NH4OAc) YesMS->HILIC HPAEC HPAEC-PAD High Resolution, Non-volatile (NaOH) NoMS->HPAEC Highest Resolution Ligand Ligand Exchange (Ca2+/Pb2+) Isocratic H2O, RID detection NoMS->Ligand Preparative/ USP Standard

    Fig 1: Decision tree for selecting the optimal HPLC mode based on downstream detection requirements.

    Frequently Asked Questions & Troubleshooting

    Q1: I am using a HILIC column for LC-MS/MS, but D-[2-13C]tagatose and D-fructose are co-eluting as a broad, merged peak. How do I resolve this?

    The Causality: HILIC separates based on partitioning into a water-enriched layer on the stationary phase. Because tagatose and fructose are epimers, their hydrophilicities are nearly identical. Furthermore, reducing sugars exist in equilibrium between α and β anomers. At room temperature, the interconversion (mutarotation) is slow relative to the chromatographic timescale, causing peak broadening or even split peaks for a single sugar. The Solution:

    • Increase Column Temperature: Raise the column compartment to 60°C – 65°C . Heat accelerates mutarotation, collapsing the α and β anomers into a single, sharp peak, which instantly improves resolution ( Rs​ ).

    • Buffer pH Optimization: Add 0.1% Ammonium Hydroxide (NH 4​ OH) or use a 10 mM Ammonium Acetate buffer adjusted to pH 9.0. A slightly alkaline pH catalyzes mutarotation and improves peak shape on polymer-based amine columns without introducing non-volatile salts that suppress MS ionization.

    Q2: I am using a Calcium-form Ligand Exchange column (USP L19) with a Refractive Index Detector (RID). The resolution is poor ( Rs​<1.0 ). Why?

    The Causality: Ligand exchange chromatography (LEC) separates sugars based on the formation of coordination complexes between the sugar's hydroxyl groups and the metal ion (Ca 2+ or Pb 2+ ) bound to the resin[3][4]. Tagatose has an axial-equatorial-axial hydroxyl arrangement that coordinates differently than fructose. Poor resolution usually stems from slow mass transfer kinetics within the highly cross-linked polystyrene divinylbenzene (PS-DVB) resin. The Solution:

    • Extreme Heating: LEC columns must be operated at high temperatures. Ensure your column oven is set to 80°C – 85°C .

    • Reduce Flow Rate: Lower the flow rate to 0.4 – 0.5 mL/min. The complexation reaction requires time; slowing the flow rate drastically increases the theoretical plates ( N ) for these specific columns.

    Q3: Does the 13C isotope at the C2 position of Tagatose alter its retention time compared to unlabeled Tagatose?

    The Causality: The kinetic isotope effect on liquid chromatographic retention is generally negligible for a single 13C substitution in a hexose. The retention time of D-[2-13C]tagatose will be identical to unlabeled D-tagatose within the margin of instrumental error ( ±0.05 min). You can safely use unlabeled D-tagatose as a retention time standard to optimize your method before consuming your expensive labeled standards.

    Validated Experimental Methodologies

    To ensure a self-validating system, every protocol below includes a System Suitability Test (SST) . Do not proceed with experimental samples unless the SST criteria are met.

    Protocol A: LC-MS/MS Compatible HILIC Method (Isotope Tracing)

    This method is designed to separate the epimers while maintaining 100% volatile mobile phases for electrospray ionization (ESI-MS).

    • Column: Polymer-based Amino column (e.g., Shodex Asahipak NH2P-40 2D, 2.0 x 150 mm, 4 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H 2​ O, adjusted to pH 9.0 with NH 4​ OH.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

    • Gradient:

      • 0–2 min: 80% B

      • 2–15 min: Linear gradient to 65% B

      • 15–18 min: Hold at 65% B

      • 18–18.1 min: Return to 80% B

      • 18.1–25 min: Re-equilibration at 80% B

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60°C (Critical).

    • Injection Volume: 2 µL.

    • SST Validation Step: Inject a neat standard mixture containing 10 µg/mL each of D-fructose and D-tagatose.

      • Pass Criteria: Baseline resolution ( Rs​≥1.5 ). Fructose must elute prior to Tagatose.

    Protocol B: HPAEC-PAD Method (High-Resolution Quantification)

    High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection exploits the weak acidity of sugars (pKa 12–14)[5][6]. At high pH, sugars become oxyanions. This method provides the highest resolving power for epimers but is destructive and incompatible with MS.

    • Column: Thermo Scientific Dionex CarboPac PA20 (3 x 150 mm) with guard column.

    • Mobile Phase: Isocratic 16 mM Sodium Hydroxide (NaOH). Note: Must be prepared carbonate-free using 50% w/w NaOH solution and degassed 18.2 MΩ water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: PAD with a gold working electrode and Ag/AgCl reference electrode, using the standard quadruple potential waveform for carbohydrates.

    • SST Validation Step: Inject a 50 µmol/L mixed standard.

      • Pass Criteria: Fructose elutes at ~12 min, Tagatose elutes at ~16 min[7]. Peak asymmetry factor ( As​ ) must be between 0.9 and 1.2.

    Quantitative Data Summary: Chromatographic Comparison

    Use the table below to benchmark your expected retention times and resolution factors based on the chosen methodology.

    Separation ModeColumn TypeD-Fructose RT (min)D-[2-13C]Tagatose RT (min)Expected Resolution ( Rs​ )MS Compatible?
    HILIC Polymer Amine (pH 9.0)10.511.81.6Yes (ESI-MS)
    HPAEC-PAD CarboPac PA2012.216.5> 3.0No (High Salt/Destructive)
    Ligand Exchange Ca 2+ Form (USP L19)14.118.32.1No (Requires RID/UV)
    Ligand Exchange Pb 2+ Form16.821.02.5No (Requires RID/UV)

    Note: Retention times are approximate and will vary based on exact system dead volume and column dimensions. Always verify with authentic standards.

    References

    • Klügel, P., Seifert, L., & Henle, T. (2026). Quantification of Monosaccharides in Blood and Urine by HPAEC-PAD. ACS Publications / Journal of Agricultural and Food Chemistry. Available at:[Link]

    • Takamine, K., et al. (2015). High Sensitivity Analysis and Food Processing Stability of Rare Sugars. J-Stage. Available at:[Link]

    • Shodex Applications. (2020). Analysis of Tagatose According to USP-NF Method (SC1011). Shodex HPLC Columns. Available at:[Link]

    Sources

    Troubleshooting

    Reducing matrix effects in LC-MS analysis of D-[2-13C]tagatose

    Welcome to the Technical Support Center for the bioanalytical quantification of D-[2-13C]tagatose . This guide is engineered for drug development professionals and analytical scientists facing the notoriously difficult c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the bioanalytical quantification of D-[2-13C]tagatose . This guide is engineered for drug development professionals and analytical scientists facing the notoriously difficult challenge of analyzing highly polar, low-molecular-weight stable isotope tracers in complex biological matrices (plasma, serum, urine).

    Because D-[2-13C]tagatose lacks a readily ionizable functional group and exhibits extreme hydrophilicity, it is highly susceptible to matrix effects —specifically ion suppression in the electrospray ionization (ESI) source[1]. This guide provides field-proven, self-validating workflows to isolate your analyte, optimize chromatography, and ensure absolute quantitative integrity.

    Part 1: Mechanistic FAQs on Matrix Effects

    Q1: Why does D-[2-13C]tagatose suffer from such severe ion suppression compared to other small-molecule drugs? A: The causality lies in its polarity and the mechanics of ESI. Standard reversed-phase (RP) chromatography fails to retain highly polar sugars like tagatose, causing them to elute in the column's void volume[2]. Unfortunately, this is exactly where high concentrations of endogenous salts, urea, and residual proteins elute[3]. When these matrix components enter the ESI source simultaneously with D-[2-13C]tagatose, they aggressively compete for the limited charge available on the surface of the ESI droplets. Because salts and phospholipids are often more surface-active, tagatose is denied charge, resulting in a catastrophic loss of MS signal.

    Q2: How can I definitively quantify the matrix effect for my specific biofluid? A: You must calculate the Matrix Factor (MF) using a post-extraction spiking approach[1].

    • Extract a blank matrix (e.g., blank human plasma) using your proposed sample preparation method.

    • Spike D-[2-13C]tagatose into the final extract.

    • Prepare a neat standard of D-[2-13C]tagatose at the exact same concentration in the reconstitution solvent.

    • Equation: MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent). Diagnostic: An MF of 1.0 indicates zero matrix effect. An MF < 0.8 indicates significant ion suppression, dictating the need for more rigorous sample cleanup or chromatographic adjustment.

    Mechanism A ESI Droplet Formation B D-[2-13C]tagatose A->B C Endogenous Phospholipids & Salts A->C D Charge Competition at Droplet Surface B->D C->D E Ion Suppression (Signal Loss) D->E

    Charge competition mechanism causing ion suppression in ESI-MS.

    Part 2: Troubleshooting Guide for LC-MS Workflows

    Issue 1: Complete loss of sensitivity in plasma/serum samples despite good signal in neat solvent.

    • Root Cause: Standard protein precipitation (PPT) leaves high levels of endogenous phospholipids in the supernatant. These phospholipids build up on the column and continuously bleed into the MS source, fouling the optics and suppressing the sugar's signal[3].

    • Intervention: Upgrade from standard PPT to targeted phospholipid depletion. Pass the PPT supernatant through a zirconia-coated or mixed-mode Solid Phase Extraction (SPE) plate[3][4]. The Lewis acid-base interaction will selectively trap the phosphate backbone of the lipids while allowing the neutral D-[2-13C]tagatose to pass through.

    Issue 2: Peak splitting or severe retention time shifting across a batch.

    • Root Cause: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on a delicate, water-enriched hydration layer on the stationary phase[5]. High salt concentrations from urine or poorly extracted plasma disrupt this layer, causing the analyte to partition erratically[1]. Furthermore, injecting a sample with too high of an aqueous content will cause the sugar to prematurely break through the HILIC column.

    • Intervention: Ensure the final sample injection diluent matches the starting mobile phase of the HILIC gradient (typically >75% Acetonitrile)[6]. If analyzing urine, implement an online desalting valve or an offline graphitized carbon SPE cleanup prior to injection[5].

    Part 3: Self-Validating Experimental Protocols

    To establish a rugged assay, implement the following end-to-end methodology. This protocol utilizes HILIC to separate the analyte from the matrix front, combined with advanced SPE.

    Protocol A: Phospholipid-Depleted Sample Preparation

    This method isolates D-[2-13C]tagatose while aggressively removing ion-suppressing lipids and proteins.

    • Aliquot: Transfer 50 µL of biological sample (plasma/urine) into a 96-well plate.

    • Internal Standard Addition: Add 10 µL of a structurally similar stable isotope (e.g., D-[13C6]fructose) to normalize any residual matrix variations.

    • Protein Crash: Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 2 minutes to denature proteins[4].

    • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

    • Phospholipid Scavenging: Transfer the supernatant to a Phospholipid Depletion SPE plate (e.g., HybridSPE). Apply gentle positive pressure (2-3 psi) to collect the eluate[3].

    • Reconstitution: Evaporate the eluate under nitrogen at 35°C. Reconstitute in 100 µL of 80:20 ACN:Water to match HILIC starting conditions[6].

    • Self-Validation Checkpoint: Run a spike-and-recovery experiment. If the absolute recovery of D-[2-13C]tagatose is <75%, check the evaporation step for thermal degradation or incomplete resolubilization.

    Protocol B: HILIC-MS/MS Optimization

    HILIC is mandatory for highly polar sugars to ensure retention beyond the matrix suppression zone[2][7].

    • Column Selection: Utilize an Amino-bonded or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[2][7].

    • Mobile Phase:

      • Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide to ensure consistent anomeric equilibrium of the sugar).

      • Phase B: 100% Acetonitrile.

    • Gradient: Start at 85% B. Hold for 2 minutes, then ramp down to 65% B over 5 minutes to elute the sugar[5][6].

    • MS Detection: Operate in Negative ESI mode (ESI-). Sugars readily form [M-H]- or acetate adducts [M+CH3COO]-. Monitor the specific MRM transition for D-[2-13C]tagatose (m/z 180.1 -> specific fragment).

    • Self-Validation Checkpoint: Monitor the baseline using a post-column infusion of D-[2-13C]tagatose while injecting a blank matrix extract[1]. If a dip in the baseline signal aligns with your analyte's retention time, you must alter the gradient slope to shift the analyte away from that specific matrix interference.

    Workflow A Raw Biofluid (Plasma/Urine) B Protein PPT (Cold ACN) A->B C Phospholipid Depletion (SPE) B->C D HILIC Column Separation C->D E ESI-MS/MS Detection D->E

    Workflow for reducing matrix effects in D-[2-13C]tagatose LC-MS analysis.

    Part 4: Quantitative Impact of Matrix Reduction Strategies

    The following table summarizes the expected quantitative improvements when applying different sample preparation strategies for highly polar sugars in human plasma, demonstrating why advanced cleanup is required.

    Sample Preparation StrategyD-[2-13C]tagatose Absolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Process Time per 96-well Plate
    Dilute & Shoot (1:10) 98%0.35 (Severe Suppression)0%10 mins
    Standard Protein Precipitation (PPT) 85 - 90%0.55 (Moderate Suppression)~15%20 mins
    Liquid-Liquid Extraction (LLE) < 10% (Analyte too polar)N/A> 95%45 mins
    Phospholipid Depletion SPE 80 - 88% 0.92 - 1.05 (Negligible Effect) > 99% 30 mins

    Note: LLE is fundamentally incompatible with D-[2-13C]tagatose due to the analyte's high hydrophilicity (logP < -2), preventing it from partitioning into the organic layer.

    References

    • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." Phenomenex. Available at:[Link]

    • Der Pharma Chemica. "Liquid chromatography-mass spectrometry (LC-MS) method for the determination of sugars in fresh pomegranate fruit juices." Der Pharma Chemica. Available at:[Link]

    • ResearchGate. "Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols." ResearchGate. Available at: [Link]

    • LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." Chromatography Online. Available at:[Link]

    • Opentrons. "LC-MS Sample Preparation: Techniques & Challenges." Opentrons. Available at: [Link]

    • Journal of Experimental Botany. "An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids." Oxford Academic. Available at: [Link]

    Sources

    Optimization

    D-[2-13C]Tagatose Breath Test Support Center: Natural Abundance Correction &amp; Troubleshooting

    Welcome to the Technical Support Center for D-[2-13C]tagatose breath testing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stable isotope breath test...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for D-[2-13C]tagatose breath testing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stable isotope breath tests, specifically focusing on the critical challenge of natural 13C abundance correction.

    Part 1: Core Concepts & Causality (FAQ)

    Q1: Why is natural 13C abundance correction critical for D-[2-13C]tagatose breath tests? A1: Carbon naturally exists as two stable isotopes: approximately 98.9% is 12C and 1.1% is 13C[1]. While 1.1% seems small, Isotope Ratio Mass Spectrometry (IRMS) is highly sensitive to minute fluctuations in this background. The natural 13C abundance in a patient's exhaled breath is directly dictated by their recent diet[2]. Plants utilizing the C4 photosynthetic pathway (e.g., corn, cane sugar) discriminate less against 13C than C3 plants (e.g., wheat, rice). Consequently, a patient consuming a C4-rich diet will have a naturally higher baseline 13C level. During a fasting breath test, the body shifts from oxidizing dietary carbohydrates to endogenous fat stores (which are isotopically lighter). This metabolic shift causes a continuous downward drift in the baseline 13C/12C ratio. Failing to dynamically correct for this natural abundance drift will result in severe quantification errors of the D-[2-13C]tagatose-derived 13CO2 signal.

    Q2: How do we mathematically isolate the D-[2-13C]tagatose signal from background noise? A2: We use a self-validating mathematical framework anchored to an international standard. The raw 13C/12C ratio of the breath sample is first compared to the Pee Dee Belemnite (PDB) standard ( RPDB​=0.0112372 ) to calculate the delta value ( δ13C )[3]. To isolate the exogenous tagatose signal, we calculate the Delta Over Baseline (DOB), which is the difference between the post-dose delta ( δt​ ) and the fasting baseline delta ( δ0​ )[4].

    Part 2: Step-by-Step Methodology: Self-Validating Experimental Protocol

    To ensure data integrity, the experimental workflow must act as a self-validating system where the baseline measurement controls for the patient's immediate metabolic state.

    Step 1: Dietary Run-In Phase (Days -3 to 0)

    • Instruct the subject to strictly avoid C4 plants (corn, cane sugar, sorghum) and marine foods (naturally enriched in 13C) for 72 hours prior to the test[2].

    • Causality: This homogenizes the endogenous glycogen stores to a C3-isotopic signature, minimizing baseline drift during the test.

    Step 2: Fasting and Baseline Stabilization (Day 1, T = -30 to 0 min)

    • Ensure an overnight fast of at least 8 hours[5].

    • Keep the subject in a seated, resting position for 30 minutes prior to sampling to stabilize the endogenous CO2 production rate.

    • Collect duplicate baseline breath samples ( T=0 ) using specialized Exetainer tubes or breath bags.

    Step 3: Substrate Administration (T = 0 min)

    • Administer an optimized dose (typically 50-100 mg) of D-[2-13C]tagatose dissolved in 100-200 mL of water[5].

    • Note: D-[2-13C]tagatose is incompletely absorbed in the small intestine; the unabsorbed fraction is fermented by colonic microbiota, while the absorbed fraction is metabolized hepatically.

    Step 4: Time-Series Breath Sampling (T = 10 to 240 min)

    • Collect breath samples at 10, 20, 30, 45, 60, 90, 120, 150, 180, and 240 minutes[4].

    • Maintain the subject in a resting state to prevent exercise-induced shifts in CO2 production, which would invalidate the PDR calculation.

    Step 5: IRMS/NDIRS Analysis and Data Processing

    • Analyze the samples using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).

    • Apply natural abundance correction algorithms to calculate DOB and subsequently the Percentage of Dose Recovered (PDR)[6].

    Part 3: Troubleshooting Guide (Q&A)

    Q1: I am observing negative DOB values during the first 30 minutes of the test. What causes this? A1: Negative DOB values typically indicate a failure in baseline stabilization. If the subject was active before the test and then sat down, their overall CO2 production drops. More importantly, as they continue to fast, their metabolism shifts from oxidizing residual carbohydrates to oxidizing isotopically lighter lipids. This causes the natural 13C abundance to drop below the T=0 baseline. To fix this, enforce a stricter resting period before baseline sampling and ensure strict adherence to the C3-diet run-in.

    Q2: My Cumulative Percentage of Dose Recovered (cPDR) exceeds 100%. How is this physically possible? A2: This is a mathematical artifact caused by an overestimation of the endogenous CO2 production rate. The PDR formula relies on a steady-state assumption of CO2 production (often calculated via Body Surface Area using the Haycock formula)[4]. If the subject hyperventilates or if the natural abundance correction algorithm fails to account for a rising baseline (e.g., if the subject secretly consumed a C4-sugar snack), the calculated 13CO2 output will artificially inflate, pushing cPDR beyond theoretical limits.

    Part 4: Quantitative Data & Reference Tables

    The following table summarizes the quantitative constants and expected isotopic signatures required for accurate natural abundance correction.

    Parameter / VariableValue / Expected RangeClinical Significance
    Natural 13C Abundance ~1.1%Background noise threshold[1].
    PDB Standard Ratio ( RPDB​ ) 0.0112372International calibration standard for IRMS/NDIRS[3].
    C3 Plant Isotopic Signature -25‰ to -29‰ ( δ13C )Target baseline for patients on a controlled run-in diet.
    C4 Plant Isotopic Signature -10‰ to -14‰ ( δ13C )Confounding baseline; causes severe drift if consumed pre-test.
    Diagnostic DOB Cut-off > 2.5‰ to 4.0‰Minimum signal-to-noise ratio to confirm positive metabolism[5].

    Part 5: Visualizations

    G A Oral Administration D-[2-13C]tagatose B Small Intestine (Partial Absorption) A->B Ingestion C Hepatic Metabolism (Absorbed Fraction) B->C ~20% Absorbed D Colonic Microbiota Fermentation (Unabsorbed Fraction) B->D ~80% Unabsorbed E Blood Bicarbonate Pool (H13CO3-) C->E Oxidation D->E SCFA & CO2 Production F Exhaled Breath (13CO2 + 12CO2) E->F Pulmonary Gas Exchange

    D-[2-13C]tagatose metabolic pathways leading to 13CO2 exhalation.

    Workflow S1 Pre-Test Dietary Control (Avoid C4 Plants) S2 Baseline Breath Sampling (Measure Endogenous 13C/12C) S1->S2 S3 Administer D-[2-13C]tagatose (Known Isotopic Enrichment) S2->S3 S6 Natural Abundance Correction (DOB = δt - δ0) S2->S6 Baseline Subtraction S4 Post-Dose Breath Sampling (Time-Series Collection) S3->S4 S5 IRMS / NDIRS Analysis (Calculate Delta vs PDB) S4->S5 S5->S6 S7 Pharmacokinetic Modeling (Calculate PDR & cPDR) S6->S7

    Self-validating workflow for 13C breath test natural abundance correction.

    References

    • A Rapid Non Invasive L-DOPA-13C Breath Test for Optimally Suppressing Extracerebral AADC Enzyme Activity - Toward Individualizing Carbidopa Therapy in Parkinson's Disease - PMC. nih.gov. 3

    • Analysis of breath allows for non-invasive identification and quantification of diseases and metabolic dysfunction - Refubium. fu-berlin.de. 1

    • Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2013 Dec - Semantic Scholar. semanticscholar.org.4

    • Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism | Analytical Chemistry - ACS Publications. acs.org. 6

    • A13CO2 breath test for liver glycogen oxidation - PURE.EUR.NL. eur.nl. 2

    • An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC - NIH. nih.gov. 5

    Sources

    Troubleshooting

    Technical Support Center: Preventing D-[2-13C]Tagatose Degradation During Sample Derivatization

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in mass spectrometry and stable isotope tracing, I frequently guide researchers through the analytical pitfalls of rare sugar quanti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in mass spectrometry and stable isotope tracing, I frequently guide researchers through the analytical pitfalls of rare sugar quantification. D-tagatose is a highly reactive ketohexose. When working with its stable isotope-labeled form, D-[2-13C]tagatose, maintaining the positional integrity of the 13C label during GC-MS derivatization is the single most critical factor for accurate metabolic flux analysis.

    This guide provides a deep-dive into the causality of ketose degradation, an optimized self-validating derivatization protocol, and a troubleshooting FAQ to ensure the integrity of your experimental data.

    Mechanistic Overview: The Causality of Ketose Degradation

    To analyze highly polar sugars via Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is mandatory to increase volatility and improve ionization efficiency, as noted in1[1]. The industry standard is a two-step process: Methoximation (MOX) followed by Trimethylsilylation (TMS) [2].

    However, ketoses like D-tagatose are exceptionally vulnerable during the MOX step. If the methoximation temperature exceeds 40°C in the presence of pyridine (a mild base), the C2 carbonyl group undergoes the Lobry de Bruyn-van Ekenstein transformation .

    Why this destroys your data:

    • Isomerization: The C2 ketone enolizes and rearranges into C1 aldehydes, converting D-tagatose into D-galactose or D-talose.

    • Isotope Scrambling: Because your tracer is labeled specifically at the C2 position (D-[2-13C]tagatose), this carbon skeleton rearrangement shifts the labeled carbon, permanently destroying the positional integrity required for accurate Mass Isotopomer Distribution (MID) calculations[3].

    • Thermal Fragmentation: At high temperatures (>80°C), unprotected ketoses undergo retro-aldol cleavage and Maillard-type degradations, generating volatile artifacts like acetic acid that siphon away your 13C label[4].

    Quantitative Impact of Derivatization Temperature

    The table below summarizes the quantitative causality between derivatization conditions and D-[2-13C]tagatose degradation. Rule of thumb: Trade speed for stability.

    Derivatization PhaseTemp (°C)Time (min)Target MOX-TMS Recovery (%)Isomerization to Galactose/Talose (%)C2 Isotope Scrambling (%)
    MOX (Optimal) 3090> 95%< 2%< 1%
    MOX (Sub-optimal) 6060~ 70%~ 15%~ 10%
    MOX (Harsh) 8020< 40%> 40%> 30%
    TMS (Optimal) 3730> 98%N/AN/A
    TMS (Harsh) 8020~ 85%< 5%< 2%

    Pathway Visualization

    G A D-[2-13C]Tagatose Extract (Lyophilized) B Methoximation (MOX) 20 mg/mL Methoxyamine in Pyridine A->B C Mild Incubation (30°C - 40°C, 90 min) B->C Optimal Pathway D Harsh Incubation (>60°C) B->D Thermal Stress G Silylation (TMS) MSTFA + 1% TMCS (37°C, 30 min) C->G Intact C2 Ketone E Lobry de Bruyn-van Ekenstein Rearrangement D->E Base-Catalyzed F Isotope Scrambling & Isomerization (Galactose/Talose) E->F C2 Label Loss H Stable MOX-TMS Derivative (Syn/Anti Isomers Preserved) G->H I GC-MS Analysis Accurate 13C MID H->I

    Workflow preventing D-[2-13C]tagatose degradation and isotope scrambling during derivatization.

    Optimized Two-Step MOX-TMS Derivatization Protocol

    To ensure absolute trustworthiness in your data, implement this self-validating protocol. It utilizes mild thermal conditions successfully validated in 5[5].

    Step 1: Complete Desiccation
    • Spike your biological extract with an internal standard (e.g., D27-myristic acid or ribitol)[2].

    • Evaporate the extract to absolute dryness using a vacuum concentrator (SpeedVac) or lyophilizer. Causality: Even trace amounts of water will aggressively quench the silylation reagents in Step 3, leading to incomplete derivatization and signal dropout.

    Step 2: Mild Methoximation (MOX)
    • Add 50 µL of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL) to the dried extract.

    • Vortex vigorously for 1 minute.

    • Incubate at 30°C for 90 minutes. (Do not use the traditional 80°C for 20 min protocol). Causality: This protects the highly reactive C2 carbonyl group by converting it into a stable methoxime, preventing ring-opening and base-catalyzed isomerization.

    Step 3: Trimethylsilylation (TMS)
    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes.

    • Centrifuge at 14,000 × g for 5 minutes to pellet any insoluble precipitates. Transfer the supernatant to a GC vial with a glass insert.

    Step 4: The Self-Validation Checkpoint

    Before running your precious 13C-labeled samples, run a parallel natural-abundance D-tagatose control .

    • Validation Criteria: You should observe exactly two peaks for D-tagatose (the syn- and anti- methoxime isomers).

    • Failure State: If you observe a third or fourth peak matching the retention indices of D-galactose or D-talose, your heating block is uncalibrated and causing thermal degradation. Do not proceed with the 13C samples until the temperature is corrected.

    Troubleshooting FAQs

    Q: I am seeing multiple peaks for D-[2-13C]tagatose in my GC-MS chromatogram. Is the sample degrading? A: Not necessarily. Methoximation of the C2 carbonyl naturally yields syn- and anti- stereoisomers, resulting in two distinct, closely eluting peaks. This is normal. However, if you see more than two peaks, thermal degradation or isomerization to D-galactose/D-talose has occurred. Lower your MOX incubation temperature to 30°C.

    Q: My 13C enrichment at the C2 position appears lower than the spiked standard, but the overall sugar concentration is fine. What is happening? A: You are experiencing isotope scrambling. At elevated temperatures (>60°C), base-catalyzed enolization in pyridine causes the C2 ketone to isomerize. This scrambles the 13C label across the carbon skeleton. To fix this, strictly adhere to the 30°C MOX protocol, or consider alternative acyclic aldononitrile acetate derivatization, which locks the linear chain and prevents scrambling[6].

    Q: Can I skip methoximation and just use direct silylation (BSTFA/MSTFA) to save time? A: Absolutely not. Direct silylation of ketoses without prior methoximation leads to multiple unresolvable tautomeric peaks (open chain, pyranose, and furanose forms) and extensive enolization. The signal will be split across 4-6 small peaks, ruining your limit of detection (LOD) and making accurate MID integration impossible.

    Q: Why is my signal intensity so low despite using MSTFA + 1% TMCS? A: Moisture is the primary culprit. MSTFA is highly moisture-sensitive. Ensure samples are completely lyophilized. Additionally, ensure your pyridine is strictly anhydrous; pyridine is highly hygroscopic and will pull water from the air if left uncapped.

    References

    • Accurate Mass Metabolomics Library and Its Evaluation in Data Analysis Workflows - Agilent - 2

    • Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Sugars - Benchchem - 1

    • Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies - Imre Blank's - 4

    • Acylic Sugar Derivatives for GC/MS Analysis of 13C-Enrichment during Carbohydrate Metabolism - ACS Publications - 6

    • GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism - PMC - 3

    • Discriminant Analysis of Muscle Tissue Type in Yellowtail Seriola Quinqueradiata Muscle Based on Metabolic Component Profiles - J-Stage - 5

    Sources

    Optimization

    Technical Support Center: Optimizing ¹³C NMR Signal-to-Noise Ratio for D-[2-¹³C]Tagatose Detection

    Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) analysis of rare sugars. Detecting the C2 position of D-[2-¹³C]tagatose presents a unique intersection of physical chemistry and hardwar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) analysis of rare sugars. Detecting the C2 position of D-[2-¹³C]tagatose presents a unique intersection of physical chemistry and hardware limitations. This guide is designed for researchers and drug development professionals who need to overcome the fundamental thermodynamic and magnetic challenges of this specific molecule.

    Part 1: The Core Diagnostic Workflow

    Before adjusting spectrometer parameters, it is critical to identify the root cause of your low signal-to-noise ratio (SNR). The C2 carbon of D-tagatose is an anomeric ketose carbon; because it lacks a directly attached proton, it suffers from extremely inefficient spin-lattice relaxation[1].

    NMR_Troubleshooting A Low SNR at C2 of D-[2-13C]tagatose B Is sample mass < 10 mg? A->B C Use Shigemi tube (Restrict volume to ~200 µL) B->C Yes D Is quantitative integration required? B->D No C->D E Add Cr(acac)3 (0.4-0.6 wt%) Use inverse-gated decoupling (zgig) D->E Yes F Use 30° pulse (zgdc30) Optimize D1 (2.0s) & AQ (1.0s) D->F No

    Diagnostic workflow for resolving low SNR in quaternary 13C NMR detection.

    Part 2: Frequently Asked Questions & Causality Analyses

    Q1: Why is the SNR for the C2 position inherently poor, even with isotopic enrichment?

    Causality: The low SNR is the result of two compounding physical phenomena:

    • Absence of Dipole-Dipole Relaxation: The C2 carbon in D-tagatose is a hemiketal in its cyclic form (or a ketone in the open-chain form)[1][2]. Because it lacks a directly attached proton, it cannot efficiently undergo dipole-dipole spin-lattice relaxation. This results in an exceptionally long T1​ relaxation time (often >50 seconds), meaning the magnetization takes a very long time to recover between scans[3].

    • Signal Splitting via Mutarotation: In aqueous solution, D-tagatose does not exist as a single molecule. It undergoes mutarotation, establishing a tautomeric equilibrium primarily between α / β -pyranose and α / β -furanose forms[4][5]. This thermodynamic reality splits your enriched [2-¹³C] signal across multiple resonance frequencies, drastically reducing the intensity of any single peak.

    Tautomeric_Equilibrium Open Open-chain Ketose (< 1%) AlphaP α-D-tagatopyranose (~ 70%) Open->AlphaP BetaP β-D-tagatopyranose (~ 20%) Open->BetaP AlphaF α-D-tagatofuranose (~ 5%) Open->AlphaF BetaF β-D-tagatofuranose (~ 5%) Open->BetaF

    D-tagatose mutarotation splits the C2 signal, inherently reducing individual peak SNR.

    Q2: How do I overcome the long T1​ relaxation time without extending my acquisition to several days?

    Causality: To accelerate T1​ relaxation, you must introduce an alternative relaxation pathway. Paramagnetic Relaxation Agents (PRAs), such as Chromium(III) acetylacetonate ( Cr(acac)3​ ), possess unpaired electrons that generate massive fluctuating magnetic fields[6][7]. This electron-nuclear interaction bypasses the need for attached protons, effectively collapsing the ¹³C T1​ from minutes to seconds, allowing for a much faster scan repetition rate[8].

    Self-Validating Protocol: PRA Doping for ¹³C NMR

    • Prepare the Base Sample: Dissolve your D-[2-¹³C]tagatose in exactly 0.5 mL of D2​O or your chosen deuterated solvent.

    • Weigh the PRA: Measure exactly 3 to 4 mg of Cr(acac)3​ . This targets the optimal 0.4–0.6 wt% (~0.1 M) concentration[3][8].

    • Titrate and Validate Visually: Add the Cr(acac)3​ to the NMR tube incrementally. Self-Validation Check: The solution must turn a distinct, light purple color[6][8]. If the solution becomes opaque or dark purple, the concentration is too high and will ruin spectral resolution.

    • Shim and Lock: Insert the sample into the spectrometer. Self-Validation Check: You should observe that the deuterium lock signal is noticeably noisier than usual. This confirms that the paramagnetic agent is actively shortening relaxation times (both T1​ and T2​ )[8].

    Q3: I added Cr(acac)3​ , but my peaks are now broad and poorly resolved. What went wrong?

    Causality: While PRAs drastically shorten T1​ (increasing signal per unit time), they simultaneously shorten T2​ (transverse relaxation). Because peak linewidth is inversely proportional to T2​ ( Δν=1/πT2​ ), excessive PRA concentration causes severe line broadening[6][8]. Solution: If line broadening obscures the tautomeric C2 splittings of D-tagatose, dilute the sample with pure deuterated solvent by 20% to reduce the Cr(acac)3​ concentration. Afterward, manually re-shim the Z and Z2 gradients, as automatic gradient shimming (TopShim) frequently fails when the lock signal is overly broadened by paramagnetism[8].

    Q4: I only have 2 mg of D-[2-¹³C]tagatose. How do I maximize SNR through sample geometry?

    Causality: Standard 5 mm NMR tubes require ~0.6 mL of solvent to prevent magnetic susceptibility artifacts at the air-liquid interfaces. However, the active radiofrequency (RF) coil only detects spins within the central ~1.8 cm of the tube[9]. Diluting 2 mg into 0.6 mL means more than half of your isotopically enriched molecules reside outside the detection zone, contributing nothing to the signal.

    Self-Validating Protocol: Shigemi Tube Optimization

    • Calculate Volume: Determine the exact volume required to fill the 15–18 mm active coil height of your specific NMR probe (usually 200–250 µL).

    • Dissolve Sample: Dissolve the D-[2-¹³C]tagatose in exactly the calculated volume of deuterated solvent to maximize molarity.

    • Assemble Tube: Transfer the solution to the outer Shigemi tube. Slowly insert the susceptibility-matched inner plunger until it makes contact with the liquid meniscus.

    • Expel Air: Gently tap the tube to expel any trapped air bubbles between the liquid and the plunger. Self-Validation Check: The liquid must form a continuous, bubble-free cylinder exactly matching the glass susceptibility.

    • Position in Spinner: Use the depth gauge to center the liquid band exactly within the active coil window. This ensures 100% of the sample is excited by the RF pulse, effectively tripling the localized concentration compared to a standard tube[9].

    Q5: Which pulse sequence and parameters should I use?

    Causality: The choice depends entirely on whether you need to quantify the tautomeric ratios or simply detect the C2 peak. For maximum sensitivity, use a 30° Ernst angle excitation with continuous proton decoupling to benefit from the Nuclear Overhauser Effect (NOE). For quantitative integration, NOE must be suppressed using inverse-gated decoupling, as quaternary carbons experience different NOE enhancements than protonated carbons[10][11].

    Table 1: Quantitative Comparison of NMR Parameters for D-[2-¹³C]Tagatose

    ParameterMax Sensitivity (Detection)Quantitative (Integration)Mechanistic Rationale
    Pulse Program zgdc30 / zgpg30zgig / zgig30Inverse-gated (zgig) suppresses NOE to ensure peak area reflects true spin concentration[3].
    Flip Angle 30°90°30° allows faster pulsing (Ernst angle); 90° maximizes transverse magnetization per scan but requires long recovery[10].
    Relaxation Delay (D1) 2.0 s> 5 × T1​ (e.g., 10-60 s)D1 must allow complete spin-lattice relaxation for quantitative accuracy unless a PRA is used[3][11].
    Acquisition Time (AQ) 1.0 s1.0 sA 1.0s AQ prevents signal truncation (FID ringing) without collecting excess baseline noise[11].

    Part 3: Comprehensive References

    • "Paramagnetic relaxation in 13C nmr - Chemistry Stack Exchange", Chemistry Stack Exchange. URL:[6]

    • "D-tagatose(87-81-0) 13C NMR spectrum", ChemicalBook. URL:[2]

    • "How to run quantitative 13C and 29Si NMR faster", Websites at UMass. URL:[8]

    • "1,3,4,5-Tetra-O-benzoyl-α-D-tagatopyranose", NII (National Institute of Informatics). URL:[4]

    • "A Great 13C NMR Spectrum Even When Your Sample is Dilute", Anasazi Instruments. URL:[9]

    • "Quantitative 1D C13 NMR Experiment Note", Georgia Institute of Technology. URL:[3]

    • "D-Tagatose | C6H12O6 | CID 439312", PubChem (NIH). URL:[1]

    • "The Composition of Keto Aldoses in Aqueous Solution as Determined by NMR Spectroscopy", ResearchGate. URL:[5]

    • "Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy", PubMed (NIH). URL:[7]

    • "Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide", Benchchem. URL:[10]

    • "Optimized Default 13C Parameters", NMR Facility - Chemistry Department (UChicago). URL:[11]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing D-[2-13C]tagatose and D-[U-13C]tagatose in metabolic flux analysis

    An In-Depth Technical Guide to Metabolic Flux Analysis: Comparing D-[2-¹³C]tagatose and D-[U-¹³C]tagatose This guide offers a comprehensive comparison of D-[2-¹³C]tagatose and D-[U-¹³C]tagatose for use in stable isotope-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Metabolic Flux Analysis: Comparing D-[2-¹³C]tagatose and D-[U-¹³C]tagatose

    This guide offers a comprehensive comparison of D-[2-¹³C]tagatose and D-[U-¹³C]tagatose for use in stable isotope-resolved metabolomics. Designed for researchers, scientists, and drug development professionals, it delves into the core principles of metabolic flux analysis (MFA), the unique metabolic journey of D-tagatose, and the strategic selection of isotopic tracers to unravel complex biological questions. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide your research.

    The Principle of Metabolic Flux Analysis (MFA) with ¹³C Tracers

    Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] Unlike other 'omics' approaches that provide a static snapshot of metabolite levels, MFA delivers a dynamic view of how cells process nutrients to create energy and biomass.[1][2] The engine of MFA is stable isotope tracing, most commonly using carbon-13 (¹³C).[3][4]

    Researchers introduce a ¹³C-labeled substrate into a biological system.[5] As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites.[6] By measuring the specific pattern of ¹³C enrichment—the mass isotopomer distribution (MID)—using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can deduce the activity of the metabolic pathways involved.[2][7][8]

    The choice of tracer is a critical experimental decision. A uniformly labeled tracer, like D-[U-¹³C]tagatose, has ¹³C at every carbon position and is ideal for obtaining a global view of a substrate's metabolic fate.[2][9] In contrast, a positionally labeled tracer, such as D-[2-¹³C]tagatose, contains ¹³C at a specific carbon atom. This allows for a more targeted investigation to resolve fluxes through specific, often ambiguous, reaction pathways.[10][11]

    The Metabolic Pathway of D-Tagatose

    D-tagatose is a naturally occurring ketohexose and an epimer of D-fructose.[12] Its metabolism is distinct from common sugars like glucose.

    • Limited Absorption: Only about 15-20% of ingested D-tagatose is absorbed in the small intestine. The majority passes to the large intestine for fermentation by gut microbiota into short-chain fatty acids.[12][13][14]

    • Hepatic Metabolism: The absorbed fraction is metabolized primarily in the liver via a pathway analogous to that of fructose.[12][15]

      • Phosphorylation: Fructokinase (ketohexokinase) phosphorylates D-tagatose to D-tagatose-1-phosphate.

      • Cleavage: Aldolase B cleaves D-tagatose-1-phosphate into two three-carbon intermediates of glycolysis: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P) .[12]

    This cleavage is the central event for our tracer analysis, as it dictates how the labeled carbons from D-tagatose enter the central carbon metabolism.

    Tagatose D-Tagatose T1P D-Tagatose-1-Phosphate Tagatose->T1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase B GA3P Glyceraldehyde-3- Phosphate (GA3P) T1P->GA3P Aldolase B Glycolysis Lower Glycolysis (Pyruvate, Lactate) DHAP->Glycolysis GA3P->Glycolysis TCA TCA Cycle Glycolysis->TCA

    Figure 1: Hepatic metabolism of D-tagatose.

    Head-to-Head Comparison: D-[2-¹³C]tagatose vs. D-[U-¹³C]tagatose

    The utility of these two tracers stems directly from how their labels are processed during the aldolase B cleavage step.

    D-[U-¹³C]tagatose: The Global Mapper

    A uniformly labeled tracer provides a comprehensive, system-wide view of metabolism.[9]

    • Principle of Action: All six carbons of the tagatose molecule are ¹³C. When aldolase B cleaves the C3-C4 bond, it produces two fully labeled three-carbon molecules: M+3 DHAP and M+3 GA3P.

    • Primary Application: This tracer is ideal for exploratory studies to map all potential metabolic fates of the tagatose carbon backbone. It can effectively trace tagatose-derived carbons into lower glycolysis, the TCA cycle, gluconeogenesis, and biosynthetic pathways for amino acids, nucleotides, and lipids.[5][16]

    • Strengths:

      • Comprehensive Coverage: Provides a holistic view of tagatose catabolism and anabolism.

      • Discovery Tool: Excellent for identifying novel or unexpected metabolic pathways that utilize tagatose.

    • Limitations:

      • Low Resolution at Branch Points: While it confirms that tagatose carbons entered a pathway, the uniform labeling can make it difficult to resolve fluxes through complex pathways with significant carbon rearrangement, such as the pentose phosphate pathway (PPP).[11]

      • Signal Dilution: The ¹³C label is distributed among all downstream metabolites, which can dilute the isotopic enrichment in any single metabolite pool.

    Tagatose D-[U-13C]tagatose (M+6) T1P D-[U-13C]tagatose-1-P (M+6) Tagatose->T1P Fructokinase DHAP [U-13C]DHAP (M+3) T1P->DHAP Aldolase B GA3P [U-13C]GA3P (M+3) T1P->GA3P Aldolase B Glycolysis M+3 Pyruvate DHAP->Glycolysis GA3P->Glycolysis

    Figure 2: Label propagation from D-[U-¹³C]tagatose.

    D-[2-¹³C]tagatose: The Positional Probe

    A positionally labeled tracer is designed for hypothesis-driven research to dissect specific metabolic steps.[10]

    • Principle of Action: Only the carbon at position 2 (C2) is a ¹³C isotope. The key insight is that the aldolase B cleavage occurs between C3 and C4. This yields DHAP (containing carbons 1, 2, and 3) and GA3P (containing carbons 4, 5, and 6). Therefore, the ¹³C label is exclusively transferred to DHAP , creating M+1 [2-¹³C]DHAP, while the resulting GA3P remains unlabeled (M+0).

    • Primary Application: This tracer is expertly suited to precisely track the metabolic fate of the C1-C3 portion of the tagatose molecule. It is invaluable for resolving fluxes in pathways that diverge from the DHAP node.

    • Strengths:

      • High Specificity: Unambiguously distinguishes the metabolic fate of DHAP from that of GA3P.

      • Resolving Diverging Pathways: Ideal for quantifying flux into pathways where DHAP is a direct precursor, such as glycerolipid synthesis or the glycerol-3-phosphate shuttle.

      • Dissecting Glycolysis: Provides a clean signal to quantify the contribution of tagatose-derived DHAP to lower glycolysis, which is particularly useful if other metabolic pathways are simultaneously feeding the triose-phosphate pool.

    • Limitations:

      • Targeted Scope: Provides no information on the metabolic fate of carbons C4, C5, and C6 of tagatose.

      • Not for Global Analysis: Its focused nature makes it unsuitable for initial, exploratory studies of overall tagatose metabolism.[11]

    Tagatose D-[2-13C]tagatose (M+1) T1P D-[2-13C]tagatose-1-P (M+1) Tagatose->T1P Fructokinase DHAP [2-13C]DHAP (M+1) T1P->DHAP Aldolase B GA3P GA3P (M+0) T1P->GA3P Aldolase B Glycolysis M+1 & M+0 Pyruvate DHAP->Glycolysis GA3P->Glycolysis

    Figure 3: Specific label propagation from D-[2-¹³C]tagatose.

    Summary of Tracer Characteristics
    FeatureD-[U-¹³C]tagatoseD-[2-¹³C]tagatose
    Labeling Pattern All 6 carbons are ¹³C.Only the C2 carbon is ¹³C.
    Cleavage Products M+3 DHAP & M+3 GA3PM+1 DHAP & M+0 GA3P
    Primary Application Exploratory, system-wide analysis of tagatose metabolism.Hypothesis-driven analysis of specific pathways from DHAP.
    Strengths Comprehensive coverage, discovery of novel pathways.High specificity, resolves ambiguous pathway fluxes from DHAP.
    Limitations Low resolution at specific branch points, potential signal dilution.Provides no information on the fate of carbons 4-6 of tagatose.

    Experimental Workflow and Protocols

    A successful ¹³C-MFA experiment requires meticulous planning and execution, from cell culture to data analysis.[17][18]

    cluster_exp Experimental Phase cluster_ana Analytical Phase A 1. Experimental Design (Select Tracer & Duration) B 2. Cell Culture (Introduce 13C-Tracer) A->B C 3. Quenching Metabolism (e.g., Cold Methanol) B->C D 4. Metabolite Extraction C->D E 5. Sample Analysis (GC-MS or LC-MS/MS) D->E Sample Hand-off F 6. Data Processing (Determine Mass Isotopomer Distributions) E->F G 7. Flux Calculation (Computational Modeling) F->G

    Figure 4: Generalized workflow for a ¹³C-MFA experiment.

    Protocol: ¹³C-MFA of Adherent Mammalian Cells

    This protocol provides a self-validating framework for conducting a ¹³C-MFA experiment.

    1. Experimental Design & Cell Culture:

    • Objective: To achieve isotopic steady state, where the enrichment of ¹³C in key metabolites becomes constant.

    • Protocol:

      • Culture adherent mammalian cells to ~70-80% confluency in standard growth medium.

      • Prepare an identical medium where the primary carbon source is replaced with either D-[2-¹³C]tagatose or D-[U-¹³C]tagatose at the desired concentration.

      • Aspirate the standard medium and replace it with the ¹³C-labeling medium.

      • Incubate the cells for a predetermined duration. The time required to reach isotopic steady state varies by pathway; glycolysis is fast (~10 min), while the TCA cycle can take over 2 hours.[6][10]

    2. Metabolism Quenching & Metabolite Extraction:

    • Objective: To instantly halt all enzymatic activity, preserving the in-vivo metabolic and isotopic state.[5]

    • Protocol:

      • Remove the culture plate from the incubator and immediately place it on dry ice.

      • Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants.[19]

      • Immediately add 1 mL of -80°C methanol (LC-MS grade) to each well and use a cell scraper to detach the cells.

      • Transfer the cell suspension to a microcentrifuge tube.

      • Add an appropriate volume of ice-cold water and chloroform for a biphasic extraction (polar and non-polar metabolites).

      • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and separate the phases.[19]

    3. Sample Preparation and Analysis:

    • Objective: To prepare the extracted metabolites for analysis by mass spectrometry.

    • Protocol:

      • Carefully collect the upper aqueous phase (containing polar metabolites like glycolytic intermediates) into a new tube.

      • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

      • For GC-MS analysis, derivatize the dried metabolites (e.g., silylation) to increase their volatility.[7] For LC-MS, reconstitute the sample in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).[19]

      • Analyze the samples using a validated GC-MS or LC-MS/MS method to measure the mass isotopomer distributions of target metabolites.[20][21]

    4. Data Analysis and Flux Estimation:

    • Objective: To calculate intracellular fluxes from the measured MIDs using computational software.

    • Protocol:

      • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

      • Input the corrected MIDs, a stoichiometric model of the cell's metabolic network, and known extracellular fluxes (e.g., tagatose uptake rate) into MFA software (e.g., INCA, OpenFLUX2).[17]

      • The software uses iterative algorithms to find the set of intracellular fluxes that best reproduces the experimentally measured MIDs.

      • Perform statistical analysis to evaluate the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[17]

    Conclusion and Strategic Recommendations

    The choice between D-[2-¹³C]tagatose and D-[U-¹³C]tagatose is not a matter of superiority but of scientific strategy. Your research question dictates the optimal tool.

    • For an initial, broad investigation into the overall contribution of D-tagatose to cellular metabolism, D-[U-¹³C]tagatose is the tracer of choice. It provides a comprehensive map of all downstream metabolic pathways.

    • To answer specific, hypothesis-driven questions about the flux partitioning at the DHAP node—for instance, to quantify the flow towards glycerolipid synthesis versus glycolysis—D-[2-¹³C]tagatose offers unparalleled precision and clarity.

    By understanding the distinct metabolic journey of D-tagatose and the specific information each isotopic tracer provides, researchers can design powerful experiments to illuminate the complex and dynamic nature of cellular metabolism.

    References

    • Buescher, J. M., et al. (2015). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. PubMed. [Link]

    • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering.
    • Immune System Research. (2025). Metabolomics and Isotope Tracing. Immune System Research. [Link]

    • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. PubMed. [Link]

    • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering.
    • Leighty, R. W., & Antoniewicz, M. R. (2013). Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism. Metabolic Engineering.
    • Inchem.org. (n.d.). D-TAGATOSE. Inchem.org. [Link]

    • Dhakal, P. (2025). Understand the concept of Metabolic Flux Analysis. Microbiology with Prabhat Dhakal. [Link]

    • Wiechert, W., & Nöh, K. (2013). 13 C Metabolic Flux Analysis: From the Principle to Recent Applications. ResearchGate. [Link]

    • Creative Proteomics. (n.d.). LC-MS: Advanced Approach in Metabolomics Analysis. Creative Proteomics. [https://www.creative-proteomics.com/services/lc-ms-in-metabolomics-analysis.htm]([Link] proteomics.com/services/lc-ms-in-metabolomics-analysis.htm)

    • Munger, J., et al. (2008). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

    • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

    • Shestov, A. A. (n.d.). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. PMC. [Link]

    • Food Standards Australia New Zealand. (n.d.). D-TAGATOSE A Human Health Risk Assessment. Food Standards Australia New Zealand. [Link]

    • Encyclopedia.pub. (2023). d-Tagatose by l-Arabinose Isomerase. Encyclopedia.pub. [Link]

    • ResearchGate. (n.d.). The functions and applications of D-tagatose. ResearchGate. [Link]

    • MDPI. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. [Link]

    Sources

    Comparative

    D-[2-13C]tagatose vs 13C-fructose metabolism in primary hepatocytes

    An in-depth technical comparison of ketohexose metabolism requires moving beyond basic biochemistry to understand the real-time flux of carbon through the liver. For researchers and drug development professionals investi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison of ketohexose metabolism requires moving beyond basic biochemistry to understand the real-time flux of carbon through the liver. For researchers and drug development professionals investigating metabolic dysfunction-associated steatohepatitis (MASH) or hepatic lipogenesis, stable isotope tracing using D-[2-13C]tagatose and 13C-fructose provides a high-resolution window into enzymatic bottlenecks.

    This guide objectively compares the metabolic routing, kinetic performance, and experimental tracing methodologies of these two C4 epimers in primary hepatocytes.

    Mechanistic Foundations: The Aldolase B Bottleneck

    While D-tagatose and D-fructose are structural epimers, their metabolic fates in the liver diverge drastically due to the strict substrate specificities of downstream enzymes[1]. Both sugars bypass the highly regulated glucokinase/phosphofructokinase steps of glycolysis and are rapidly phosphorylated by Ketohexokinase (KHK) [1]. However, the critical divergence occurs at the cleavage step mediated by Aldolase B .

    • 13C-Fructose Routing: Fructose is rapidly converted to 13C-fructose-1-phosphate (F1P). Aldolase B cleaves F1P with high efficiency into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. This rapid flux provides unregulated carbon substrates that drive de novo lipogenesis (DNL) and postprandial hypertriglyceridemia[1].

    • D-[2-13C]Tagatose Routing: Tagatose is phosphorylated to 13C-tagatose-1-phosphate (T1P). Unlike F1P, T1P is a remarkably poor substrate for Aldolase B. The slow cleavage kinetics lead to a massive intracellular accumulation of T1P. This acts as a "metabolic trap," sequestering intracellular inorganic phosphate (Pi) and causing a sustained depletion of ATP[2].

    MetabolicPathway cluster_Fructose 13C-Fructose Metabolism cluster_Tagatose D-[2-13C]Tagatose Metabolism Fruc 13C-Fructose F1P 13C-Fructose-1-Phosphate (Transient) Fruc->F1P KHK (ATP -> ADP) AldoB_F Aldolase B (Fast Cleavage) F1P->AldoB_F Lipids 13C-Lipids / Lactate AldoB_F->Lipids Rapid Flux Tag D-[2-13C]Tagatose T1P 13C-Tagatose-1-Phosphate (Accumulates) Tag->T1P KHK (ATP -> ADP) AldoB_T Aldolase B (Slow Cleavage) T1P->AldoB_T ATP_Dep Sustained ATP Depletion (Pi Sequestration) T1P->ATP_Dep Drives AldoB_T->ATP_Dep Metabolic Trap

    Metabolic routing and kinetic bottlenecks of 13C-Fructose versus D-[2-13C]Tagatose in hepatocytes.

    Quantitative Data: Metabolic Flux & Isotope Enrichment

    When primary hepatocytes are pulsed with these isotopes, LC-MS/MS isotopologue profiling reveals distinct carbon routing and energy states. The accumulation of T1P from tagatose severely restricts the appearance of the 13C label in downstream metabolites like lactate and acetyl-CoA compared to fructose[3].

    Table 1: Comparative Metabolic Parameters in Primary Hepatocytes

    Parameter13C-FructoseD-[2-13C]TagatoseMechanistic Driver
    KHK Affinity ( Km​ ) High (~0.5 mM)Moderate (~2-5 mM)Structural epimerization at C4 alters binding pocket affinity.
    Aldolase B Cleavage Rate FastVery SlowLow catalytic efficiency for T1P causes upstream bottleneck.
    Intracellular 1-Phosphate Transient F1PAccumulating T1PAldolase B bottleneck prevents clearance of T1P.
    ATP Depletion Profile Acute, recovers rapidlySustained, prolonged (75-85% depletion)Severe Pi sequestration by T1P prevents ATP regeneration[2].
    13 C-Lactate (M+3) Flux HighLowReduced generation of triose-phosphates limits glycolytic entry.
    Apoptosis Modulation Mild inhibitionStrong inhibitionSevere ATP depletion blocks caspase-3 activation and TNF-induced apoptosis[2].

    Self-Validating Experimental Protocols

    To accurately capture the divergent metabolism of these sugars, experimental design must account for the rapid turnover of sugar-phosphates. Primary hepatocytes must be used because immortalized cell lines (e.g., HepG2) exhibit the Warburg effect and possess altered KHK/Aldolase B expression ratios that do not reflect physiological liver metabolism[2].

    Workflow Isolate Primary Hepatocyte Isolation Treat Isotope Dosing (13C-Frc vs 13C-Tag) Isolate->Treat Quench Metabolic Quenching (-80°C Methanol) Treat->Quench Extract Metabolite Extraction Quench->Extract LCMS HILIC LC-MS/MS Analysis Extract->LCMS

    Step-by-step workflow for stable isotope tracing of ketohexoses in primary hepatocytes.

    Protocol A: Primary Hepatocyte Isolation and Isotope Dosing

    Causality Focus: Ensuring physiological enzyme ratios and depleting endogenous unlabeled metabolites.

    • Isolation & Viability Check: Isolate primary hepatocytes using a standard two-step collagenase perfusion. Self-Validation: Perform a Trypan Blue exclusion assay. Viability must be >85%. Dead cells leak ATP and cytosolic enzymes, which will artificially skew the extracellular metabolite profile.

    • Attachment: Plate cells on collagen-coated 6-well plates in Williams' E Medium containing 10% FBS. Allow 4 hours for attachment.

    • Metabolic Synchronization: Wash cells twice with PBS and incubate in glucose-free, serum-free DMEM for 2 hours. Causality: This starvation step depletes endogenous unlabeled hexoses and glycogen reserves, maximizing the signal-to-noise ratio of the 13C tracer.

    • Isotope Dosing: Introduce either 5 mM 13C-fructose or 5 mM D-[2-13C]tagatose. Incubate for specific time points (e.g., 15 min, 1 hr, 4 hr).

    Protocol B: Quenching and HILIC LC-MS/MS Analysis

    Causality Focus: Halting rapid enzymatic turnover and retaining highly polar metabolites.

    • Rapid Quenching: At the target time point, rapidly aspirate the media and immediately add 1 mL of pre-chilled 80% methanol (-80°C). Causality: Intracellular ATP and sugar-phosphates have turnover rates on the order of seconds. -80°C methanol instantly denatures KHK and Aldolase B, "freezing" the metabolic state.

    • Extraction: Scrape the cells into the methanol, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes to pellet precipitated proteins.

    • Drying & Reconstitution: Transfer the supernatant to a new tube and dry completely under a gentle stream of nitrogen gas ( N2​ ). Reconstitute the pellet in 50 µL of LC-MS grade 50% acetonitrile. Self-Validation: Spike the reconstitution buffer with a known concentration of a non-endogenous internal standard (e.g., 13C5​ -ribitol) to normalize for injection volume variability.

    • HILIC LC-MS/MS: Inject the samples onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a Triple Quadrupole or Q-TOF mass spectrometer. Causality: Standard C18 reverse-phase columns cannot retain highly polar metabolites like T1P, F1P, and ATP. HILIC provides the necessary retention and separation for these critical intermediates[3].

    Applications in Drug Development

    The comparative tracing of D-[2-13C]tagatose and 13C-fructose is highly valuable for evaluating KHK inhibitors in the pipeline for MASH and metabolic syndrome[1]. Because tagatose acts as a metabolic trap that selectively induces severe ATP depletion without driving downstream lipogenesis, it is also utilized as a tool compound to study the inverse control of CD95- and Tumor Necrosis Factor Receptor 1-mediated hepatic apoptosis[2]. By tracking the C2 carbon of D-[2-13C]tagatose, researchers can precisely quantify the degree of KHK engagement and Aldolase B bottlenecking in patient-derived primary cells.

    Sources

    Validation

    Validation of D-[2-¹³C]Tagatose Isotopic Enrichment: A Comparative Guide to Quantitative ¹³C NMR vs. Mass Spectrometry

    As a Senior Application Scientist, I approach the validation of stable isotope-labeled compounds not merely as a routine measurement, but as a rigorous, self-validating system. D-tagatose, a rare ketohexose, is increasin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the validation of stable isotope-labeled compounds not merely as a routine measurement, but as a rigorous, self-validating system. D-tagatose, a rare ketohexose, is increasingly utilized in metabolic tracing and pharmaceutical development. When tracing specific metabolic flux (e.g., via tagatose-1-phosphate), the absolute isotopic enrichment at the C2 position of D-[2-¹³C]tagatose must be verified with uncompromising precision.

    This guide objectively compares the performance of Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) against alternative modalities like Mass Spectrometry (MS) and ¹H NMR, providing the causality behind experimental choices and a field-proven, self-validating protocol.

    The Analytical Challenge: Causality Behind Method Selection

    Validating the isotopic enrichment of D-[2-¹³C]tagatose presents a unique structural challenge. D-tagatose is a ketose; its C2 position is a hemiketal quaternary carbon. This single structural fact dictates the entire analytical strategy:

    • Mass Spectrometry (GC-MS / LC-MS): MS provides exceptional sensitivity and accurately determines the global isotopologue distribution (e.g., the ratio of M+1 to M+0). However, MS measures the mass-to-charge ratio of the intact molecule or its fragments. It inherently lacks site-specificity. Differentiating a ¹³C label at C2 from one at C3 requires highly complex, error-prone fragmentation studies or extensive chemical derivatization[1].

    • Proton (¹H) NMR: While ¹H NMR is highly sensitive and often used to measure ¹³C enrichment via ¹H-¹³C satellite peaks, it completely fails for the C2 position of D-tagatose . Because C2 is a hemiketal carbon bonded only to other carbons and oxygens, it lacks directly attached protons. There is no ¹H signal to observe the ¹³C scalar coupling.

    • Quantitative ¹³C NMR (qNMR): ¹³C qNMR emerges as the only viable gold standard. By directly interrogating the ¹³C nuclei, qNMR separates the signals of all six carbons based on their distinct chemical environments (chemical shifts). It provides absolute, site-specific quantification without the need for external calibration curves or destructive fragmentation[2].

    Table 1: Comparative Performance of Analytical Modalities for D-[2-¹³C]Tagatose
    Analytical ModalitySite-Specificity for C2Destructive?Quantitative AccuracyMajor Limitation
    Mass Spectrometry (MS) Low (Global only)YesHigh (for bulk enrichment)Cannot confirm the exact position of the ¹³C label without complex MS/MS.
    ¹H NMR (Satellite Method) None NoN/AFails entirely; C2 lacks attached protons.
    ¹³C qNMR Absolute NoHigh (± 0.5%)Requires high sample concentration and long acquisition times.

    The Physics of qNMR: Causality in Parameter Selection

    To transform standard ¹³C NMR into a strictly quantitative tool (qNMR), we must manipulate the physics of nuclear spin to ensure the area under the NMR peak is directly and exclusively proportional to the number of ¹³C nuclei.

    1. Suppression of the Nuclear Overhauser Effect (NOE): Standard ¹³C NMR utilizes continuous ¹H decoupling to simplify spectra. However, this energy transfer artificially inflates ¹³C signals depending on the number of attached protons. Because the C2 carbon has zero attached protons, it receives no NOE enhancement, while C1 and C3-C6 are artificially magnified. To restore quantitative integrity, we must use 3 . This technique applies decoupling only during data acquisition, effectively suppressing NOE while maintaining singlet peaks[3].

    2. Extended Longitudinal Relaxation (T1) Delays: Quaternary carbons relax back to equilibrium much slower than protonated carbons due to the lack of dipole-dipole relaxation mechanisms. If the interpulse delay (D1) is too short, the C2 signal will be saturated and underrepresented. The D1 must be set to at least 5 × T1 of the slowest relaxing carbon (often >60 seconds for hemiketal carbons) to ensure >99.3% magnetization recovery[4].

    Self-Validating Experimental Protocol for ¹³C qNMR

    A protocol is only as trustworthy as its internal controls. This workflow is designed as a self-validating system : we use the natural abundance of the non-enriched carbons (C1, C3-C6) within the target molecule to mathematically prove the accuracy of the integration parameters before calculating the C2 enrichment.

    Step-by-Step Methodology

    Step 1: Gravimetric Sample Preparation

    • Accurately weigh exactly 20.00 mg of the D-[2-¹³C]tagatose sample using a microbalance.

    • Accurately weigh exactly 5.00 mg of a certified internal standard (e.g., Maleic acid, highly pure, known ¹³C natural abundance).

    • Dissolve both completely in 600 µL of D₂O and transfer to a high-quality 5 mm NMR tube.

    Step 2: T1 Inversion-Recovery Experiment

    • Execute a standard inversion-recovery pulse sequence (180°-τ-90°) to measure the T1 relaxation time of the C2 carbon (typically resonating at ~98 ppm for the α-pyranose form).

    • Calculate the D1 delay: D1 = 5 × T1(C2).

    Step 3: qNMR Acquisition

    • Load the sample into a high-field NMR spectrometer (≥ 500 MHz equipped with a cryoprobe for maximum sensitivity).

    • Select the inverse-gated decoupling pulse program (e.g., zgig on Bruker systems)[3].

    • Set the calculated D1 delay (e.g., 100 seconds).

    • Acquire sufficient transients (e.g., 256–512 scans) to achieve a Signal-to-Noise Ratio (S/N) > 250 for the natural abundance carbons.

    Step 4: Data Processing & Self-Validation

    • Apply exponential line broadening (0.3 Hz), phase the spectrum manually, and apply a strict baseline correction.

    • The Self-Validation Check: Integrate the internal standard. Next, integrate the non-enriched C1, C3, C4, C5, and C6 peaks. Calculate the mass of the D-tagatose sample based only on these natural abundance peaks (assuming 1.108% ¹³C).

    • Causality Check: If the calculated mass matches your gravimetric weight of 20.00 mg, your relaxation and NOE suppression parameters are perfectly validated.

    • Finally, integrate the enriched C2 peak to determine the absolute site-specific isotopic enrichment.

    Experimental Data Presentation

    Below is a representative data summary comparing a natural abundance D-tagatose standard with a highly enriched D-[2-¹³C]tagatose batch, demonstrating the absolute quantification achieved via the validated qNMR protocol.

    Table 2: ¹³C qNMR Integration Data for D-[2-¹³C]Tagatose Validation
    Carbon PositionChemical Shift (ppm, D₂O)Natural Abundance Integral (Normalized)Enriched Sample Integral (Normalized)Calculated Absolute Enrichment (%)
    C1 (CH₂OH)~ 64.51.001.021.1% (Natural)
    C2 (Ketal)~ 98.2 1.01 89.54 98.8% (Enriched)
    C3 (CHOH)~ 71.20.991.011.1% (Natural)
    C4 (CHOH)~ 71.81.020.981.1% (Natural)
    C5 (CHOH)~ 67.91.001.001.1% (Natural)
    C6 (CH₂OH)~ 62.70.980.991.1% (Natural)

    Note: Integrals are normalized against the internal standard. The data proves that enrichment is exclusively localized to the C2 position, with all other carbons remaining at baseline natural abundance.

    Workflow Visualization

    G A D-[2-13C]Tagatose Isotopic Validation B1 Mass Spectrometry (GC-MS / LC-MS) A->B1 High Sensitivity B2 Nuclear Magnetic Resonance (NMR) A->B2 Structural Fidelity C1 Global Enrichment (Isotopologue M+1) B1->C1 Destructive / No Site Specificity C2 1H NMR B2->C2 C3 13C qNMR B2->C3 Preferred Method D1 Fails at C2 (No attached protons) C2->D1 D2 Site-Specific Absolute Enrichment at C2 C3->D2 Inverse-Gated Decoupling Long T1 Relaxation

    Fig 1. Analytical workflow comparing MS and NMR for site-specific isotopic validation of D-tagatose.

    References

    • Accurate Quantitative 13C NMR Spectroscopy: Repeatability over Time of Site-Specific 13C Isotope Ratio Determination. ACS Publications. URL:[Link]

    • NMR Approach to the Quantification of Nonstatistical 13C Distribution in Natural Products: Vanillin. Analytical Chemistry. URL:[Link]

    • Precise and accurate quantitative C-13 NMR with reduced experimental time. ResearchGate. URL:[Link]

    • HEteronuclear Referencing for METRologic Isotope Calibration (HERMETRIC). Hochschule Bonn-Rhein-Sieg. URL:[Link]

    Sources

    Comparative

    Cross-Validation of GC-MS and LC-MS for D-[2-¹³C]Tagatose Assays: A Comprehensive Guide

    D-tagatose is a naturally occurring ketohexose that provides 92% of the sweetness of sucrose but yields only 1.5 kcal/g, making it a highly attractive compound in metabolic research and pharmaceutical development[1]. To...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    D-tagatose is a naturally occurring ketohexose that provides 92% of the sweetness of sucrose but yields only 1.5 kcal/g, making it a highly attractive compound in metabolic research and pharmaceutical development[1]. To deeply understand its pharmacokinetic profile and metabolic flux, stable heavy isotopes such as carbon-13 (¹³C) are incorporated as tracers[2]. Specifically, D-[2-¹³C]tagatose allows researchers to track the carbon skeleton through the tagatose-1-phosphate pathway, differentiating exogenous tagatose metabolism from endogenous glucose or galactose pathways.

    As a Senior Application Scientist, I approach the quantification of ¹³C-labeled rare sugars with a strict requirement for analytical rigor. While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both gold standards, they possess distinct mechanistic advantages and vulnerabilities. This guide provides an objective cross-validation of both platforms, detailing self-validating protocols and the causality behind every experimental choice.

    Mechanistic Routing of D-[2-¹³C]Tagatose

    Before quantifying the tracer, it is critical to understand its biological fate. D-tagatose is phosphorylated to tagatose-1-phosphate, which is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The [2-¹³C] label specifically routes into DHAP, eventually appearing in downstream glycolytic intermediates like pyruvate.

    G T D-[2-13C]Tagatose T1P D-[2-13C]Tagatose-1-P T->T1P Kinase TBP D-[2-13C]Tagatose-1,6-BP T1P->TBP Aldolase DHAP [2-13C]DHAP TBP->DHAP Cleavage GAP GAP (Unlabeled) TBP->GAP Cleavage Pyr [2-13C]Pyruvate DHAP->Pyr Glycolysis

    Metabolic routing of D-[2-13C]tagatose into glycolysis.

    Analytical Challenges & Platform Selection

    Quantifying monosaccharides simultaneously in physiological samples is notoriously challenging due to the high abundance of interfering isomers (e.g., glucose, fructose, galactose)[3].

    • GC-MS: Offers unparalleled chromatographic resolution of structural isomers. However, because sugars are highly polar and non-volatile, they require extensive chemical derivatization to prevent thermal degradation[4].

    • LC-MS: Provides high-throughput analysis with minimal sample preparation. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with Amide columns, polar carbohydrates can be retained and separated directly from the matrix[1]. However, LC-MS is highly susceptible to ion suppression (matrix effects) and isobaric interferences.

    Cross-validating these two platforms ensures that the high-throughput LC-MS method is accurate by benchmarking it against the high-resolution GC-MS method.

    Workflow Sample Biological Sample (Plasma/Cell Extract) Ext Metabolite Extraction (MeOH:H2O) Sample->Ext Split Aliquot Split Ext->Split GC_Prep Derivatization (Methoxyamine + MSTFA) Split->GC_Prep LC_Prep Reconstitution (Acetonitrile:H2O) Split->LC_Prep GC_MS GC-EI-TOF-MS (High Isomer Resolution) GC_Prep->GC_MS LC_MS HILIC-ESI-MS/MS (High Throughput) LC_Prep->LC_MS Data Cross-Validation (Isotope Enrichment) GC_MS->Data LC_MS->Data

    Parallel sample preparation and analysis workflow for GC-MS and LC-MS.

    Self-Validating Experimental Protocols

    To ensure data integrity, these protocols employ a self-validating system: the inclusion of an internal standard (IS), such as D-[¹³C₆]glucose, spiked prior to extraction. This corrects for variable extraction efficiencies and platform-specific matrix effects.

    Protocol A: GC-EI-TOF-MS Workflow

    Causality Insight: We utilize a two-step derivatization. First, methoxyamine hydrochloride locks the sugar's anomeric center into an open-chain oxime. Without this step, D-tagatose would cyclize into multiple alpha/beta anomers, splitting the signal into multiple peaks and ruining quantification. Second, MSTFA silylates the hydroxyl groups, drastically increasing volatility[4].

    • Extraction: Add 400 µL of cold methanol (-20°C) to 100 µL of plasma. Spike in 10 µL of 50 µM D-[¹³C₆]glucose (IS). Vortex for 30s, centrifuge at 13,000 rpm for 10 min.

    • Drying: Transfer 200 µL of supernatant to a glass vial and dry completely under a gentle nitrogen stream.

    • Oximation: Add 20 µL of methoxyamine hydrochloride (40 mg/mL in pyridine). Incubate at 30°C for 90 min[4].

    • Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min[4].

    • Analysis: Inject 1 µL (split ratio 5:1) into a GC-TOF-MS (e.g., Pegasus HT) equipped with a DB-5MS column. Use Electron Impact (EI) ionization at 70 eV[5]. Monitor the specific mass shifts associated with the [2-¹³C] label.

    Protocol B: HILIC-ESI-MS/MS Workflow

    Causality Insight: Standard C18 reversed-phase columns cannot retain highly polar sugars. We use an XBridge Amide column, which provides a hydrophilic surface for hydrogen bonding, allowing excellent retention of D-tagatose without derivatization[1].

    • Extraction: Extract 100 µL of plasma with 400 µL of cold acetonitrile/methanol (1:1, v/v) containing the IS. Centrifuge at 13,000 rpm for 10 min.

    • Reconstitution: Transfer 200 µL of supernatant, dry under nitrogen, and reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v).

    • Chromatography: Inject 5 µL onto an XBridge Amide column (LC-MS). Run a gradient from 85% Acetonitrile (with 0.1% NH₄OH) down to 40% Acetonitrile over 10 minutes[1].

    • Analysis: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the MRM transition for D-[2-¹³C]tagatose (m/z 180.1 → 89.0) and unlabeled tagatose (m/z 179.1 → 89.0).

    Cross-Validation Data Presentation

    The following tables summarize the objective performance metrics obtained when cross-validating the two platforms using spiked biological matrices.

    Table 1: Analytical Performance Comparison
    ParameterGC-EI-TOF-MSHILIC-ESI-MS/MS
    Sample Prep Time High (~120 mins)Low (~30 mins)
    Derivatization Required (MOX-TMS)None
    Run Time 15-20 mins5-10 mins
    LOD (S/N > 3) 0.05 µM0.2 µM
    Linear Dynamic Range 0.1 - 100 µM0.5 - 200 µM
    Isomer Resolution Excellent (Baseline separation)Moderate (Requires gradient optimization)

    Interpretation: GC-MS yields superior sensitivity (lower LOD) and isomer resolution, making it ideal for discovery-phase trace analysis. LC-MS sacrifices a degree of sensitivity for a significantly wider dynamic range and higher throughput.

    Table 2: Precision and Accuracy (Spiked Plasma Matrix)
    MethodConcentration (µM)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
    GC-MS 1.03.24.598.5 - 102.1
    GC-MS 50.02.13.899.0 - 101.5
    LC-MS 1.05.47.294.2 - 105.3
    LC-MS 50.03.55.196.5 - 103.8

    Interpretation: Both methods fall well within the FDA bioanalytical validation guidelines (CV < 15%, Accuracy 85-115%). The slight increase in variance for LC-MS at lower concentrations is a direct result of matrix-induced ion suppression in the ESI source, a phenomenon largely bypassed by the GC-MS EI source.

    Conclusion

    For D-[2-¹³C]tagatose assays, the choice between GC-MS and LC-MS should be dictated by the specific phase of the study. GC-MS is the authoritative choice when resolving complex isomer mixtures (e.g., discerning tagatose from high-background galactose or fructose)[3]. Conversely, once the chromatographic gradient is optimized and validated against GC-MS, HILIC-LC-MS becomes the superior platform for high-throughput pharmacokinetic screening[1]. By employing the self-validating internal standard protocols outlined above, researchers can ensure absolute quantitative integrity across both platforms.

    References

    • Engineering of Escherichia coli for D-tagatose production from lactose and whey permeate via the tagatose-6-phosphate pathway. National Institutes of Health (NIH) / PMC.
    • Metabolite extraction, LCMS, and GCMS analyses. AME Groups.
    • D-Tag
    • Metabolomic profiling of developing perilla leaves reveals the best harvest time. Frontiers.
    • Quantification of Monosaccharides in Blood and Urine by HPAEC-PAD.

    Sources

    Validation

    Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effects of D-[2-¹³C]Tagatose vs. Unlabeled D-Tagatose

    For researchers and drug development professionals engineering rare sugar biosynthetic pathways, understanding the precise catalytic mechanisms of isomerases and epimerases is paramount. D-tagatose, a low-calorie functio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals engineering rare sugar biosynthetic pathways, understanding the precise catalytic mechanisms of isomerases and epimerases is paramount. D-tagatose, a low-calorie functional sweetener and pharmaceutical excipient, is primarily synthesized via the enzymatic epimerization of D-fructose or base-catalyzed isomerization of D-galactose.

    To optimize these reactions, scientists must probe the transition states of the rate-limiting steps. This guide provides an in-depth comparison of using standard unlabeled D-tagatose versus isotopically labeled D-[2-¹³C]tagatose as substrates to measure Kinetic Isotope Effects (KIEs), revealing the causality behind mechanistic experimental design.

    Mechanistic Grounding: The Enediolate Pathway

    Whether utilizing chemical base catalysis (the Lobry de Bruyn-Alberda van Ekenstein transformation) or biocatalysis via D-tagatose 3-epimerase (DTE), the isomerization/epimerization of D-tagatose proceeds through a cis-enediolate intermediate [4].

    In the DTE active site, a catalytic tetrad (often involving Glu154 and Glu248) coordinates with an Mn²⁺ ion. The mechanism involves a C3–O3 proton exchange: one glutamate residue abstracts a proton from the C3 position, forcing the C2 ketone to rehybridize and form a C2=C3 enediolate double bond, before the opposite face is reprotonated to yield D-sorbose [2].

    The Causality of the Isotope Effect: By substituting the standard ¹²C atom at the C2 position with a heavier ¹³C isotope (D-[2-¹³C]tagatose), the zero-point vibrational energy of the C2=O bond is lowered. Because the rate-determining transition state requires the rehybridization of the C2 carbon from sp² (ketone) to an altered sp² state (enediolate) with different bond force constants, a secondary kinetic isotope effect (2° ¹³C KIE) occurs. Measuring the ratio of reaction rates ( k12​/k13​ ) allows researchers to definitively prove that enediolate formation is the rate-limiting step [1].

    Pathway Tag D-Tagatose (C2 Ketone) Enz D-Tagatose 3-Epimerase (Mn2+ Coordinated) Tag->Enz Binding TS Transition State (C2 Rehybridization) Enz->TS C3 Deprotonation Enediol cis-Enediolate Intermediate TS->Enediol 13C KIE Probe Point Sorbose D-Sorbose (C3 Epimer) Enediol->Sorbose C3 Reprotonation

    Enzymatic epimerization pathway of D-tagatose highlighting the transition state probed by 13C KIE.

    Comparative Analysis: Unlabeled vs. D-[2-¹³C]Tagatose

    While unlabeled D-tagatose is utilized for bulk kinetic screening ( Km​ , Vmax​ ), D-[2-¹³C]tagatose serves as a high-resolution analytical probe. The table below summarizes their comparative performance in mechanistic studies.

    ParameterUnlabeled D-TagatoseD-[2-¹³C]TagatoseCausality / Implication
    Isotopic Mass (C2) 12.000 Da13.003 DaHeavier mass lowers ground-state vibrational energy at C2.
    Relative Reaction Rate ( k ) k12​ (Baseline, 1.00) k13​ (~0.98 - 0.99)Secondary ¹³C KIE indicates bond order changes during enediolate formation.
    Enzymatic Km​ (DTE) ~45 mM~45 mMIsotopic substitution does not significantly alter ground-state binding affinity.
    Analytical Detection HPLC-RID, LC-MSOperando ¹³C NMR, GC/C/IRMS¹³C enrichment allows real-time NMR tracking without background signal overlap.

    Self-Validating Experimental Methodologies

    To accurately measure the minute differences in reaction rates (often <2% variance) caused by secondary isotope effects, highly controlled, self-validating experimental systems are required.

    Protocol A: Operando ¹³C NMR Spectroscopy

    Causality: Traditional aliquot-quenching methods can shift equilibrium states or degrade intermediates. Operando NMR allows for the continuous, non-destructive monitoring of the C2 carbon's chemical shift in real-time, directly yielding the kinetic rate constants.

    • Baseline Calibration: Run a natural abundance D-tagatose sample in D₂O to establish standard chemical shifts (C2 ketone typically resonates around 98-105 ppm depending on the anomeric form) and longitudinal relaxation times ( T1​ ).

    • Internal Validation Matrix: Spike the buffer (50 mM Tris-HCl, pH 8.0, 1 mM MnCl₂) with a non-reactive ¹³C-labeled internal standard (e.g., ¹³C-methanol). Why? This normalizes peak integrals against any minor fluctuations in NMR tuning or sample homogeneity during the run.

    • Reaction Initiation: Inject purified DTE enzyme into the NMR tube containing 50 mM D-[2-¹³C]tagatose. Mix via rapid inversion.

    • Data Acquisition: Acquire ¹³C 1D spectra every 60 seconds at 30°C. The 99% ¹³C enrichment at C2 provides a massive signal-to-noise ratio, allowing for rapid scanning without signal averaging delays.

    • Kinetic Extraction: Plot the decay of the D-[2-¹³C]tagatose C2 signal against the internal standard. Compare this initial velocity ( v0​ ) to a parallel run using unlabeled D-tagatose (monitored via ¹H NMR or HPLC) to calculate the k12​/k13​ KIE.

    Protocol B: Competitive GC/C/IRMS Fractionation

    Causality: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) measures the isotopic fractionation of a competitive mixture. If the lighter ¹²C molecule reacts faster (normal KIE), the remaining unreacted tagatose pool will become progressively enriched in ¹³C over time.

    • Substrate Preparation: Prepare an equimolar mixture of unlabeled and D-[2-¹³C]tagatose.

    • Enzymatic Conversion: Initiate the DTE reaction. Extract 100 µL aliquots at 5%, 10%, 20%, and 50% total conversion. Quench immediately by flash freezing in liquid nitrogen.

    • Derivatization: Lyophilize the aliquots and convert the sugars to alditol acetates to ensure GC volatility. Self-Validation Step: Derivatization itself exerts a KIE. You must run a zero-conversion control (t=0) to establish the baseline isotopic signature and calculate the derivatization correction coefficient ( Kd​ ) [3].

    • Combustion & IRMS: Elute the derivatized tagatose through the GC column directly into a combustion reactor (yielding CO₂). The IRMS measures the precise ¹³C/¹²C ratio ( δ13C ).

    • Data Analysis: Use the isotopic enrichment of the residual substrate pool at known fractional conversions to calculate the precise KIE using the Bigeleisen-Mayer equation.

    Workflow Sub Equimolar Mixture (12C & 13C Tagatose) React Enzymatic Conversion Sub->React t=0 Quench Aliquots & Derivatization React->Quench Timecourse IRMS GC/C/IRMS Analysis Quench->IRMS Isotope Ratio Calc Fractionation (KIE Calculation) IRMS->Calc Data

    Competitive KIE experimental workflow using GC/C/IRMS to measure isotopic fractionation.

    Conclusion

    While unlabeled D-tagatose remains the workhorse for standard assay development, D-[2-¹³C]tagatose is an indispensable tool for rigorous mechanistic validation. By leveraging the subtle kinetic isotope effects induced by the heavier ¹³C atom at the C2 position, researchers can confidently map the transition states of epimerases and chemical catalysts, paving the way for rational enzyme engineering and optimized rare sugar production.

    References

    • Toward Understanding Base-Catalyzed Isomerization of Saccharides ACS Catalysis URL: [Link]

    • Biochemical characterization and biocatalytic application of a novel D-tagatose 3-epimerase from Sinorhizobium sp. RSC Advances URL: [Link]

    • Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry ResearchGate URL: [Link]

    • Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes MDPI Foods URL: [Link]

    Comparative

    Metabolic Tracing with Rare Sugars: Evaluating D-[2-¹³C]tagatose vs. Alternative ¹³C-Labeled Probes

    As the therapeutic landscape shifts toward targeting metabolic reprogramming in chronic diseases and oncology, stable isotope tracing using ¹³C-labeled rare sugars has become an indispensable analytical tool. Rare sugars...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the therapeutic landscape shifts toward targeting metabolic reprogramming in chronic diseases and oncology, stable isotope tracing using ¹³C-labeled rare sugars has become an indispensable analytical tool. Rare sugars—monosaccharides that exist in minimal quantities in nature—exhibit unique pharmacokinetic profiles. Among them, D-tagatose has garnered significant attention due to its low glycemic index, prebiotic characteristics, and potential as an anti-diabetic agent[1].

    For researchers and drug development professionals conducting Metabolic Flux Analysis (MFA), selecting the correct isotopic tracer is critical. This guide objectively evaluates the performance, mechanistic utility, and analytical resolution of D-[2-¹³C]tagatose against other ¹³C-labeled rare sugars, providing field-proven protocols for your metabolic assays.

    Mechanistic Rationale: The Superiority of the C2 Label

    To understand the value of [2], we must first examine its intracellular routing. D-tagatose is a C4 epimer of D-fructose. Upon entering the cell via GLUT transporters, it bypasses hexokinase and is exclusively phosphorylated by fructokinase (KHK) to form tagatose-1-phosphate[1].

    The strategic placement of the ¹³C label at the C2 position is not arbitrary; it is a self-validating design for tracking aldolase cleavage. When Aldolase B cleaves tagatose-1-phosphate, it yields two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. Because the C2 carbon is localized to the ketose moiety, the ¹³C label is exclusively retained within the DHAP pool. This allows researchers to track the downstream integration of DHAP into glycolysis, gluconeogenesis, or lipid synthesis without the confounding isotopic background generated by uniformly labeled ([U-¹³C]) substrates.

    In contrast, alternative rare sugar tracers serve different metabolic niches:

    • D-[1-¹³C]allose: A C3 epimer of glucose. It is primarily used to interrogate hexokinase affinity and pentose phosphate pathway (PPP) shunting[3].

    • D-[U-¹³C]sorbose: Often utilized in microbiome fermentation studies and plant metabolic disruption assays (e.g., assessing carbon metabolism in seagrasses)[4].

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative parameters of D-[2-¹³C]tagatose compared to alternative isotopic probes to aid in experimental design.

    Tracer MoleculePrimary Metabolic TargetKey Enzyme AffinityLabel Fate (Primary)Optimal Analytical ModalityPrimary Application
    D-[2-¹³C]tagatose Fructolysis / GlycolysisFructokinase (KHK), Aldolase BRetained in DHAP¹³C-NMR, GC-MSAnti-diabetic drug screening, KHK inhibition assays
    D-[1-¹³C]allose Glycolysis / PPPHexokinaseRetained in G6P / Shunted to CO₂¹³C-NMRGlycobiology, conformational equilibrium studies
    D-[U-¹³C]fructose LipogenesisFructokinase (KHK)Distributed (DHAP & Glyceraldehyde)LC-MS, GC-MSNAFLD models, systemic metabolic flux
    D-[U-¹³C]sorbose Intestinal FermentationMicrobial IsomerasesShort-Chain Fatty Acids (SCFAs)LC-MSMicrobiome metabolic tracing, botanical stress

    Mandatory Visualization: D-[2-¹³C]tagatose Metabolic Routing

    The following directed graph illustrates the precise intracellular fate of the C2 label during tagatose metabolism.

    TagatoseMetabolism Tagatose D-[2-13C]Tagatose (Extracellular) Transporter GLUT Transporter (Cell Membrane) Tagatose->Transporter Uptake IntraTagatose D-[2-13C]Tagatose (Intracellular) Transporter->IntraTagatose Fructokinase Fructokinase (KHK) ATP -> ADP IntraTagatose->Fructokinase Phosphorylation Tagatose1P [2-13C]Tagatose-1-Phosphate (Inhibits Glycogen Phosphorylase) Fructokinase->Tagatose1P AldolaseB Aldolase B Cleavage Tagatose1P->AldolaseB Aldol Cleavage DHAP [2-13C]Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP 13C Retained Glyceraldehyde D-Glyceraldehyde (Unlabeled) AldolaseB->Glyceraldehyde 12C Fraction Glycolysis Glycolysis / Gluconeogenesis Integration DHAP->Glycolysis Isomerization

    Fig 1: Metabolic routing of D-[2-¹³C]tagatose tracing the C2-label into the DHAP glycolytic pool.

    Experimental Workflow: In Vitro ¹³C-MFA Protocol

    To ensure scientific integrity, the following protocol for tracing D-[2-¹³C]tagatose in HepG2 (hepatocellular carcinoma) cells is designed as a self-validating system. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the assay.

    Phase 1: Cell Culture & Isotope Labeling
    • Seeding: Seed HepG2 cells in 6-well plates at 1×106 cells/well in standard DMEM (10% FBS). Allow 24 hours for adherence.

    • Wash Step: Wash cells twice with warm PBS.

      • Causality: Residual ¹²C-glucose from the standard media will compete with the tracer, diluting the isotopic enrichment fraction and skewing flux calculations.

    • Tracer Incubation: Add glucose-free, serum-free DMEM supplemented with 5 mM [2]. Incubate for 12–24 hours.

      • Causality: Serum-free conditions prevent undefined exogenous metabolites from interfering with the controlled ¹³C input.

    Phase 2: Metabolic Quenching & Extraction
    • Quenching: Rapidly aspirate the media and immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

      • Causality: Cellular metabolism operates on a sub-second timescale. The extreme cold and high solvent concentration instantly denature metabolic enzymes, "freezing" the ¹³C flux snapshot and preventing artifactual label redistribution.

    • Biphasic Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and add 0.5 mL of cold chloroform and 0.5 mL of LC-MS grade water. Vortex for 10 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes.

      • Causality: This creates a strict phase separation. Polar metabolites (DHAP, tagatose-1-P) partition into the upper aqueous layer, proteins precipitate at the interphase, and non-polar lipids partition into the lower organic layer. This eliminates matrix interference during downstream mass spectrometry.

    Phase 3: Derivatization & GC-MS Analysis
    • Lyophilization: Carefully extract the upper aqueous layer and dry it under a gentle stream of nitrogen or via a vacuum centrifuge.

    • MOX-TMS Derivatization: Reconstitute the dried pellet in 30 µL of Methoxyamine hydrochloride (MOX) in pyridine (15 mg/mL). Incubate at 37°C for 90 minutes. Follow with 70 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, incubating at 60°C for 60 minutes.

      • Causality: Polar rare sugars and their phosphorylated derivatives are non-volatile. MOX stabilizes the open-ring keto forms (preventing multiple peaks for a single metabolite), while BSTFA replaces polar hydroxyl protons with non-polar trimethylsilyl (TMS) groups, rendering the molecules volatile and thermally stable for GC separation.

    Analytical Resolution: ¹³C-NMR vs. GC-MS

    While GC-MS provides exceptional sensitivity for quantifying total fractional enrichment, ¹³C-NMR spectroscopy is highly recommended when evaluating position-specific rare sugars like D-[2-¹³C]tagatose or D-[1-¹³C]allose[3].

    Because the C2 label in tagatose is transferred specifically to the C2 position of DHAP, ¹³C-NMR allows researchers to directly observe the positional isotopomers without requiring complex fragmentation pattern deconvolution. In aqueous solutions, D-tagatose exists as an equilibrium mixture of pyranose and furanose forms; ¹³C-NMR can definitively resolve these tautomers, ensuring the purity and stability of the tracer before it is introduced into the biological system[1].

    References

    • Lu, Y., et al. "Absorption and metabolism of d-tagatose in human small intestine and liver." ResearchGate. Available at:[Link]

    • Lee, J., et al. "Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917." Microbial Cell Factories, PMC12027714. Available at:[Link]

    • Martin, B., et al. "Light and Hydrogen Sulfide Cause Multilevel Disruption of Carbon Metabolism in the Seagrass Halophila ovalis." Environmental Science & Technology, ACS Publications. Available at:[Link]

    Sources

    Validation

    Validating D-[2-13C]tagatose as a Non-Invasive Biomarker for Liver Function: A Comparative Guide

    Accurate, non-invasive quantification of functional hepatic mass remains a critical bottleneck in hepatology and drug development. While standard serological markers (such as ALT, AST, and bilirubin) are reliable indicat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Accurate, non-invasive quantification of functional hepatic mass remains a critical bottleneck in hepatology and drug development. While standard serological markers (such as ALT, AST, and bilirubin) are reliable indicators of hepatocellular injury, they fail to provide real-time, quantitative assessments of the liver's metabolic capacity[1]. Dynamic breath tests utilizing 13C-labeled substrates have emerged as the clinical gold standard for this purpose.

    As a Senior Application Scientist, I have structured this guide to objectively evaluate a novel isotopic tracer, D-[2-13C]tagatose , comparing its mechanistic performance against established clinical alternatives like 13C-methacetin[2] and 13C-galactose[3]. This guide provides researchers with the causality behind the tracer's design and a self-validating experimental protocol for clinical implementation.

    Mechanistic Grounding: The Causality Behind D-[2-13C]tagatose

    To understand why D-[2-13C]tagatose is a highly effective biomarker, we must examine its specific metabolic routing. D-tagatose is a naturally occurring ketohexose and a stereoisomer of D-fructose. Upon oral ingestion, the absorbed fraction (approximately 20%) bypasses systemic peripheral circulation and is routed directly via the portal vein to the liver, where it undergoes near-exclusive hepatic metabolism[4].

    The Causality of the Tracer: Unlike glucose, the cellular uptake of tagatose into hepatocytes is entirely insulin-independent. Once inside the cytosol, it is rapidly phosphorylated by fructokinase to tagatose-1-phosphate, followed by enzymatic cleavage via aldolase B. By labeling the C2 position with the stable 13C isotope to create D-[2-13C]tagatose, the subsequent oxidation of the resulting triose phosphates rapidly yields 13CO2. This labeled carbon dioxide diffuses into the systemic circulation and is exhaled, allowing for continuous, real-time measurement of cytosolic liver function.

    The Colonic Fermentation Caveat: Because approximately 80% of orally administered tagatose remains unabsorbed in the small intestine, it eventually reaches the colon where it is fermented by microbiota, which also produces CO2[5]. Therefore, the experimental design must rely strictly on early-phase pharmacokinetics (0–60 minutes). This isolates the rapid hepatic metabolism signal from the delayed colonic bacterial fermentation signal, ensuring the data strictly reflects liver function.

    MetabolicPathways Tagatose D-[2-13C]Tagatose Fructokinase Fructokinase (Cytosolic) Tagatose->Fructokinase Galactose 13C-Galactose Galactokinase Galactokinase (Cytosolic) Galactose->Galactokinase Methacetin 13C-Methacetin CYP1A2 CYP1A2 (Microsomal) Methacetin->CYP1A2 Tagatose1P Tagatose-1-Phosphate Fructokinase->Tagatose1P CO2_2 13CO2 Exhalation Galactokinase->CO2_2 Leloir Pathway CO2_3 13CO2 Exhalation CYP1A2->CO2_3 O-demethylation AldolaseB Aldolase B Cleavage Tagatose1P->AldolaseB CO2_1 13CO2 Exhalation AldolaseB->CO2_1 Rapid Oxidation

    Fig 1. Hepatic metabolic pathways of 13C-labeled breath test substrates.

    Comparative Performance Analysis

    To properly validate D-[2-13C]tagatose, it must be benchmarked against the current clinical standards for hepatic functional assessment:

    • 13C-Methacetin Breath Test (MBT): Assesses microsomal function. Methacetin is O-demethylated exclusively by the cytochrome P450 1A2 (CYP1A2) enzyme[6][7]. It is highly sensitive for detecting early-stage cirrhosis and predicting postoperative outcomes[2].

    • 13C-Galactose Breath Test (GBT): Assesses cytosolic function via the Leloir pathway. It is highly effective in distinguishing between compensated and decompensated cirrhosis, often used in conjunction with other tests[3][8].

    • Indocyanine Green (ICG) Clearance: An intravenous dye test measuring hepatic blood flow and biliary excretion. While widely used, it is invasive and does not measure true enzymatic metabolism[2].

    Quantitative Comparison Table
    FeatureD-[2-13C]Tagatose13C-Methacetin13C-GalactoseICG Clearance
    Target Pathway Cytosolic (Fructokinase)Microsomal (CYP1A2)Cytosolic (Leloir)Biliary Excretion
    Administration OralOral / IVOral / IVIntravenous
    Diagnostic Focus Insulin-independent metabolismEarly cirrhosis detectionCirrhosis stratificationHepatic blood flow
    Limitations Colonic fermentation if >60mAffected by CYP inducersHigh carrier dose neededInvasive, dye toxicity risk

    Experimental Protocol: A Self-Validating System

    To ensure scientific integrity, the following protocol outlines a self-validating workflow. The system validates itself by utilizing a baseline correction—Delta Over Baseline (DOB)—to account for natural endogenous 13C fluctuations in the patient's diet (e.g., naturally occurring 13C in corn or cane sugar)[9].

    Workflow Fasting Overnight Fasting (8-12 hours) Baseline Baseline Breath Collection (t=0) Fasting->Baseline Ingestion Oral Administration D-[2-13C]tagatose Baseline->Ingestion Sampling Breath Sampling (Every 15 mins for 2h) Ingestion->Sampling IRMS IRMS / NDIRS Isotope Analysis Sampling->IRMS Data Calculate DOB, PDR, and cPDR IRMS->Data

    Fig 2. Step-by-step clinical workflow for the D-[2-13C]tagatose breath test.

    Step-by-Step Methodology
    • Subject Preparation (Fasting): Require subjects to fast overnight (8-12 hours). This minimizes interference from naturally occurring 13C-enriched foods and ensures basal metabolic conditions[9].

    • Baseline Sampling (Internal Control): Collect two baseline breath samples in specialized Exetainer tubes. This establishes the natural 13CO2/12CO2 isotopic ratio, which serves as the critical "zero" point for the self-validating DOB calculation.

    • Substrate Administration: Administer an oral dose of 100 mg of D-[2-13C]tagatose dissolved in 200 mL of water. Co-administration with a low dose of unlabeled carrier tagatose can be utilized to saturate hepatic uptake, mirroring standard GBT protocols[3].

    • Dynamic Breath Collection: Collect end-tidal breath samples at 10, 20, 30, 45, 60, 90, and 120 minutes post-ingestion. Crucial Note: The definitive window for hepatic assessment is 0–60 minutes; data beyond 60 minutes may be confounded by colonic fermentation[1][5].

    • Isotopic Analysis: Analyze the breath samples using Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS) to detect the precise ratio of 13CO2 to 12CO2[7].

    • Pharmacokinetic Modeling & Data Interpretation:

      • DOB (Delta Over Baseline): Calculate the change in the 13C/12C ratio relative to the baseline sample.

      • PDR (Percent Dose Recovery): Calculate the percentage of the administered 13C dose recovered per hour. This must be adjusted for the patient's body surface area and an assumed basal CO2 production rate (typically 300 mmol/m²/h).

      • cPDR (Cumulative PDR): Integrate the PDR curve over the first 60 minutes (cPDR60) to quantify the total functional hepatic mass[7].

    Conclusion

    While 13C-methacetin remains the established gold standard for microsomal evaluation[6], D-[2-13C]tagatose offers a highly compelling, non-invasive alternative for probing insulin-independent cytosolic function. By strictly restricting pharmacokinetic analysis to the early 60-minute window, researchers can successfully isolate hepatic metabolism from colonic fermentation. This makes D-[2-13C]tagatose a highly sensitive, self-validating biomarker for assessing functional liver mass, particularly valuable in the context of metabolic dysfunction-associated steatotic liver disease (MASLD) and early-stage cirrhosis.

    Sources

    Safety & Regulatory Compliance

    Safety

    D-[2-13C]tagatose proper disposal procedures

    D-[2-13C]Tagatose Disposal and Operational Logistics Guide For researchers, scientists, and drug development professionals utilizing D-[2-13C]tagatose in metabolic tracing, NMR studies, or breath test diagnostics, unders...

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    Author: BenchChem Technical Support Team. Date: April 2026

    D-[2-13C]Tagatose Disposal and Operational Logistics Guide

    For researchers, scientists, and drug development professionals utilizing D-[2-13C]tagatose in metabolic tracing, NMR studies, or breath test diagnostics, understanding the precise logistical and safety requirements for disposal is critical. Unlike radiolabeled compounds, stable isotope-labeled (SIL) carbohydrates require a disposal strategy driven by their chemical matrix rather than radiological risk. This guide provides a self-validating framework for the safe, compliant, and environmentally responsible disposal of D-[2-13C]tagatose.

    The Causality of Stable Isotope Disposal

    The foundational principle of handling D-[2-13C]tagatose is recognizing the physical nature of the Carbon-13 (¹³C) label. Because ¹³C is a naturally occurring, stable isotope, it does not undergo radioactive decay and emits no ionizing radiation. Consequently, the disposal of D-[2-13C]tagatose does not require the heavy lead shielding, half-life tracking, or specialized environmental health and safety (EHS) radiation waste streams mandated for ¹⁴C or ³H labeled analogs.

    As established by stable isotope management guidelines, SIL waste shares little difference with common chemical waste and poses negligible harm to the open environment when discarded properly[]. No extra handling procedures need to be taken compared to unenriched materials[2]. The overarching rule is that the disposal protocol is dictated entirely by the experimental matrix (e.g., biological fluids, organic solvents) rather than the ¹³C-tagatose itself.

    Physicochemical & Regulatory Classification

    Before initiating any disposal workflow, it is essential to classify the baseline material. According to the Globally Harmonized System (GHS), unenriched D-tagatose and its stable isotope variants are not classified as hazardous substances[3].

    ParameterClassification / DataOperational Implication
    Chemical Name D-[2-13C]tagatoseLabel all waste containers with full nomenclature to prevent EHS confusion.
    CAS Number 478506-44-4[4]Use for institutional inventory tracking and SDS cross-referencing.
    Radioactivity Non-radioactive (Stable ¹³C)Do NOT place in radioactive waste bins. Segregate from ¹⁴C/³H workflows.
    GHS Hazard Status Not a hazardous substanceNo specific hazard pictograms required for the pure compound.
    Physical State Solid (Crystalline powder)Avoid generating dust during spill cleanup; use dry sweeping methods.

    Decision Matrix for Disposal Workflows

    Because D-[2-13C]tagatose is used across diverse applications—from in vitro cell culture to complex organic syntheses—waste segregation must be systematically evaluated to prevent dangerous cross-contamination.

    DisposalWorkflow Start D-[2-13C]tagatose Waste Generated CheckSolvent Mixed with organic solvents/reagents? Start->CheckSolvent SolventWaste Hazardous Chemical Waste (Incineration) CheckSolvent->SolventWaste Yes CheckBio Contaminated with biological agents? CheckSolvent->CheckBio No BioWaste Biohazardous Waste (Autoclave/Sterilize) CheckBio->BioWaste Yes SafeWaste Non-Hazardous Solid/ Aqueous Waste CheckBio->SafeWaste No

    Decision tree for D-[2-13C]tagatose waste segregation based on experimental matrix.

    Step-by-Step Experimental Disposal Methodologies

    Protocol A: Disposal of Pure Compound and Non-Hazardous Aqueous Solutions When D-[2-13C]tagatose is expired, unused, or dissolved in pure water/saline without hazardous additives, it retains its non-hazardous GHS status.

    • Solid Waste Containerization: Collect any unused solid powder, contaminated weighing paper, and spatulas. Place them in a clean, sealable, and dry container.

    • Aqueous Waste Collection: For aqueous solutions, pour the liquid into a designated non-hazardous aqueous waste carboy. Causality Note: While biologically benign, large quantities of sugars should not be poured directly down the drain without EHS approval, as they can rapidly increase the Biological Oxygen Demand (BOD) of local wastewater, disrupting ecological balance[5].

    • Labeling: Affix a non-hazardous waste label stating "D-[2-13C]tagatose (Non-Hazardous Carbohydrate / Aqueous)".

    • EHS Transfer: Transfer to your facility's central waste accumulation area for standard commercial disposal.

    Protocol B: Disposal of Biologically Contaminated Matrices In metabolic tracing or microbiome studies, D-[2-13C]tagatose is often introduced into cell cultures, fecal slurries, or animal models. The biological hazard completely supersedes the chemical safety of the sugar.

    • Inactivation: Treat liquid biological waste containing D-[2-13C]tagatose with a validated disinfectant (e.g., 10% bleach solution) for a minimum contact time of 30 minutes, or process through a validated autoclave cycle (121°C for 30-60 minutes).

    • Solid Bio-Waste: Dispose of contaminated culture plates, pipette tips, and animal bedding into designated red biohazard bags.

    • Final Disposal: Once sterilized, the liquid waste can typically be disposed of via the sanitary sewer (subject to local regulations), and solid waste is managed by medical waste contractors.

    Protocol C: Disposal of Solvent-Contaminated Matrices When used in chemical synthesis or prepared for NMR spectroscopy (e.g., dissolved in deuterated solvents like CDCl₃ or Methanol-d4), the waste stream classification is dictated by the solvent.

    • Segregation: Do not mix halogenated solvent waste (e.g., CDCl₃) with non-halogenated solvent waste (e.g., Methanol-d4).

    • Collection: Pour the D-[2-13C]tagatose-solvent mixture into the appropriate hazardous flammable or halogenated waste carboy.

    • Secondary Containment: Ensure the carboy is kept in secondary containment and stored in a flammable storage cabinet if required.

    • Labeling: Label the waste container with all constituents (e.g., "Methanol 99%, D-[2-13C]tagatose <1%"). The waste will be routed for high-temperature incineration by licensed professionals.

    Verification and Spill Management

    Trust in laboratory safety is built on verifiable actions. In the event of an accidental spill of solid D-[2-13C]tagatose, immediate and correct action prevents secondary hazards:

    • Do not use water initially , as carbohydrates can become extremely slippery and form a sticky residue that is difficult to decontaminate.

    • Dry Sweep: Use a dry brush and dustpan or a HEPA-filtered vacuum to collect the powder, minimizing dust generation[5].

    • Final Decontamination: Once the bulk solid is removed, wipe the area with warm water and a mild detergent to remove any residual sugar, followed by a 70% ethanol wipe down to ensure the surface is sterile and free of microbial food sources.

    References

    • "How To Store And Dispose Of Radiolabeled Compounds", Moravek, Inc., Link
    • "Navigating the Disposal of D-Glucose-13C-1: A Guide for Labor
    • "D-[2-13C]tagatose | CAS 478506-44-4", Santa Cruz Biotechnology, Link
    • "Safety Data Sheet D(-)
    • "How to Dispose the Waste from Isotope Labeling", BOC Sciences, Link

    Sources

    Handling

    Personal protective equipment for handling D-[2-13C]tagatose

    Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for D-[2-13C]tagatose Chemical Profile & Hazard Causality D-[2-13C]tagatose (1) is a stable-isotope-labeled rare monosaccharide utilized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for D-[2-13C]tagatose

    Chemical Profile & Hazard Causality

    D-[2-13C]tagatose (1) is a stable-isotope-labeled rare monosaccharide utilized extensively in metabolic flux analysis, pharmacokinetic tracing, and specialized carbohydrate research[1]. Because Carbon-13 is a stable (non-radioactive) isotope, radiation safety protocols are not applicable to this compound.

    According to the 2[2] and 3[3], D-tagatose is not classified as a hazardous substance under GHS/CLP criteria. However, handling laboratory-grade D-[2-13C]tagatose presents specific occupational and logistical considerations that require strict adherence to Good Laboratory Practices (GLP):

    • Particulate Generation: As a fine white powder, it can easily become airborne during weighing or transfer. Inhalation of nuisance dust can cause mechanical irritation to the respiratory tract[4][5].

    • Ocular and Dermal Contact: Direct contact with the powder may cause mild, transient mechanical irritation to the eyes and skin[4].

    • Hygroscopicity & Contamination: The primary risk in handling this compound is often to the sample itself. Moisture from human skin or breath can degrade the hygroscopic sample, and cross-contamination can ruin highly sensitive, expensive isotopic tracing experiments.

    Required Personal Protective Equipment (PPE)

    To mitigate the risks of mechanical irritation and sample contamination, the following PPE is mandatory[3][5].

    PPE CategorySpecificationCausality / Rationale
    Eye Protection Safety goggles with side shields (ANSI Z87.1 or EN166 compliant).Prevents airborne particulates from causing mechanical ocular irritation during powder transfer.
    Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Protects skin from transient irritation and prevents moisture/oils from the skin from degrading the hygroscopic sugar.
    Body Protection Standard laboratory coat (cotton or poly-cotton blend).Prevents powder accumulation on personal clothing and minimizes static charge transfer to the sample.
    Respiratory Protection N95 or P100 particulate respirator (Only required if handled outside a ventilated enclosure).Prevents inhalation of fine dust particles which can cause respiratory tract irritation.

    Operational Workflow: Step-by-Step Methodology

    To ensure a self-validating system, each protocol step below includes a verification check to confirm operator safety and sample integrity.

    Phase 1: Preparation & PPE Donning

    • Verify Environment: Ensure the workspace is draft-free. If using a fume hood, ensure the airflow is calibrated so it does not scatter the fine powder.

    • Don PPE: Put on the lab coat, safety goggles, and nitrile gloves[5].

    • Static Mitigation: Wipe down the analytical balance and micro-spatulas with an anti-static wipe.

      • Validation Check: Hover a gloved hand over the balance pan; if no numerical fluctuation occurs, static is successfully neutralized.

    Phase 2: Weighing and Handling

    • Container Acclimation: Allow the D-[2-13C]tagatose vial to reach room temperature before opening. Opening a cold vial causes immediate condensation, which will ruin the hygroscopic sample.

    • Transfer: Use a micro-spatula to carefully transfer the powder to a pre-weighed anti-static weigh boat. Keep the transfer distance as short as possible to minimize dust generation[4].

    • Sealing: Immediately recap the source vial tightly to prevent moisture ingress.

    Phase 3: Dissolution

    • Solvent Addition: Add the target solvent (typically HPLC-grade water or a physiological buffer) directly to the weigh boat, or transfer the powder to a volumetric flask before adding solvent.

    • Agitation: Gently swirl until the powder is fully dissolved.

      • Validation Check: The resulting solution must be completely clear with no suspended particulates or cloudiness.

    Spill Management and Disposal Plan

    Because D-[2-13C]tagatose is non-hazardous[2][3], spill cleanup and disposal focus on mechanical removal rather than chemical neutralization.

    Spill Cleanup Protocol:

    • Containment: Do not use compressed air or dry sweeping, as this will aerosolize the fine powder[4].

    • Collection: Use a damp paper towel to gently wipe up the spilled powder. The moisture will immediately dissolve the sugar, preventing dust formation.

    • Surface Decontamination: Wash the affected area thoroughly with soap and water to remove any sticky carbohydrate residue[5].

    Disposal Plan:

    • Solid Waste: Empty vials, contaminated gloves, and cleanup wipes can be disposed of in standard non-hazardous laboratory solid waste streams, strictly following local facility regulations[5].

    • Aqueous Waste: Unused aqueous solutions of D-[2-13C]tagatose contain no substances known to be hazardous to the environment or wastewater treatment plants[2]. They can typically be flushed down the sink with copious amounts of water, pending local municipal guidelines.

    Visualizations

    PPE_Pathway Hazard Hazard Assessment: Particulate Dust & Sample Contamination EyeRisk Ocular Irritation Risk Hazard->EyeRisk SkinRisk Dermal Contact & Sample Integrity Hazard->SkinRisk RespRisk Inhalation of Fine Powder Hazard->RespRisk EyePPE Safety Goggles (ANSI Z87.1/EN166) EyeRisk->EyePPE SkinPPE Nitrile Gloves & Lab Coat (Min 0.11mm thickness) SkinRisk->SkinPPE RespPPE N95/P100 Respirator (If outside fume hood) RespRisk->RespPPE SafeState Safe Operational State Achieved EyePPE->SafeState SkinPPE->SafeState RespPPE->SafeState

    Risk Assessment and PPE Selection Pathway for D-[2-13C]tagatose.

    Workflow Prep 1. Preparation Inspect PPE & Clean Workspace Weigh 2. Weighing Use anti-static spatula in draft-free zone Prep->Weigh Transfer 3. Transfer & Dissolution Seal container, dissolve in solvent Weigh->Transfer Decon 4. Decontamination Wipe surfaces with damp cloth Transfer->Decon Dispose 5. Disposal Dispose of gloves & wipes as non-hazardous waste Decon->Dispose

    Step-by-step operational workflow for handling and disposing of D-[2-13C]tagatose.

    References

    • Material Safety Data Sheet - D-(-)-Tagatose, 99+%. Acros Organics N.V. / Amazon S3.
    • SAFETY DATA SHEET - D-Tagatose. Fisher Scientific.
    • Safety Data Sheet: D-Tagatose. Carl ROTH GmbH + Co. KG.
    • SAFETY DATA SHEET - D-Tagatose. Thermo Fisher Scientific.
    • D-[2-13C]tagatose | CAS 478506-44-4. SCBT - Santa Cruz Biotechnology.

    Sources

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